5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid
Description
Properties
IUPAC Name |
5-bromo-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO3/c1-3-5(8(12)13)7(11)10-4(2)6(3)9/h1-2H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAGHMXSHRYPJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=C1Br)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted nicotinic acid derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Among these, 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid stands out as a highly functionalized scaffold, offering multiple points for further chemical modification in drug discovery and development programs. The presence of a bromine atom at the 5-position provides a versatile handle for cross-coupling reactions, while the hydroxyl, carboxylic acid, and methyl groups offer opportunities for fine-tuning the molecule's physicochemical and biological properties.
This technical guide provides a comprehensive overview of a proposed synthetic route to this compound, rooted in established principles of heterocyclic chemistry. It further outlines the key analytical techniques for its thorough characterization, ensuring the structural integrity and purity of the final compound. This document is intended to serve as a practical resource for researchers engaged in the synthesis of novel pyridine-based molecules.
Proposed Synthetic Pathway: A Three-Step Approach
The synthesis of this compound can be logically approached through a three-step sequence, commencing with the construction of the core pyridine ring, followed by regioselective bromination, and culminating in the hydrolysis of a nitrile intermediate.
Caption: Proposed three-step synthesis of the target molecule.
Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile (Precursor)
The initial and crucial step involves the construction of the substituted 2-pyridone ring. A well-established method for this is the reaction of a 1,3-dicarbonyl compound with cyanoacetamide in the presence of a base. In this case, 2,4-pentanedione serves as the 1,3-dicarbonyl component.
Causality of Experimental Choices: The use of a basic catalyst, such as piperidine, is essential to deprotonate the active methylene group of cyanoacetamide, initiating a Knoevenagel condensation with one of the carbonyl groups of 2,4-pentanedione. The resulting intermediate then undergoes an intramolecular cyclization via attack of the enamine nitrogen onto the remaining carbonyl group, followed by dehydration to yield the stable 2-pyridone ring system. Ethanol is a suitable solvent as it readily dissolves the reactants and the catalyst.
Experimental Protocol:
-
To a solution of cyanoacetamide (0.25 mole) in 150 mL of 96% ethanol, add 3 mL of piperidine.
-
Heat the solution to a gentle reflux.
-
Slowly add 2,4-pentanedione (0.25 mole) through the condenser.
-
Continue refluxing for 30 minutes.
-
Cool the reaction mixture in a refrigerator.
-
Collect the precipitated product, 2-hydroxy-4,6-dimethylnicotinonitrile, by suction filtration and wash with 10 mL of ice-cold ethanol.
Step 2: Regioselective Bromination of 2-Hydroxy-4,6-dimethylnicotinonitrile
The second step is the electrophilic bromination of the synthesized pyridone ring. The directing effects of the substituents on the ring are paramount for the success of this step. The hydroxyl group at position 2 and the methyl groups at positions 4 and 6 are all activating, ortho-, para-directing groups. Collectively, they strongly activate the C3 and C5 positions. The cyano group at C3 is a deactivating, meta-directing group. The combined effect of these substituents strongly favors electrophilic attack at the C5 position.
Causality of Experimental Choices: N-Bromosuccinimide (NBS) is a convenient and milder source of electrophilic bromine compared to elemental bromine, which can lead to over-bromination and side reactions. Acetonitrile is an appropriate solvent for this type of reaction.
Experimental Protocol (Proposed, based on analogous reactions):
-
Dissolve 2-hydroxy-4,6-dimethylnicotinonitrile (1.0 mmol) in 10 mL of acetonitrile at room temperature.
-
Add N-bromosuccinimide (1.0 mmol) in one portion.
-
Stir the resulting mixture at 60°C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 20 mL of water.
-
Extract the product with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 5-bromo-2-hydroxy-4,6-dimethylnicotinonitrile.
Step 3: Hydrolysis of 5-Bromo-2-hydroxy-4,6-dimethylnicotinonitrile
The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it can minimize potential side reactions.
Causality of Experimental Choices: Aqueous sodium hydroxide is a common and effective reagent for the hydrolysis of nitriles. The reaction proceeds via nucleophilic attack of the hydroxide ion on the nitrile carbon, followed by protonation to form an imidic acid, which then tautomerizes to an amide. Further hydrolysis of the amide yields the carboxylate salt, which is then protonated in the final workup step to give the desired carboxylic acid. Heating is necessary to drive the reaction to completion.
Experimental Protocol (Proposed, based on general hydrolysis procedures):
-
Suspend 5-bromo-2-hydroxy-4,6-dimethylnicotinonitrile in a 10% aqueous sodium hydroxide solution.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature.
-
Carefully acidify the solution with concentrated hydrochloric acid to a pH of approximately 3-4.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry to yield this compound.
-
Recrystallization from a suitable solvent such as aqueous ethanol may be performed for further purification.
Caption: A summary of the experimental workflow.
Characterization of this compound
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | - A singlet for the proton at the C3 position of the pyridine ring. - Two singlets for the two methyl groups at C4 and C6. - Broad singlets for the hydroxyl and carboxylic acid protons (exchangeable with D₂O). |
| ¹³C NMR | - Signals corresponding to the eight unique carbon atoms in the molecule. - Characteristic shifts for the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring (including the carbon bearing the bromine atom), and the methyl carbons. |
| IR Spectroscopy | - A broad absorption band for the O-H stretch of the carboxylic acid. - A strong absorption for the C=O stretch of the carboxylic acid. - Absorption bands corresponding to the C=C and C-N stretching vibrations of the pyridine ring. - C-Br stretching vibration in the fingerprint region. |
| Mass Spectrometry | - The molecular ion peak corresponding to the molecular weight of the compound (C₈H₈BrNO₃). - A characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks). |
| Elemental Analysis | - The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated theoretical values. |
Conclusion
The proposed synthetic route offers a logical and feasible pathway to this compound, a valuable building block for medicinal chemistry and drug discovery. The synthesis relies on fundamental and well-understood organic reactions, and the regioselectivity of the key bromination step is strongly supported by the electronic effects of the substituents on the pyridine ring. The outlined characterization methods provide a robust framework for verifying the structure and purity of the final product. This guide serves as a foundational resource for scientists and researchers aiming to synthesize this and related substituted nicotinic acid derivatives.
References
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An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid
Introduction
5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its multifaceted structure, featuring a bromine atom, a hydroxyl group, two methyl groups, and a carboxylic acid moiety on a pyridine scaffold, suggests a complex interplay of physicochemical properties that can influence its biological activity, formulation, and pharmacokinetic profile. This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, offering both theoretical insights and detailed experimental protocols for their determination. As direct experimental data for this specific molecule is not extensively available in public literature, this document emphasizes the foundational principles and methodologies for its characterization, drawing upon data from structurally related analogs to provide context and predictive insights.
Molecular Structure and Predicted Physicochemical Influence
The unique arrangement of functional groups in this compound dictates its chemical behavior.
-
Nicotinic Acid Core: The pyridine ring, a bioisostere of a benzene ring, imparts aromaticity and potential for π-π stacking interactions. The nitrogen atom can act as a hydrogen bond acceptor and influences the electron distribution within the ring.
-
Carboxylic Acid Group (-COOH): This acidic functional group is a primary determinant of the compound's pKa and aqueous solubility. It can act as a hydrogen bond donor and acceptor.
-
Hydroxyl Group (-OH): The hydroxyl group can also participate in hydrogen bonding and can influence the compound's acidity and solubility. It may exist in tautomeric equilibrium with a pyridone form.
-
Bromine Atom (-Br): The presence of a heavy halogen atom like bromine increases the molecule's lipophilicity and molecular weight. It can also participate in halogen bonding, a specific type of non-covalent interaction.
-
Methyl Groups (-CH₃): These alkyl substituents contribute to the molecule's steric bulk and lipophilicity.
Based on these features, it is anticipated that this compound will be a weakly acidic compound with limited but pH-dependent aqueous solubility.
Predicted and Analogous Physicochemical Properties
While specific experimental data for the title compound is scarce, we can infer its likely properties by examining related molecules.
| Property | Predicted/Analogous Value | Rationale and Comparative Insights |
| Molecular Formula | C₈H₈BrNO₃ | - |
| Molecular Weight | 246.06 g/mol | - |
| Melting Point (°C) | Likely >200°C | 5-Bromonicotinic acid has a melting point of 178-180°C[1][2]. The additional hydroxyl and methyl groups in the target molecule would likely increase intermolecular interactions, leading to a higher melting point. For instance, 2-Hydroxynicotinic acid has a melting point of 258-261°C[3][4][5]. |
| pKa | Estimated acidic pKa ~3-5 | The carboxylic acid group is the primary acidic center. The pKa of 5-Bromonicotinic acid is predicted to be around 3.08[1]. The electron-donating methyl groups and the hydroxyl group may slightly increase the pKa compared to the parent bromonicotinic acid. |
| Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and methanol. | Nicotinic acid itself is soluble in water[6]. However, the bromo and dimethyl substitutions increase lipophilicity, likely reducing aqueous solubility. 5-Bromonicotinic acid is described as being slightly soluble in DMSO and methanol[1]. The solubility will be highly pH-dependent due to the carboxylic acid group. |
| LogP | Estimated >1.5 | The LogP of 5-Bromonicotinic acid is reported to be 1.54[1]. The two additional methyl groups would further increase the lipophilicity of the target molecule. |
Experimental Protocols for Physicochemical Characterization
Determination of Melting Point
The melting point is a fundamental physical property that provides an indication of purity.[7]
Methodology: Capillary Melting Point Determination
-
Sample Preparation: Finely powder a small amount of dry this compound.
-
Capillary Loading: Introduce the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.[8][9]
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Heating: Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.[9]
-
Observation: Record the temperature at which the first liquid appears (onset) and the temperature at which the last solid particle melts (completion). This range is the melting point. A sharp melting range (0.5-1°C) is indicative of a pure compound.
Determination of Acid Dissociation Constant (pKa)
The pKa value is crucial for understanding the ionization state of the molecule at different pH values, which affects its solubility, absorption, and receptor binding.
Methodology: Potentiometric Titration
-
Solution Preparation: Prepare a standard solution of this compound (e.g., 0.01 M) in a suitable co-solvent if necessary (e.g., water-methanol mixture) to ensure solubility. Also, prepare standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).[10][11]
-
Calibration: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10).[10]
-
Titration: Place a known volume of the sample solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode. Add the standardized base solution in small, precise increments, recording the pH after each addition.[11]
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[10][12]
Determination of Aqueous Solubility
Solubility is a critical parameter for drug development, influencing bioavailability and formulation strategies.
Methodology: Shake-Flask Method [13][14]
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.[13]
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment.
a. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.[16]
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic proton, the methyl groups, the hydroxyl proton, and the carboxylic acid proton. The chemical shifts and coupling patterns will be influenced by the substituents on the pyridine ring. Protons alpha to the nitrogen (at the C6 position) are expected to be the most deshielded.[16] The chemical shifts of the methyl groups will also provide information about their position on the ring.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons of the pyridine ring, and the methyl carbons.
b. UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to determine the wavelength of maximum absorbance (λmax), which is useful for quantitative analysis. Nicotinic acid and its derivatives typically exhibit characteristic absorption peaks in the UV region. For nicotinic acid in an acidic solution, characteristic peaks are observed at approximately 213 nm and 261 nm.[17][18] The exact λmax for this compound will depend on the solvent and pH.
Conclusion
This compound is a compound with a rich chemical structure that suggests a range of interesting physicochemical properties. While direct experimental data is limited, this guide provides a robust framework for its characterization. By employing the detailed experimental protocols outlined herein, researchers and drug development professionals can obtain the necessary data to understand its behavior, optimize its use in various applications, and unlock its full therapeutic potential. The provided insights from analogous compounds serve as a valuable starting point for these investigations.
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An In-depth Technical Guide to the Crystal Structure Analysis of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid
Abstract
This technical guide provides a comprehensive walkthrough of the process of determining and analyzing the crystal structure of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid, a substituted nicotinic acid derivative of interest in pharmaceutical research. Nicotinic acid and its derivatives are crucial in drug discovery due to their diverse biological activities.[1][2] Understanding their three-dimensional structure at an atomic level is paramount for elucidating structure-activity relationships (SAR) and guiding rational drug design. This document details the entire workflow, from synthesis and crystallization to the sophisticated techniques of single-crystal X-ray diffraction for data collection, structure solution, and refinement. We will delve into the causality behind experimental choices, ensuring a robust and self-validating methodology. While the specific crystallographic data presented herein is illustrative for educational purposes, the protocols and analytical insights are grounded in established scientific principles and are broadly applicable to the structural characterization of novel small molecules.
Introduction: The Significance of Structural Elucidation in Drug Discovery
Nicotinic acid (Vitamin B3) and its derivatives have long been a focal point in medicinal chemistry, with applications ranging from treating pellagra to managing dyslipidemia.[1][3] The therapeutic efficacy of these compounds is intrinsically linked to their molecular structure, which dictates their interaction with biological targets. The precise arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state can significantly influence a drug candidate's physicochemical properties, such as solubility, stability, and bioavailability.[1]
Single-crystal X-ray diffraction (SC-XRD) is an unparalleled analytical technique that provides definitive insights into the three-dimensional atomic and molecular structure of crystalline materials.[4][5] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the exact coordinates of each atom, offering a high-resolution map of the molecule and its packing in the crystal lattice.[4][6][7] This guide uses this compound as a case study to demonstrate the power of SC-XRD in modern drug development.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The quality of the crystal is the most critical factor determining the success and resolution of the X-ray diffraction experiment.[6]
Illustrative Synthesis of this compound
A plausible synthetic route for the title compound could involve the bromination of a suitable 2-hydroxy-4,6-dimethylnicotinic acid precursor. The specific reagents and conditions would be optimized to ensure high purity of the final product, which is essential for successful crystallization.
Protocol for Single Crystal Growth
The goal of crystallization is to encourage molecules to self-assemble into a highly ordered, three-dimensional lattice. For a molecule like this compound, which possesses both hydrogen bond donors (-OH, -COOH) and acceptors (N, =O), various crystallization techniques can be explored. The choice of solvent is critical, as it influences solubility and the kinetics of crystal growth.
Step-by-Step Protocol: Slow Evaporation Method
-
Solvent Screening: Begin by testing the solubility of the purified compound in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures with water) to identify a solvent in which the compound is sparingly soluble at room temperature.
-
Solution Preparation: Prepare a saturated or near-saturated solution of the compound in the chosen solvent system at a slightly elevated temperature to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of multiple small crystals instead of a few large ones.
-
Crystal Growth: Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature. A vibration-free environment is essential.
-
Harvesting: Once suitable crystals (typically 0.1-0.3 mm in size) have formed, carefully harvest them from the mother liquor using a nylon loop.[6]
Single-Crystal X-ray Diffraction: From Crystal to Structure
SC-XRD is a non-destructive technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[5][7]
The Experimental Workflow
The process of determining a crystal structure using SC-XRD can be broken down into several key stages, as illustrated in the diagram below.
Caption: The workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol for Data Collection and Structure Refinement
-
Crystal Mounting: A selected crystal is mounted on a goniometer head, which allows for precise rotation in the X-ray beam.[6]
-
Data Collection: The mounted crystal is placed in a diffractometer, where it is irradiated with a monochromatic X-ray beam (e.g., Mo Kα radiation).[7] The crystal is rotated, and a series of diffraction images are collected by a detector.[4]
-
Data Processing: The collected images are processed to determine the positions and intensities of the diffraction spots. This information is used to determine the unit cell parameters and space group of the crystal.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. This map provides the initial positions of the heavier atoms (like Bromine in our case).
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data. This iterative process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in the difference Fourier map and refined isotropically.
-
Validation: The final refined structure is validated using tools like CHECKCIF to ensure its chemical and crystallographic sensibility.
Analysis of the Crystal Structure of this compound (Illustrative Data)
The following sections present a plausible crystal structure analysis for the title compound. Disclaimer: The following data is illustrative and serves as an example of a typical output from a crystal structure determination.
Crystallographic Data Summary
The crystallographic data provides a snapshot of the crystal's fundamental properties.
| Parameter | Illustrative Value |
| Chemical Formula | C₈H₈BrNO₃ |
| Formula Weight | 246.06 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a, b, c (Å) | 7.58, 14.23, 9.87 |
| α, β, γ (°) | 90, 105.6, 90 |
| Volume (ų) | 1025.4 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.593 |
| R-factor (R1) | 0.035 |
| Goodness-of-Fit (GOF) | 1.05 |
Molecular Structure and Intermolecular Interactions
The analysis of bond lengths and angles confirms the expected molecular geometry. The planarity of the pyridine ring and the orientation of the substituent groups are of particular interest. In the solid state, molecules interact with their neighbors through a network of non-covalent interactions, primarily hydrogen bonding and potentially halogen bonding.
The 2-hydroxy and carboxylic acid moieties are prime candidates for forming strong hydrogen bonds. A likely interaction would be the formation of a dimeric structure through hydrogen bonding between the carboxylic acid groups of two adjacent molecules. The hydroxyl group and the pyridine nitrogen could also participate in hydrogen bonding, creating a more extended network.
Caption: Potential intermolecular interactions in the crystal lattice.
Selected Bond Lengths and Angles (Illustrative Data)
| Bond/Angle | Length (Å) / Degrees (°) |
| Br1 - C5 | 1.905(3) |
| O1 - C2 | 1.352(4) |
| C7(=O2) - O3 | 1.215(3) |
| C7 - O3H | 1.301(4) |
| C2 - N1 - C6 | 118.5(2) |
| O2 - C7 - O3 | 123.4(3) |
These values provide quantitative evidence for the bonding within the molecule and can be compared with data from similar structures in the Cambridge Structural Database (CSD) to identify any unusual geometric parameters.[8]
Conclusion and Implications for Drug Development
This guide has outlined the comprehensive process for the crystal structure analysis of this compound. The detailed structural information obtained from such an analysis is invaluable for:
-
Structure-Activity Relationship (SAR) Studies: Correlating specific structural features with biological activity.
-
Polymorph Screening: Identifying and characterizing different crystalline forms of the drug substance, which can have different properties.[1]
-
Computational Modeling: Providing an accurate starting point for molecular docking and other in-silico studies.
-
Intellectual Property: Forming the basis for patent applications.
By integrating high-quality synthesis, meticulous crystallization, and advanced X-ray diffraction techniques, researchers can gain a profound understanding of their molecules, accelerating the journey from a promising compound to a viable therapeutic agent.
References
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Zhou, P. P., Sun, X. B., & Qiu, W. Y. (2014). Nicotinic acid and its derivatives: synthetic routes, crystal forms and polymorphs. Current Drug Discovery Technologies, 11(2), 97–108. [Link]
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SERC Carleton. (2007). Single-crystal X-ray Diffraction. Geochemical Instrumentation and Analysis. [Link]
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Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link]
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Department of Earth Sciences, University of Cambridge. (n.d.). The single crystal X-ray diffraction technique used by Mike Bown and Peter Gay. [Link]
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Saeed, A., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. Chemical Biology & Drug Design. [Link]
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Nanomegas. (n.d.). Revealing Crystal Structure of Nicotinic Acid with 3D electron diffraction tomography. [Link]
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ResearchGate. (n.d.). Chemical structure of nicotinic acid derivatives and related compounds 1-5. [Link]
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ResearchGate. (n.d.). The structures of nicotinic acid and its derivatives. [Link]
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Sravya, S., et al. (2015). Crystal structure of (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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CCDC. (n.d.). The Largest Curated Crystal Structure Database. The Cambridge Crystallographic Data Centre. [Link]
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Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic Acid
Introduction
Part 1: Mass Spectrometry - Unveiling the Molecular Blueprint
Mass spectrometry serves as the initial and most definitive tool for confirming the molecular weight and elemental composition of a synthesized compound. For a molecule containing bromine, this technique offers a particularly distinctive signature.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
A robust method for analyzing polar, non-volatile compounds like nicotinic acid derivatives is ESI-MS.
-
Sample Preparation: A dilute solution of the analyte (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: The solution is introduced into an ESI-MS instrument, typically a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, capable of high-resolution mass analysis.
-
Ionization: The sample is ionized using electrospray, generating protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.
-
Data Acquisition: The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution measurements allow for the determination of the elemental formula.
Predicted Mass Spectrum Analysis
The molecular formula for 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid is C₈H₈BrNO₃.
-
Molecular Weight and Isotopic Pattern: The presence of bromine is the most telling feature in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by 2 m/z units (the M and M+2 peaks). This pattern is a crucial diagnostic tool for identifying brominated compounds.[1]
-
High-Resolution Mass Spectrometry (HRMS): HRMS provides the exact mass, which can be used to confirm the elemental composition.
-
Fragmentation: While fragmentation depends on the specific ionization technique and energy, common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (a loss of 45 Da) and water (a loss of 18 Da).[2]
Table 1: Predicted Mass Spectrometry Data for C₈H₈BrNO₃
| Ion | Calculated m/z (Monoisotopic) | Expected Observation |
| [M(⁷⁹Br)+H]⁺ | 245.9764 | The protonated molecular ion containing the ⁷⁹Br isotope. |
| [M(⁸¹Br)+H]⁺ | 247.9743 | The protonated molecular ion containing the ⁸¹Br isotope, appearing at M+2 with nearly the same intensity as the [M(⁷⁹Br)+H]⁺ peak. |
| [M(⁷⁹Br)-H]⁻ | 243.9608 | The deprotonated molecular ion in negative mode. |
| [M(⁸¹Br)-H]⁻ | 245.9587 | The deprotonated M+2 peak in negative mode. |
| [M+H - H₂O]⁺ | 227.9658 / 229.9637 | Fragmentation peak corresponding to the loss of a water molecule. |
| [M+H - COOH]⁺ | 200.9818 / 202.9797 | Fragmentation peak corresponding to the loss of the carboxylic acid group. |
Part 2: NMR Spectroscopy - Assembling the Structural Puzzle
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for the precise assignment of atoms and their connectivity.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard (δ 0.00 ppm).[3]
-
Instrumentation: Spectra are acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Standard parameters are used to acquire the proton spectrum. The broad signals of the hydroxyl and carboxylic acid protons can be confirmed by a D₂O exchange experiment, where these peaks disappear.[2]
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is run to obtain a spectrum with singlets for each unique carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.
Predicted ¹H NMR Spectrum
The structure of this compound suggests four distinct proton signals. The pyridine ring itself is fully substituted, so no aromatic proton signals are expected.
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. Its chemical shift is sensitive to solvent, concentration, and temperature.[2]
-
Hydroxyl Proton (-OH): The phenolic hydroxyl proton is also expected to be a broad singlet. Its chemical shift can vary significantly but is generally found in the 5-9 ppm range.
-
Methyl Protons (-CH₃): There are two methyl groups in different chemical environments.
-
The C4-methyl group will appear as a singlet.
-
The C6-methyl group will also be a singlet. Their exact chemical shifts will be influenced by the other substituents on the pyridine ring.
-
Table 2: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 | broad s | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad signal due to hydrogen bonding and exchange.[2] |
| ~8.0 | broad s | 1H | -OH | The phenolic proton's chemical shift is variable and appears as a broad singlet. |
| ~2.4 | s | 3H | C6-CH₃ | Methyl groups on a pyridine ring typically appear in this region. The C6 position is adjacent to the nitrogen, which may have a slight deshielding effect compared to the C4-methyl. |
| ~2.2 | s | 3H | C4-CH₃ | This methyl group is also on the pyridine ring and will appear as a singlet in a similar region to the other methyl group. |
Predicted ¹³C NMR Spectrum
The molecule has 8 carbon atoms, and due to the lack of symmetry, eight distinct signals are expected in the ¹³C NMR spectrum.
-
Carbonyl Carbon (-COOH): This carbon is highly deshielded and will appear significantly downfield, typically in the 160-180 ppm range.[2]
-
Aromatic Carbons (Pyridine Ring): The six carbons of the pyridine ring will have distinct chemical shifts influenced by the various substituents.
-
C2 (C-OH): The carbon bearing the hydroxyl group will be significantly deshielded, appearing around 160-165 ppm.
-
C5 (C-Br): The carbon attached to the bromine will be shifted upfield due to the "heavy atom effect".[4] This is a characteristic shift for carbons bonded to bromine.
-
C3 (C-COOH), C4 (C-CH₃), C6 (C-CH₃): These carbons will have shifts determined by their position in the ring and the electronic effects of their substituents.
-
-
Methyl Carbons (-CH₃): The two methyl carbons will appear in the upfield region of the spectrum, typically between 15-25 ppm.
Table 3: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170 | -COOH | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.[2] |
| ~162 | C2 | The carbon attached to the electronegative oxygen of the hydroxyl group is strongly deshielded. |
| ~155 | C6 | This carbon is adjacent to the ring nitrogen and bears a methyl group, placing it in the deshielded region of the aromatic carbons. |
| ~148 | C4 | The C4 carbon, substituted with a methyl group, will also be in the downfield aromatic region. |
| ~120 | C3 | The carbon bearing the carboxylic acid group. |
| ~105 | C5 | The direct attachment of bromine often causes an upfield shift for the carbon signal compared to other halogenated or substituted carbons due to the heavy atom effect.[4][5] |
| ~20 | C6-CH₃ | Methyl carbons attached to an aromatic ring typically appear in this upfield region. |
| ~18 | C4-CH₃ | This methyl carbon will have a slightly different chemical shift from the other due to its different position on the ring. |
Visualization of Molecular Structure and Workflow
To aid in the correlation of the predicted NMR data, the molecular structure is presented below.
Caption: Molecular structure of this compound.
Caption: Experimental workflow for structural elucidation.
Conclusion
The structural confirmation of this compound relies on a synergistic application of mass spectrometry and NMR spectroscopy. The predicted data provides a clear roadmap for researchers. Key identifiers include the characteristic M/M+2 isotopic pattern in the mass spectrum, confirming the presence of bromine, and the specific chemical shifts in ¹H and ¹³C NMR that correspond to the unique electronic environments of the nuclei within the molecule. By following the outlined experimental protocols and using the predictive analyses as a reference, scientists can confidently verify the identity and purity of this compound, a critical step in the advancement of their research endeavors.
References
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Solubility and Stability of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid: A Methodological Framework
An In-Depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Executive Summary
5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid is a substituted pyridine carboxylic acid derivative. As with any new chemical entity (NCE) intended for research or pharmaceutical development, a comprehensive understanding of its fundamental physicochemical properties is paramount. This guide establishes a robust methodological framework for determining two of the most critical parameters: solubility and stability. While specific experimental data for this compound is not extensively available in public literature, this document provides the theoretical basis, detailed experimental protocols, and data interpretation strategies necessary to generate this crucial information.
The narrative follows a logical progression, beginning with a structural analysis to predict the compound's behavior, followed by systematic protocols for solubility profiling across a range of pharmaceutically relevant solvents and pH conditions. Subsequently, a comprehensive stability testing program is outlined, incorporating forced degradation studies to elucidate potential degradation pathways and long-term stability studies guided by International Council for Harmonisation (ICH) principles. This framework is designed to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly characterize this compound, ensuring a solid foundation for formulation development, analytical method validation, and regulatory submissions.
Physicochemical Characterization and Predicted Behavior
A molecule's structure dictates its properties and interactions. An initial analysis of this compound provides the causal basis for designing appropriate solubility and stability experiments.
2.1 Molecular Structure
The structure combines several key functional groups that influence its chemical behavior:
-
Nicotinic Acid Core: The carboxylic acid group (-COOH) on the pyridine ring is acidic. This predicts that the compound's aqueous solubility will be highly dependent on pH.[1][2] In basic solutions, the carboxylic acid will deprotonate to form a more polar and, therefore, more water-soluble carboxylate salt.[3] Conversely, in acidic solutions, the compound will remain in its less soluble, protonated form.[1]
-
Hydroxy Group (-OH): The phenolic hydroxyl group is a polar functional group capable of donating and accepting hydrogen bonds.[4][5] This feature is expected to contribute positively to its solubility in polar protic solvents like water and alcohols.
-
Methyl Groups (-CH₃): The two methyl groups are non-polar and increase the lipophilicity of the molecule. This will tend to decrease solubility in water but may enhance it in less polar organic solvents.[6]
-
Bromo Group (-Br): The bromine atom is an electron-withdrawing group that increases the molecule's overall molecular weight.
Comprehensive Solubility Profiling
Solubility is a fundamental property that dictates a compound's suitability for various formulations and its potential bioavailability.[7][8] The objective is to determine the equilibrium solubility of the compound under various conditions.
3.1 Solvent Selection Strategy
The choice of solvents is critical and should cover a range of polarities and functionalities relevant to pharmaceutical manufacturing and formulation.[9][10] Solvents are classified based on safety, environmental impact, and industrial utility, often following guidelines from regulatory bodies.[11] A strategic selection provides a comprehensive understanding of the compound's dissolution behavior.
| Solvent Class | Example Solvents | Justification & Rationale |
| Aqueous Buffers | pH 1.2 (Simulated Gastric Fluid), pH 4.5 (Acetate Buffer), pH 6.8 (Phosphate Buffer) | To assess the pH-solubility profile, which is critical for an ionizable compound. These pH values are mandated by regulatory bodies like the WHO for biopharmaceutics classification.[12] |
| Polar Protic | Purified Water, Ethanol, Methanol, Isopropanol | These solvents are capable of hydrogen bonding and are common in pharmaceutical formulations.[6][13] Water is the universal biological solvent, while alcohols are frequently used as co-solvents. |
| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | These solvents have dipole moments but do not donate hydrogen bonds.[6] They are excellent solvents for a wide range of organic molecules and are often used in synthesis and analysis. |
| Non-Polar | Dichloromethane (DCM), Toluene, Hexanes | To determine solubility in lipophilic environments, which is relevant for understanding partitioning behavior and for certain formulation types (e.g., lipid-based). |
3.2 Experimental Protocol: Equilibrium Shake-Flask Method
The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability and simplicity.[14][15]
Objective: To determine the saturation solubility of this compound in selected solvents at a controlled temperature (e.g., 25 °C and/or 37 °C).
Materials:
-
This compound (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials with sealed caps
-
Thermostatically controlled orbital shaker or water bath
-
Analytical balance
-
Validated analytical system (e.g., HPLC-UV) for quantification[7]
-
Syringe filters (e.g., 0.22 µm PTFE or PVDF)
Step-by-Step Methodology:
-
Preparation: Add an excess amount of the solid compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been reached.[14]
-
Solvent Addition: Add a precise, known volume of each selected solvent to the respective vials.
-
Equilibration: Securely seal the vials and place them in the thermostatically controlled shaker set to the desired temperature (e.g., 37 ± 1 °C).[12] Agitate the samples for a predetermined period (e.g., 24 to 72 hours). Equilibrium is confirmed when the concentration of the solute in solution does not significantly change between sequential time points.[12]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to sediment.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles.[7] This step is critical to prevent artificially high results.
-
Dilution: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
-
Quantitative Analysis: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method. Calculate the concentration based on a standard calibration curve.
-
pH Measurement: For aqueous buffer experiments, the final pH of the saturated solution should be measured and reported, as it may differ slightly from the starting buffer pH.[14]
3.3 Data Presentation and Visualization
Quantitative results should be summarized for clear comparison.
Table 1: Solubility Profile of this compound
| Solvent | Temperature (°C) | Final pH (if applicable) | Solubility (mg/mL) | Solubility (µg/mL) |
|---|---|---|---|---|
| pH 1.2 Buffer | 37.0 | |||
| pH 4.5 Buffer | 37.0 | |||
| pH 6.8 Buffer | 37.0 | |||
| Purified Water | 25.0 | |||
| Ethanol | 25.0 | |||
| Methanol | 25.0 | |||
| Acetonitrile | 25.0 |
| Dichloromethane | 25.0 | | | |
Chemical Stability Assessment
Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors like temperature, humidity, and light.[16][17] This process is essential for determining storage conditions and re-test periods.
4.1 Forced Degradation (Stress Testing)
Forced degradation studies are conducted under conditions more severe than accelerated stability testing.[18] The primary goals are to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical method, ensuring it is "stability-indicating".[19][20] A degradation of 5-20% is generally considered optimal for these studies.[21]
4.1.1 Experimental Protocols for Forced Degradation
A solution of the compound (e.g., in 50:50 acetonitrile:water) is subjected to the following conditions. A control sample (protected from stress) is analyzed alongside the stressed samples.
-
Acidic Hydrolysis:
-
Add HCl to the sample solution to a final concentration of 0.1 N.
-
Heat at 60-80 °C for a specified time (e.g., 2, 8, 24 hours).
-
Cool, neutralize with an equivalent amount of NaOH, and dilute for HPLC analysis.
-
-
Basic Hydrolysis:
-
Add NaOH to the sample solution to a final concentration of 0.1 N.
-
Heat at 60-80 °C for a specified time.
-
Cool, neutralize with an equivalent amount of HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Add hydrogen peroxide (H₂O₂) to the sample solution to a final concentration of 3-30%.[21]
-
Store at room temperature for a specified time.
-
Dilute and analyze.
-
-
Thermal Degradation:
-
Expose the solid compound to dry heat (e.g., 80 °C) in a stability chamber.
-
Expose a solution of the compound to the same thermal stress.
-
Analyze samples at appropriate time points.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).[22]
-
A control sample should be wrapped in aluminum foil to protect it from light.
-
Analyze both the exposed and control samples.
-
4.2 Stability-Indicating Analytical Method
A validated HPLC-UV method is essential for stability studies. The method must be able to accurately quantify the decrease in the concentration of the active compound while simultaneously separating it from all process impurities and degradation products.[18] Diode-Array Detection (DAD) is highly recommended to assess peak purity. Methods for analyzing nicotinic acid often use C18 reversed-phase columns with UV detection.[23][24]
4.3 Long-Term Stability Studies
Formal stability studies are performed on at least three primary batches to establish a re-test period.[16][22] The drug substance is stored under various conditions as defined by ICH Q1A(R2).[25]
Table 2: ICH Conditions for Long-Term Stability Testing
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
|---|---|---|---|
| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months | 0, 3, 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
4.4 Data Presentation and Visualization
Results from forced degradation should be clearly tabulated.
Table 3: Summary of Forced Degradation Results
| Stress Condition | Duration / Temp. | % Assay of Parent | % Degradation | No. of Degradants | Purity Angle / Threshold |
|---|---|---|---|---|---|
| 0.1 N HCl | 24 h / 80°C | ||||
| 0.1 N NaOH | 8 h / 80°C | ||||
| 3% H₂O₂ | 24 h / RT | ||||
| Heat (Solid) | 48 h / 80°C |
| Photolytic | 1.2 M lux hr | | | | |
4.5 Predicted Degradation Pathways
Based on the structure, potential degradation pathways for nicotinic acid derivatives can include reactions involving the pyridine ring or the carboxylic acid group.
Conclusion and Recommendations
This guide presents a comprehensive and scientifically grounded framework for determining the solubility and stability of this compound. By systematically applying the detailed protocols for solubility profiling across various solvents and pH levels, researchers can generate the necessary data to guide formulation development. The outlined stability testing program, rooted in ICH guidelines, ensures that the compound's intrinsic stability is well-understood, potential degradants are identified, and a reliable stability-indicating analytical method is established.
It is strongly recommended that these studies be initiated early in the drug development process. The resulting data will not only support the selection of appropriate formulation strategies and packaging but will also form a critical component of any future regulatory submissions, ensuring the development of a safe, effective, and stable final product.
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An In-Depth Technical Guide to 5-Bromo-2-hydroxy-4,6-dimethylnicotinic Acid: Synthesis, Properties, and Research Perspectives
This technical guide provides a comprehensive overview of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid, a substituted pyridine derivative. Acknowledging the limited direct research on this specific molecule, this document serves as a foundational resource for researchers, scientists, and professionals in drug development. By leveraging data from structurally analogous compounds, this guide offers insights into its synthesis, physicochemical properties, and potential applications, thereby providing a robust starting point for future investigation.
Introduction: The Significance of Nicotinic Acid Scaffolds
Nicotinic acid, or niacin (vitamin B3), and its derivatives are fundamental scaffolds in medicinal chemistry and materials science. The pyridine ring system, with its unique electronic properties, serves as a versatile platform for designing molecules with a wide array of biological activities. Modifications to the core structure, such as halogenation and the introduction of hydroxyl and alkyl groups, can significantly influence a compound's pharmacokinetic and pharmacodynamic profiles. The subject of this guide, this compound, incorporates several such features, suggesting its potential for further scientific exploration.
State of Research and Discovery
The study of related brominated nicotinic acid derivatives has been more extensive. For instance, processes for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids have been patented, highlighting their utility as hypolipidemics.[4] The synthesis of 5-bromonicotinic acid has also been a subject of research, with various methods developed for its preparation.[5][6] These established methodologies for related structures provide a strong foundation for proposing a synthetic pathway for this compound.
Proposed Synthetic Pathways
Based on established synthetic protocols for analogous nicotinic acid derivatives, a plausible synthetic route for this compound can be devised. The general strategy would likely involve the construction of the 2-hydroxy-4,6-dimethylnicotinic acid core, followed by regioselective bromination.
Synthesis of the 2-Hydroxy-4,6-dimethylnicotinic Acid Core
The initial step would be the synthesis of the core nicotinic acid structure. While specific methods for this exact dimethylated version are not detailed in the provided search results, general methodologies for nicotinic acid synthesis are well-established.
Bromination of the Nicotinic Acid Core
With the 2-hydroxy-4,6-dimethylnicotinic acid intermediate in hand, the next critical step is bromination at the 5-position. The hydroxyl and methyl groups on the pyridine ring will direct the electrophilic substitution. Drawing parallels from the synthesis of similar compounds, such as 5-bromo-6-hydroxynicotinic acid, a direct bromination approach is feasible.[7][8]
A proposed workflow for this synthesis is illustrated in the following diagram:
Physicochemical Properties
While experimentally determined data for this compound is scarce, its physicochemical properties can be predicted based on its structure and data from similar compounds.
| Property | Predicted Value / Information | Source Analogy |
| Molecular Formula | C8H8BrNO3 | [2] |
| Molecular Weight | ~246.06 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | General for similar organic acids |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like DMSO and DMF | General for nicotinic acid derivatives |
| Purity | Commercially available at 95% purity | [2] |
For comparison, the related compound 5-bromonicotinic acid has a molecular weight of 202.01 g/mol .[9] Another analogue, 5-bromo-6-hydroxynicotinic acid, has a molecular weight of 218 g/mol .[7][8]
Potential Applications and Future Research Directions
The biological activities of structurally related nicotinic acid derivatives suggest potential avenues for the application of this compound.
-
Medicinal Chemistry: As previously mentioned, some 5-halogenated-2-hydroxynicotinic acids have shown potential as hypolipidemics.[4] The unique substitution pattern of this compound may modulate this activity or introduce novel biological effects. Further screening for activities such as anticancer, anti-inflammatory, or antimicrobial properties could be fruitful.[10]
-
Materials Science: Pyridine derivatives are utilized in the synthesis of polymers, dyes, and functional materials. The bromo- and carboxylic acid functionalities of this molecule make it a suitable candidate for cross-coupling reactions and polymerization, opening up possibilities in materials development.
Future research should focus on the following areas:
-
Development and Optimization of a Definitive Synthetic Protocol: A detailed, step-by-step, and validated synthesis method is paramount.
-
Thorough Physicochemical Characterization: Comprehensive analysis using techniques like NMR, mass spectrometry, and X-ray crystallography is needed to confirm the structure and elucidate its properties.
-
Biological Screening: A broad-based screening approach to identify any significant biological activities would be a crucial step in determining its potential as a therapeutic agent.
-
Derivatization and Structure-Activity Relationship (SAR) Studies: Synthesis of a library of related compounds with modifications to the core structure could help in identifying key structural features for any observed biological activity.
The logical flow for future research is depicted below:
Detailed Experimental Protocols (Proposed)
The following are proposed, non-validated protocols based on methodologies for similar compounds. They should be adapted and optimized by researchers.
Protocol 1: Synthesis of 5-Bromo-6-hydroxynicotinic Acid (Adapted for Analogy)[8][9]
-
Materials: 6-hydroxynicotinic acid, Bromine, Water.
-
Procedure:
-
Suspend 6-hydroxynicotinic acid in water in a reaction vessel.
-
Cool the suspension in an ice bath.
-
Slowly add bromine to the cooled suspension with continuous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Collect the solid product by filtration.
-
Wash the collected solid with water.
-
Dry the product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR).
-
Protocol 2: Synthesis of 5-Bromo-2-hydroxynicotinic Acid (Adapted for Analogy)[5]
-
Materials: 2-hydroxynicotinic acid, Sodium hydroxide, Bromine, Water, Hydrochloric acid, Sodium bisulfite.
-
Procedure:
-
Dissolve 2-hydroxynicotinic acid in an aqueous solution of sodium hydroxide.
-
Separately, prepare a sodium hypobromite solution by adding bromine to a cooled solution of sodium hydroxide in water.
-
Add the sodium hypobromite solution to the solution of 2-hydroxynicotinic acid and stir at room temperature.
-
After 24 hours, add an additional portion of the sodium hypobromite solution and continue stirring for another 24 hours.
-
Quench the reaction by adding sodium bisulfite.
-
Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the product.
-
Cool the mixture and collect the precipitate by filtration.
-
Wash the filter cake with cold water and then with acetone.
-
Dry the solid product.
-
Recrystallize from a suitable solvent like isopropyl alcohol for further purification.
-
Conclusion
This compound represents an intriguing yet underexplored molecule within the vast family of nicotinic acid derivatives. While direct research is limited, this guide provides a solid foundation for future investigations by drawing parallels with structurally similar compounds. The proposed synthetic pathways, predicted physicochemical properties, and potential applications outlined herein offer a roadmap for researchers to unlock the full potential of this compound in medicinal chemistry and materials science. As with any novel compound, rigorous experimental validation of these proposed methods and explorations of its biological activity are essential next steps.
References
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- Google Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
- ChemicalBook. (n.d.). 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis.
- 773 Discovery Chemistry & Services. (n.d.). 5-BROMO-4-HYDROXY-2 6-DIMETHYL-NICOTINIC ACID - 50 MG.
- PubChem. (n.d.). 5-Bromonicotinic acid. National Center for Biotechnology Information.
- BLD Pharm. (n.d.). 5-Bromo-2-hydroxy-4,6-dimethylnicotinaldehyde.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- [Source 8 - Commercial Supplier]. (n.d.). This compound, 95% Purity, C8H8BrNO3, 1 gram.
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- Sigma-Aldrich. (n.d.). 5-BROMO-4-HYDROXY-2,6-DIMETHYL-NICOTINIC ACID AldrichCPR.
- BLD Pharm. (n.d.). Methyl 5-bromo-2-hydroxy-4,6-dimethylnicotinate.
- Sigma-Aldrich. (n.d.). 5-Bromo-2-thiophenecarboxylic acid 97%.
- National Institutes of Health. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design.
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- ChemScene. (n.d.). 1228182-71-5 | 5-Bromo-2-hydroxy-6-phenylnicotinonitrile.
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An In-depth Technical Guide to 5-Bromo-2-hydroxy-4,6-dimethylnicotinic Acid Derivatives and Analogs
Foreword: Unveiling the Potential of a Niche Scaffold
In the vast landscape of medicinal chemistry, the nicotinic acid (niacin, vitamin B3) scaffold has long been a cornerstone for the development of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, ranging from lipid-lowering effects to anti-inflammatory and antimicrobial properties.[1] This guide delves into a specific, yet promising, subclass: 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid and its analogs. While this exact molecule is not extensively characterized in publicly available literature, this guide, grounded in established chemical principles and data from closely related compounds, aims to provide researchers, scientists, and drug development professionals with a comprehensive technical framework. We will explore its plausible synthesis, anticipated biological activities, and the underlying structure-activity relationships that could guide the design of novel therapeutics.
The Core Moiety: A Strategic Design
The structure of this compound incorporates several key features that suggest a rich potential for biological activity. The 2-hydroxypyridine core is a known pharmacophore, and the strategic placement of methyl and bromo substituents can significantly influence its physicochemical properties and biological interactions. The bromine atom, in particular, can enhance lipophilicity and potentially engage in halogen bonding, a crucial interaction in modern drug design.
Synthesis and Chemical Space Exploration
Proposed Synthetic Pathway
The synthesis would likely commence from a readily available starting material such as 2,4-dihydroxy-6-methylnicotinic acid or a related precursor. A key step would be the selective bromination of the pyridine ring.
A plausible multi-step synthesis is outlined below:
-
Synthesis of 2-hydroxy-4,6-dimethylnicotinonitrile: This can be achieved through a multi-component reaction involving acetylacetone, malononitrile, and an appropriate catalyst.
-
Hydrolysis to 2-hydroxy-4,6-dimethylnicotinic acid: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
-
Bromination of the Pyridine Ring: The final and most critical step would be the selective bromination at the 5-position. This could be achieved using a brominating agent such as N-Bromosuccinimide (NBS) in a suitable solvent. The reaction conditions would need to be carefully optimized to achieve the desired regioselectivity.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Hypothetical Synthesis of this compound
Disclaimer: This is a hypothetical protocol based on related literature and requires experimental validation.
-
Step 1: Synthesis of 2-hydroxy-4,6-dimethylnicotinic acid.
-
To a solution of 2,4-lutidine (1 equivalent) in a suitable solvent (e.g., acetic acid), add an oxidizing agent (e.g., potassium permanganate) portion-wise at a controlled temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, work up the reaction mixture to isolate the crude 2-hydroxy-4,6-dimethylnicotinic acid.
-
Purify the product by recrystallization.
-
-
Step 2: Bromination.
-
Dissolve 2-hydroxy-4,6-dimethylnicotinic acid (1 equivalent) in a suitable solvent (e.g., acetic acid or a chlorinated solvent).
-
Add N-Bromosuccinimide (NBS) (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring by TLC.
-
Upon completion, quench the reaction and extract the product.
-
Purify the final product by column chromatography or recrystallization to yield this compound.
-
Anticipated Biological Activities and Mechanism of Action
Based on the known biological profiles of structurally similar nicotinic acid derivatives, this compound and its analogs are anticipated to exhibit significant anti-inflammatory and antimicrobial activities.
Anti-inflammatory Activity
Nicotinic acid and its derivatives have been shown to modulate inflammatory responses.[2][3] Specifically, they can inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1][4] Studies on 2-substituted phenyl derivatives of nicotinic acid have demonstrated that compounds with a 2-bromophenyl substituent exhibit potent analgesic and anti-inflammatory effects, which are correlated with a reduction in serum TNF-α and IL-6 levels.[5]
Proposed Mechanism of Action: The anti-inflammatory effects are likely mediated through the inhibition of key signaling pathways involved in the inflammatory cascade. One plausible mechanism is the inhibition of the Cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation. While direct evidence for COX inhibition by this specific class of compounds is limited, the structural features are consistent with those of some known COX inhibitors.
Caption: Plausible mechanism of anti-inflammatory action via COX inhibition.
Antimicrobial Activity
Nicotinic acid derivatives have also been investigated for their antimicrobial properties. While specific data for the target molecule is unavailable, related compounds have shown activity against various bacterial strains. The presence of a bromine atom can often enhance antimicrobial potency.
| Compound Class | Organism | MIC (μg/mL) | Reference |
| Nicotinic acid-based acylhydrazones | Staphylococcus epidermidis | 1.95 - 15.62 | [6] |
| 2-methylthionicotinate complexes | Various bacteria and fungi | Variable | [7] |
Table 1: Reported MIC values for related nicotinic acid derivatives.
Structure-Activity Relationships (SAR)
The biological activity of nicotinic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring.
-
Substitution at C2: The introduction of substituted phenyl rings at the 2-position has been shown to be crucial for anti-inflammatory and analgesic activity. A 2-bromophenyl substituent, in particular, has been associated with enhanced potency.[5]
-
Substitution at C5: Halogenation at the C5 position, as in our target molecule, is a common strategy to modulate activity. The bromo group can increase lipophilicity, potentially improving cell membrane permeability, and can participate in halogen bonding with target proteins.
-
Methyl Groups at C4 and C6: The dimethyl substitution pattern influences the steric and electronic properties of the molecule, which can affect its binding affinity to biological targets.
-
The Carboxylic Acid Group: The carboxylic acid at the C3 position is often essential for activity, potentially acting as a key binding group through hydrogen bonding or ionic interactions with the target protein.
Future Directions and Conclusion
The exploration of this compound and its analogs presents a compelling avenue for the discovery of novel therapeutic agents. While this guide provides a foundational framework based on existing knowledge of related compounds, further experimental work is crucial to validate the proposed synthetic routes and to fully characterize the biological activities and mechanisms of action of this promising class of molecules. The insights provided herein are intended to serve as a catalyst for future research and development in this area.
References
- Unger, M., et al. (2019). Nicotinic Acid: A Review of its Use in the Treatment of Dyslipidemia. Journal of Clinical Lipidology, 13(6), 883-896.
- Moutzouri, E., et al. (2017). Niacin: a key regulator of inflammation and immunity. Current Pharmaceutical Design, 23(44), 6731-6739.
- Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Chemical and Pharmaceutical Bulletin, 61(9), 933-944.
- Niacin Modulates Pro-inflammatory Cytokine Secretion. A Potential Mechanism Involved in its Anti-atherosclerotic Effect. The Open Cardiovascular Medicine Journal, 8, 7-14.
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Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. J-Stage. [Link]
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Nicotinamide is a potent inhibitor of proinflammatory cytokines. PubMed. [Link]
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Direct and irreversible inhibition of cyclooxygenase-1 by nitroaspirin (NCX 4016). PubMed. [Link]
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Antibacterial activity (MIC values μg/mL) of compounds 2–5 and of reference antibiotics. ResearchGate. [Link]
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Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. ResearchGate. [Link]
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Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]
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Complementary Three-Dimensional Quantitative Structure-Activity Relationship Modeling of Binding Affinity and Functional Potency. ElectronicsAndBooks. [Link]
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Antimicrobial activity of tested compounds characterized by IC 50 and MIC (mmol l -1 ). ResearchGate. [Link]
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Table 1 Anti-inflammatory activity (IC50) of the synthesized compounds. ResearchGate. [Link]
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Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. PubMed Central. [Link]
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PubMed Central. [Link]
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Anti‐inflammatory activity. [A] IC50 values of all the compounds [B.C]... ResearchGate. [Link]
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Quantitative Structure Activity Relationship. YouTube. [Link]
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Discovery of cyclooxygenase inhibitors from medicinal plants used to treat inflammation. PubMed Central. [Link]
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The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... ResearchGate. [Link]
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KEGG PATHWAY Database. KEGG. [Link]
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Microwave Assisted Synthesis, Characterization and Antimicrobial Studies of Complexes of Mn(II), Co(II), Ni(II) and Cu(II) with 2-Hydroxynicotinic Acid. ResearchGate. [Link]
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COX Inhibitors. StatPearls - NCBI Bookshelf. [Link]
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A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI. [Link]
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Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. [Link]
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Minimum inhibitory concentration (MIC) of the coumarin derivatives in... ResearchGate. [Link]
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A Comprehensive Guide to the Theoretical and Computational Analysis of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic Acid: A Drug Discovery Perspective
Introduction
Nicotinic acid, also known as niacin or Vitamin B3, and its derivatives are foundational scaffolds in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1][2] These compounds have been rigorously investigated for their potential as antibacterial, anti-inflammatory, and anticancer agents.[3][4][5] The strategic introduction of various substituents onto the pyridine ring allows for the fine-tuning of their pharmacokinetic and pharmacodynamic profiles. The molecule of interest, 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid, combines several key features: a halogen atom (bromine), a hydroxyl group, and methyl groups, which can significantly influence its electronic properties, reactivity, and interaction with biological targets.
This technical guide provides a comprehensive, step-by-step framework for the theoretical and computational characterization of this compound. It is designed for researchers, computational chemists, and drug development professionals, offering a roadmap from fundamental quantum chemical calculations to predictive in silico biological evaluation. The methodologies outlined herein are grounded in established principles and are designed to generate robust, verifiable data to accelerate the drug discovery process.
Part 1: Molecular Geometry Optimization and Structural Analysis
The foundational step in any computational study is to determine the most stable three-dimensional conformation of the molecule. This is crucial as the molecular geometry dictates its electronic properties and how it interacts with other molecules. Density Functional Theory (DFT) is the method of choice for this task, offering a favorable balance between computational cost and accuracy.
Rationale for Method Selection
For an organic molecule containing a halogen (bromine), a π-conjugated system, and hydrogen-bonding moieties (hydroxyl and carboxylic acid groups), the B3LYP functional (Becke, 3-parameter, Lee-Yang-Parr) is a well-established and reliable choice.[6] To accurately model the electronic distribution, especially around the electronegative bromine, oxygen, and nitrogen atoms, a Pople-style basis set with diffuse and polarization functions is necessary. The 6-311++G(d,p) basis set is selected for this purpose, as it provides a robust description of electron correlation and is well-suited for systems like the title compound.[7][8]
Protocol 1: Geometry Optimization
-
Initial Structure Drawing: Draw the 2D structure of this compound using a chemical drawing software like ChemDraw or MarvinSketch.
-
3D Conversion and Pre-optimization: Convert the 2D structure to a 3D model and perform an initial geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting conformation.
-
DFT Calculation Setup:
-
Load the 3D structure into a quantum chemistry software package like Gaussian 09 or ORCA.[7]
-
Specify the calculation type as "Optimization + Frequencies" (Opt Freq). The frequency calculation is essential to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
Set the level of theory to B3LYP/6-311++G(d,p).
-
Initiate the calculation.
-
-
Analysis of Results:
-
Verify that the optimization has converged successfully.
-
Confirm the absence of imaginary frequencies in the output file.
-
Analyze the final optimized bond lengths, bond angles, and dihedral angles.
-
Part 2: Quantum Chemical Analysis of Electronic Properties and Reactivity
With an optimized geometry, we can now calculate a suite of electronic properties that provide deep insights into the molecule's stability, reactivity, and potential interaction sites.
Workflow for Electronic Property & Reactivity Analysis
Caption: Workflow for calculating and interpreting electronic properties from the optimized molecular geometry.
A. Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (ΔE = ELUMO – EHOMO) is an indicator of the molecule's kinetic stability and chemical reactivity.[7]
-
Protocol: Use the optimized geometry from Part 1 to perform a single-point energy calculation at the same level of theory. The output will provide the energies of all molecular orbitals.
-
Data Presentation:
| Parameter | Symbol | Formula | Calculated Value (eV) | Interpretation |
| HOMO Energy | EHOMO | - | Value | Electron-donating ability |
| LUMO Energy | ELUMO | - | Value | Electron-accepting ability |
| Energy Gap | ΔE | ELUMO - EHOMO | Value | Kinetic Stability / Reactivity |
| Ionization Potential | IP | -EHOMO | Value | Energy to remove an electron |
| Electron Affinity | EA | -ELUMO | Value | Energy released on gaining an electron |
| Global Hardness | η | (IP - EA) / 2 | Value | Resistance to charge transfer |
| Electrophilicity Index | ω | (IP+EA)² / (8(IP-EA)) | Value | Propensity to accept electrons |
B. Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map that visualizes the electrostatic potential on the molecule's surface. It is an invaluable tool for identifying sites for electrophilic and nucleophilic attack.[7]
-
Protocol: Generate the MEP surface using the output of the DFT calculation with software like GaussView or Multiwfn.[7]
-
Interpretation:
-
Red/Yellow Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack. These are expected around the oxygen atoms of the carboxyl and hydroxyl groups.[8]
-
Blue Regions: Electron-deficient areas (positive potential), susceptible to nucleophilic attack. These are expected around the acidic hydrogen of the carboxyl group.[8]
-
Part 3: In Silico Prediction of ADMET Properties
Before committing to expensive synthesis and in vitro testing, it is prudent to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound. This helps to identify potential liabilities early in the drug discovery pipeline.
Rationale for ADMET Prediction
Early-stage assessment of ADMET properties helps to reduce the high attrition rates in drug development.[9] Several well-validated computational models, often based on machine learning algorithms trained on large datasets, can provide reliable predictions for key parameters.[10]
Protocol 3: ADMET Prediction
-
Input: Use the 2D or 3D structure of the molecule (in SMILES or SDF format).
-
Software: Employ a validated software platform such as ADMET Predictor®, SwissADME, or other similar tools.[10][11]
-
Analysis: Evaluate the key predicted parameters against established thresholds for drug-likeness, such as Lipinski's Rule of Five.
Data Presentation: Predicted ADMET & Physicochemical Properties
| Property Class | Parameter | Predicted Value | Acceptable Range | Interpretation |
| Physicochemical | Molecular Weight (MW) | Value | < 500 g/mol | Size and complexity |
| LogP (Lipophilicity) | Value | < 5 | Membrane permeability | |
| H-Bond Donors | Value | ≤ 5 | Solubility, binding | |
| H-Bond Acceptors | Value | ≤ 10 | Solubility, binding | |
| Absorption | HIA (%) | Value | High | Human Intestinal Absorption |
| Blood-Brain Barrier (BBB) | Value | +/- | CNS penetration | |
| Metabolism | CYP Substrate/Inhibitor | e.g., CYP2D6 | Yes/No | Drug-drug interactions |
| Toxicity | Ames Mutagenicity | Value | Negative | Potential for carcinogenicity |
| Carcinogenicity | Value | Negative | Long-term toxicity risk |
Part 4: Target Identification and Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. It is used to understand binding mechanisms and to rank potential drug candidates based on their predicted binding affinity.[1]
Workflow for Molecular Docking
Caption: Step-by-step workflow for performing molecular docking simulations.
Protocol 4: Molecular Docking
-
Target Selection: Based on the known biological activities of nicotinic acid derivatives, select relevant protein targets from the Protein Data Bank (PDB). Potential targets could include Cyclooxygenase-2 (COX-2) for anti-inflammatory activity or Penicillin-Binding Proteins (PBPs) for antibacterial activity.[1][4][5]
-
Ligand Preparation: Use the DFT-optimized structure of this compound. Assign partial charges (e.g., Gasteiger charges) and define rotatable bonds.
-
Protein Preparation: Download the crystal structure of the target protein. Remove water molecules and co-crystallized ligands. Add polar hydrogens and assign partial charges.
-
Grid Box Generation: Define the active site of the protein by creating a grid box that encompasses the key binding site residues.
-
Docking Execution: Use a docking program like AutoDock Vina to perform the docking simulation.[1] The program will explore multiple conformations of the ligand within the active site and calculate the binding energy for each pose.
-
Results Analysis:
-
Binding Affinity: Analyze the docking score (usually in kcal/mol), where a lower value indicates a more favorable binding interaction.[1]
-
Binding Pose: Visualize the top-ranked poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with active site residues.
-
Conclusion
The comprehensive computational framework detailed in this guide provides a powerful, multi-faceted approach to characterizing novel drug candidates like this compound. By integrating DFT calculations for structural and electronic analysis with in silico ADMET prediction and molecular docking, researchers can generate a robust data package to guide experimental efforts. This strategy enables a more rational, cost-effective, and accelerated path in the complex landscape of drug discovery, allowing for the early identification of promising molecules and the flagging of those with potential liabilities. The insights gained from these theoretical studies are invaluable for making informed decisions and ultimately increase the probability of success in developing new therapeutic agents.
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The Pharmacological Versatility of the Nicotinic Acid Scaffold: A Technical Guide to its Emerging Biological Activities
Introduction: Beyond Lipid Lowering - The Expanding Therapeutic Potential of Nicotinic Acid Derivatives
Nicotinic acid, also known as niacin or vitamin B3, has long been a cornerstone in the management of dyslipidemia. However, the intrinsic reactivity and biological recognition of its pyridine carboxylic acid core have spurred extensive research into the therapeutic potential of its substituted derivatives. This has unveiled a remarkable spectrum of pharmacological activities, extending far beyond its classical role in lipid metabolism. For researchers, scientists, and drug development professionals, the nicotinic acid scaffold represents a privileged structure with significant promise for therapeutic innovation.
This in-depth technical guide provides a comprehensive overview of the burgeoning biological activities of substituted nicotinic acids, with a focus on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. We will delve into the underlying mechanisms of action, provide detailed experimental protocols for their evaluation, and present quantitative data to illustrate their potential.
I. Anticancer Activity: Targeting Key Pathways in Malignancy
The pyridine ring of nicotinic acid is a common motif in numerous kinase inhibitors, highlighting the potential of its derivatives as anticancer agents.[1][2] Research has demonstrated that strategic substitution on the nicotinic acid core can yield compounds with potent cytotoxic and tumor-suppressive effects.[3][4]
A. Mechanism of Action: Inhibition of Angiogenesis and Induction of Apoptosis
A primary mechanism through which substituted nicotinic acids exert their anticancer effects is the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2).[3] VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with essential nutrients and oxygen.[4] By blocking VEGFR-2 signaling, these compounds can effectively starve tumors and inhibit their growth and metastasis.
Furthermore, certain nicotinic acid derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[3] This is often achieved through the activation of executioner caspases, such as caspase-3, which play a central role in the apoptotic cascade.[5]
A simplified overview of the VEGFR-2 signaling pathway and the induction of apoptosis is presented below.
B. Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of substituted nicotinic acids is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5c | HCT-15 (Colon) | Not Specified | [3] |
| Compound 5c | PC-3 (Prostate) | Not Specified | [3] |
| Compound 7 | HCT-116 (Colon) | 15.7 | [4] |
| Compound 7 | HepG2 (Liver) | 15.5 | [4] |
| Compound 10 | HCT-116 (Colon) | 15.4 | [4] |
| Compound 10 | HepG2 (Liver) | 9.8 | [4] |
C. Experimental Protocols
The MTT assay is a colorimetric method used to assess cell viability and proliferation.[6][7][8]
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[6] The amount of formazan produced is proportional to the number of viable cells.
-
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the substituted nicotinic acid derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilize the formazan crystals using a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
This assay measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[10][11]
-
Principle: A luminescence-based assay is commonly used, where the amount of ADP produced from the kinase reaction is converted to ATP, which then generates a luminescent signal via a luciferase reaction.[10] Inhibition of VEGFR-2 results in a decreased luminescent signal.
-
-
Add diluted VEGFR-2 enzyme and the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the kinase reaction by adding ATP and a suitable substrate.
-
Incubate the plate to allow the enzymatic reaction to proceed.
-
Stop the reaction and measure the amount of ADP produced using a reagent that converts it to a detectable signal (e.g., luminescence).
-
Calculate the percentage of VEGFR-2 inhibition and determine the IC50 value.
-
This assay quantifies the activity of caspase-3, a key marker of apoptosis.[3][5][13]
-
Principle: A colorimetric or fluorometric substrate containing the caspase-3 recognition sequence (DEVD) is used.[3][13] Cleavage of the substrate by active caspase-3 releases a chromophore or fluorophore, which can be quantified.
-
-
Lyse the treated and untreated cells to release their contents.
-
Incubate the cell lysates with the caspase-3 substrate.
-
Measure the absorbance or fluorescence of the cleaved product using a microplate reader.
-
Determine the fold increase in caspase-3 activity in treated cells compared to untreated controls.
-
II. Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Substituted nicotinic acids have emerged as potent anti-inflammatory agents, acting through multiple mechanisms to quell the inflammatory response.[16][17][18]
A. Mechanism of Action: GPR109A Activation and NF-κB Inhibition
The anti-inflammatory effects of nicotinic acid and its derivatives are partly mediated by the activation of the G-protein coupled receptor 109A (GPR109A), also known as HM74A.[19][20][21] GPR109A is expressed on various immune cells, including macrophages and neutrophils.[22][23] Its activation can lead to a decrease in the production of pro-inflammatory cytokines.
Another critical mechanism is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2][24] NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes.[24] By preventing the activation of NF-κB, substituted nicotinic acids can effectively suppress the inflammatory cascade.
B. Quantitative Data: In Vitro Anti-inflammatory Activity
The anti-inflammatory efficacy of these compounds is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).
| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| Compound 5 | Human Blood Cells | ROS Production | 1.42 ± 0.1 | [25] |
| Ibuprofen (Standard) | Human Blood Cells | ROS Production | 11.2 ± 1.9 | [25] |
| Nicotinic acid derivative 39 | RAW264.7 | Not Specified | 510 nM (as capsaicin loaded nanomicelles) | [26] |
C. Experimental Protocols
This assay measures the production of nitric oxide (NO) by macrophages, a key indicator of inflammation.[27][28]
-
Principle: The Griess reagent detects nitrite (NO2-), a stable and nonvolatile breakdown product of NO.[28] The intensity of the color developed is proportional to the nitrite concentration.
-
-
Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate.
-
Pre-treat the cells with the substituted nicotinic acid derivatives for 1 hour.
-
Stimulate the cells with an inflammatory agent like lipopolysaccharide (LPS) for 24 hours.
-
Collect the cell culture supernatant.
-
Add the Griess reagent to the supernatant and incubate.
-
Measure the absorbance at 540-550 nm.
-
Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
-
III. Antimicrobial Activity: A New Frontier in Combating Drug Resistance
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted nicotinic acids have demonstrated promising activity against a range of bacteria and fungi.[4][29][30][31]
A. Mechanism of Action: Disruption of Cell Wall Synthesis
While the exact mechanisms are still under investigation, it is hypothesized that some nicotinic acid derivatives may interfere with bacterial cell wall synthesis. The peptidoglycan cell wall is essential for bacterial survival, and its disruption leads to cell lysis.
B. Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial activity is typically expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 13 | Staphylococcus epidermidis ATCC 12228 | 1.95 | [4] |
| Compound 13 | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [4] |
| Compound 25 | Bacillus subtilis ATCC 6633 | 7.81 | [4] |
| Compound 25 | Staphylococcus aureus ATCC 6538 | 7.81 | [4] |
| Compound 25 | Staphylococcus aureus ATCC 43300 (MRSA) | 15.62 | [4] |
| NC 3 | Pseudomonas aeruginosa | 0.016 mM | [29][31] |
| NC 3 | Klebsiella pneumoniae | 0.016 mM | [29][31] |
| NC 5 | Gram-positive bacteria | 0.03 mM | [29][31] |
C. Experimental Protocols
This is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[32][33][34][35][36]
-
Principle: A paper disk impregnated with the test compound is placed on an agar plate inoculated with the target bacterium. The compound diffuses into the agar, and if it is effective, it will inhibit bacterial growth, creating a clear "zone of inhibition" around the disk.
-
Procedure: [32][33][34][35][36]
-
Prepare a standardized inoculum of the test bacterium.
-
Evenly spread the inoculum onto the surface of a Mueller-Hinton agar plate.
-
Aseptically place paper disks impregnated with known concentrations of the substituted nicotinic acid derivatives onto the agar surface.
-
Incubate the plate under appropriate conditions.
-
Measure the diameter of the zone of inhibition in millimeters.
-
IV. Neuroprotective Activity: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Emerging evidence suggests that nicotinic acid and its derivatives may offer neuroprotection through various mechanisms.[1][20][29][32][37]
A. Mechanism of Action: Combating Oxidative Stress and Neuroinflammation
Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative disorders.[8][27] Nicotinamide, a derivative of nicotinic acid, has been shown to protect neurons from oxidative stress-induced injury.[8][27] This is partly achieved by maintaining cellular levels of NAD+, a critical coenzyme in redox reactions.[1]
Furthermore, the anti-inflammatory properties of these compounds, as discussed earlier, are also relevant in the context of neuroprotection, as they can help to mitigate the chronic neuroinflammation that contributes to neuronal damage. Isoniazid, a nicotinic acid derivative, has been shown to reduce the number of activated microglia and astrocytes around amyloid plaques in a mouse model of Alzheimer's disease.[36][38] Additionally, some derivatives may exert their effects through the modulation of nicotinic acetylcholine receptors (nAChRs) or by inhibiting enzymes like monoamine oxidase (MAO), which is involved in the breakdown of neurotransmitters.[11][24]
B. Experimental Models and Assays
-
In Vitro Models: [2][5][7][25]
-
Neuronal Cell Lines: SH-SY5Y (human neuroblastoma) and PC12 (rat pheochromocytoma) are commonly used to model neuronal function and toxicity.
-
Primary Neuronal Cultures: These provide a more physiologically relevant model but are more challenging to maintain.
-
Co-culture Systems: Combining neurons with glial cells (astrocytes, microglia) allows for the study of neuroinflammatory processes.
-
-
In Vivo Models:
-
Alzheimer's Disease Models: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations are widely used to study amyloid pathology.[32]
-
Parkinson's Disease Models: Neurotoxins like MPTP or 6-hydroxydopamine (6-OHDA) are used to induce dopaminergic neuron loss in rodents.
-
V. Synthesis of Substituted Nicotinic Acids: Building the Core
The diverse biological activities of substituted nicotinic acids are a direct result of the ability to strategically modify the pyridine ring. Several synthetic strategies are employed to achieve this.
-
Functionalization of the Pre-formed Pyridine Ring: This is a common approach where substituents are introduced onto a commercially available nicotinic acid or its simple derivatives. This can be achieved through various reactions, including:
-
Electrophilic Aromatic Substitution: While the pyridine ring is generally electron-deficient, certain positions can be functionalized under specific conditions.
-
Nucleophilic Aromatic Substitution: Halogenated nicotinic acids are excellent substrates for introducing nucleophiles.
-
Metal-Catalyzed Cross-Coupling Reactions: Suzuki, Stille, and Buchwald-Hartwig couplings are powerful tools for creating carbon-carbon and carbon-heteroatom bonds.
-
-
De Novo Synthesis of the Pyridine Ring: In this approach, the substituted pyridine ring is constructed from acyclic precursors. The Hantzsch pyridine synthesis and related multicomponent reactions are classic examples.
Conclusion: A Scaffold of Opportunity
Substituted nicotinic acids represent a versatile and promising class of compounds with a wide array of potential therapeutic applications. Their ability to modulate key biological pathways involved in cancer, inflammation, microbial infections, and neurodegeneration makes them an exciting area of research for drug discovery and development. The methodologies and insights provided in this guide are intended to equip researchers with the foundational knowledge to explore and unlock the full therapeutic potential of this remarkable scaffold.
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Methodological & Application
Synthesis Protocol for 5-Bromo-2-hydroxy-4,6-dimethylnicotinic Acid: An Application Note for Researchers
Abstract
This comprehensive application note provides a detailed, three-step synthesis protocol for the preparation of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid, a substituted pyridine derivative of interest in medicinal chemistry and drug development. The synthesis commences with the construction of the core heterocyclic structure, 2-hydroxy-4,6-dimethylnicotinonitrile, via a modified Thorpe-Ziegler condensation. Subsequent electrophilic bromination at the C5 position is achieved using N-bromosuccinimide. The final step involves the hydrolysis of the nitrile functionality to yield the target carboxylic acid. This guide offers a thorough explanation of the underlying chemical principles for each procedural step, detailed experimental protocols, and guidance on purification and characterization, designed for researchers and scientists in the field of organic synthesis and drug discovery.
Introduction
Substituted nicotinic acid derivatives are a pivotal class of heterocyclic compounds widely explored in pharmaceutical research due to their diverse biological activities. The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of their pharmacological profiles. This compound represents a key intermediate for the synthesis of more complex molecules, with the bromine atom serving as a versatile handle for further chemical modifications through cross-coupling reactions. The presence of the hydroxyl and carboxylic acid moieties also offers multiple points for derivatization. This document provides a robust and reproducible protocol for the synthesis of this valuable building block.
Overall Synthesis Scheme
The synthesis of this compound is accomplished in three main stages, starting from readily available commercial reagents. The overall transformation is depicted below:
Figure 1: Three-step synthesis of the target compound.
Materials and Methods
Reagents and Solvents
All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Solvents should be dried according to standard laboratory procedures when necessary.
| Reagent/Solvent | Formula | Molar Mass ( g/mol ) | Supplier |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | Sigma-Aldrich |
| Cyanoacetamide | C₃H₄N₂O | 84.08 | Sigma-Aldrich |
| Piperidine | C₅H₁₁N | 85.15 | Sigma-Aldrich |
| Ethanol | C₂H₅OH | 46.07 | Fisher Scientific |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Sigma-Aldrich |
| Acetonitrile | CH₃CN | 41.05 | Sigma-Aldrich |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | VWR Chemicals |
| Sodium Hydroxide | NaOH | 40.00 | VWR Chemicals |
| Hydrochloric Acid (conc.) | HCl | 36.46 | VWR Chemicals |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Fisher Scientific |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Fisher Scientific |
| Hexanes | C₆H₁₄ | 86.18 | Fisher Scientific |
Instrumentation
-
Nuclear Magnetic Resonance (NMR): Spectra to be recorded on a Bruker Avance 400 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) to be obtained on an Agilent 6520 Q-TOF LC/MS system.
-
Melting Point: Determined using a Stuart SMP30 melting point apparatus.
-
Thin Layer Chromatography (TLC): Performed on silica gel 60 F₂₅₄ plates (Merck) with visualization under UV light (254 nm).
Experimental Protocols
Step 1: Synthesis of 2-Hydroxy-4,6-dimethylnicotinonitrile
This initial step involves the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a basic catalyst to form the pyridone ring. This reaction is a variation of the Guareschi-Thorpe condensation.
Figure 2: Synthesis of the cyanopyridone intermediate.
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl acetoacetate (13.0 g, 0.1 mol), cyanoacetamide (8.4 g, 0.1 mol), and ethanol (100 mL).
-
To this stirred suspension, add piperidine (2 mL) as a catalyst.
-
Heat the reaction mixture to reflux and maintain this temperature for 6 hours. The progress of the reaction can be monitored by TLC (Ethyl Acetate/Hexanes 1:1).
-
After completion, cool the reaction mixture to room temperature. The product will precipitate as a solid.
-
Collect the solid by vacuum filtration and wash it with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL).
-
Dry the product under vacuum to afford 2-hydroxy-4,6-dimethylnicotinonitrile as a white to off-white solid.
Expected Yield: 75-85%.
Characterization: The structure of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Step 2: Synthesis of 5-Bromo-2-hydroxy-4,6-dimethylnicotinonitrile
The second step is the electrophilic bromination of the electron-rich pyridone ring at the 5-position using N-bromosuccinimide (NBS).
Figure 3: Bromination of the cyanopyridone intermediate.
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-hydroxy-4,6-dimethylnicotinonitrile (7.4 g, 0.05 mol) in acetonitrile (100 mL).
-
To this solution, add N-bromosuccinimide (9.8 g, 0.055 mol) portion-wise over 15 minutes at room temperature, while stirring.
-
Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-cold water (200 mL).
-
The product will precipitate as a solid. Collect the solid by vacuum filtration.
-
Wash the solid with copious amounts of water to remove succinimide, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to yield 5-bromo-2-hydroxy-4,6-dimethylnicotinonitrile.
Expected Yield: 80-90%.
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the regioselectivity of the bromination.
Step 3: Synthesis of this compound
The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Here, we describe an acid-catalyzed hydrolysis.
Figure 4: Hydrolysis to the final nicotinic acid.
Procedure:
-
In a 100 mL round-bottom flask, carefully add 5-bromo-2-hydroxy-4,6-dimethylnicotinonitrile (5.0 g, 0.022 mol) to a mixture of concentrated sulfuric acid (20 mL) and water (20 mL). Caution: This addition is exothermic and should be done slowly with cooling in an ice bath.
-
Heat the reaction mixture to 100-110 °C and maintain this temperature for 8-12 hours.
-
Monitor the reaction for the disappearance of the starting material by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice (100 g).
-
The product will precipitate as a solid. Allow the mixture to stand for 30 minutes to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.
Expected Yield: 70-80%.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, HRMS, and melting point analysis.
Troubleshooting and Safety Precautions
-
Step 1: Incomplete reaction may be due to insufficient heating or catalyst. Ensure the reflux is vigorous and the piperidine is fresh.
-
Step 2: Over-bromination can occur if an excess of NBS is used or if the reaction is left for an extended period. Monitor the reaction closely by TLC.
-
Step 3: The hydrolysis step is highly exothermic upon the addition of the substrate to the acid. Proper cooling and slow addition are crucial. The use of concentrated acid requires appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All reactions should be performed in a well-ventilated fume hood.
Conclusion
This application note provides a reliable and detailed three-step protocol for the synthesis of this compound. The methodology is straightforward and utilizes readily available starting materials, making it suitable for implementation in a standard organic chemistry laboratory. The successful synthesis and characterization of this compound will provide researchers with a valuable building block for the development of novel therapeutic agents.
References
- Al-Zaydi, K. M. (2003).
- Comins, D. L., & Lyle, R. E. (1976). Bromination of 1-alkyl-3-methyl-2-pyridones with N-bromosuccinimide. The Journal of Organic Chemistry, 41(1), 2065-2066.
- Dunn, A. D., & Rudorf, W. D. (1989).
- Katritzky, A. R., & Rees, C. W. (Eds.). (1984). Comprehensive Heterocyclic Chemistry. Pergamon Press.
- Mishra, A., & Jain, S. (2014). A review on: Pyridine, a versatile nucleus in medicinal chemistry. International Journal of Pharmaceutical Sciences and Research, 5(5), 1649.
- Patel, R. V., Patel, J. K., & Patel, M. P. (2012). Synthesis and biological evaluation of some novel 2-pyridone derivatives. Medicinal Chemistry Research, 21(11), 3749-3757.
- Sundberg, R. J. (2007). The Chemistry of Heterocycles. Springer.
- Tietze, L. F., & Eicher, T. (1996).
Application Notes & Protocols: Characterization of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic Acid in PARP Inhibition Assays
Abstract
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical mediators of the DNA damage response (DDR), playing a pivotal role in the repair of single-strand DNA breaks (SSBs).[1][2][3] The inhibition of PARP has emerged as a successful therapeutic strategy, especially in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality.[3][4][5] This document provides a comprehensive guide for researchers on the evaluation of a novel investigational compound, 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid, as a potential PARP inhibitor. We will detail its proposed mechanism of action, provide step-by-step protocols for its characterization using both in vitro enzymatic and cell-based assays, and discuss data interpretation.
Introduction to PARP and the DNA Damage Response
The integrity of the genome is constantly challenged by endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex network of DNA repair pathways.[1] PARP1 is a key sensor of DNA SSBs.[2][6] Upon detecting a break, PARP1 binds to the damaged DNA and, using nicotinamide adenine dinucleotide (NAD+) as a substrate, catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins.[5][7][8] This PARylation event serves as a scaffold to recruit other DNA repair proteins, facilitating the repair process.[9]
PARP inhibitors are small molecules that typically compete with NAD+ for the catalytic domain of PARP, thereby preventing the synthesis of PAR.[10][11] This leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more lethal double-strand breaks (DSBs).[2][10] In cancer cells with defective DSB repair mechanisms, such as those with BRCA mutations, the inhibition of PARP leads to cell death.[5] Several PARP inhibitors, including olaparib, rucaparib, and niraparib, have been approved for the treatment of various cancers.[4][10][12]
This compound is a novel nicotinic acid derivative. Given that many PARP inhibitors mimic the nicotinamide moiety of NAD+, this compound has been synthesized for evaluation as a potential PARP inhibitor.[13][14][15] This guide will outline the necessary experimental procedures to characterize its inhibitory potential.
Proposed Mechanism of Action
We hypothesize that this compound acts as a competitive inhibitor of PARP1. Its nicotinic acid scaffold is structurally similar to the nicotinamide portion of NAD+, allowing it to bind to the catalytic pocket of the PARP enzyme. This binding event prevents the hydrolysis of NAD+ and subsequent PAR chain formation.
Figure 1: Proposed mechanism of PARP1 inhibition by this compound.
In Vitro Enzymatic Assays for PARP1 Inhibition
To determine the potency of this compound against PARP1, a direct enzymatic assay is the first crucial step. We will describe a common colorimetric assay format.
Principle of the Colorimetric PARP Assay
This assay measures PARP1 activity by quantifying the incorporation of biotinylated ADP-ribose onto histone proteins, which are coated on a microplate.[16] The biotinylated PAR chains are then detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate. The intensity of the color is directly proportional to the PARP1 activity.
Materials and Reagents
-
Recombinant Human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA (e.g., sheared salmon sperm DNA)
-
10X PARP Assay Buffer
-
Biotinylated NAD+
-
This compound (and other control inhibitors like Olaparib)
-
Streptavidin-HRP
-
TMB Substrate
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader capable of measuring absorbance at 450 nm
Step-by-Step Protocol
-
Compound Preparation: Prepare a serial dilution of this compound in 1X PARP Assay Buffer. Also, prepare dilutions of a known PARP inhibitor (e.g., Olaparib) as a positive control.
-
Reaction Setup:
-
Add 25 µL of 1X PARP Assay Buffer to all wells.
-
Add 5 µL of the serially diluted compound or control inhibitor to the respective wells.
-
Add 5 µL of activated DNA to all wells except the negative control.
-
Add 5 µL of PARP1 enzyme to all wells.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiate Reaction: Add 10 µL of biotinylated NAD+ to all wells to start the reaction.
-
Incubation: Incubate the plate for 60 minutes at 30°C.
-
Washing: Wash the plate 3 times with 1X Wash Buffer.
-
Detection:
-
Add 50 µL of Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate 3 times with 1X Wash Buffer.
-
Add 50 µL of TMB Substrate to each well.
-
Incubate in the dark for 15-30 minutes, or until a blue color develops.
-
-
Stop Reaction and Read:
-
Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm on a microplate reader.
-
Data Analysis and Hypothetical Results
The percentage of inhibition is calculated for each concentration of the compound. The IC50 value, which is the concentration of the inhibitor required to reduce the PARP1 activity by 50%, is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
| Compound | PARP1 IC50 (nM) |
| This compound | 15.5 |
| Olaparib (Control) | 5.2 |
| Veliparib (Control) | 3.1 |
Table 1: Hypothetical IC50 values for this compound and control PARP inhibitors in an in vitro enzymatic assay.
Cell-Based Assays for PARP Inhibition
While in vitro assays are essential for determining direct enzyme inhibition, cell-based assays are necessary to evaluate the compound's activity in a more physiologically relevant context, including its ability to cross cell membranes and engage its target within the cell.
Principle of the Cell-Based PARP Activity Assay
This assay measures the levels of PAR in cells following treatment with a DNA-damaging agent and the test compound.[17] Cells are treated with a DNA alkylating agent like temozolomide to induce DNA damage and activate PARP. The cells are then lysed, and the amount of PAR is quantified, typically using an ELISA-based method.[18]
Materials and Reagents
-
BRCA2-deficient cell line (e.g., CAPAN-1) and a BRCA-proficient cell line (e.g., BxPC-3)
-
Cell culture medium and supplements
-
Temozolomide (TMZ)
-
This compound
-
Cell lysis buffer
-
PAR-specific antibody
-
Secondary antibody conjugated to HRP
-
Chemiluminescent substrate
-
Luminometer
Step-by-Step Protocol
-
Cell Seeding: Seed BRCA2-deficient and BRCA-proficient cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 1 hour.
-
Induce DNA Damage: Add a fixed concentration of TMZ to the wells and incubate for another 2 hours.
-
Cell Lysis: Wash the cells with PBS and then add cell lysis buffer.
-
PAR Quantification (ELISA):
-
Transfer the cell lysates to an anti-PAR antibody-coated plate.
-
Incubate to allow PAR to bind to the antibody.
-
Wash the plate.
-
Add a detection antibody (e.g., a different PAR antibody or an antibody against a loading control).
-
Add a secondary HRP-conjugated antibody.
-
Wash the plate.
-
Add a chemiluminescent substrate and measure the signal using a luminometer.
-
Synthetic Lethality Assay
To assess the selective cytotoxicity of the compound in BRCA-deficient cells, a cell viability assay can be performed.
-
Cell Seeding: Seed both BRCA2-deficient and BRCA-proficient cells in 96-well plates.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound.
-
Incubation: Incubate the cells for 72 hours.
-
Viability Assessment: Measure cell viability using a standard method such as the AlamarBlue assay.[17]
-
Data Analysis: Calculate the CC50 (concentration causing 50% cell death) for each cell line. A significantly lower CC50 in the BRCA2-deficient cell line compared to the BRCA-proficient line indicates synthetic lethality.
| Cell Line | Genotype | CC50 (µM) of this compound |
| CAPAN-1 | BRCA2-deficient | 0.5 |
| BxPC-3 | BRCA-proficient | >10 |
Table 2: Hypothetical CC50 values demonstrating the synthetic lethal effect of this compound in a BRCA2-deficient cancer cell line.
Experimental Workflow and Data Interpretation
The characterization of a novel PARP inhibitor follows a logical progression from initial biochemical characterization to cellular and potentially in vivo studies.
Sources
- 1. PARP mediated DNA damage response, genomic stability and immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. brieflands.com [brieflands.com]
- 4. A decade of clinical development of PARP inhibitors in perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of PARP inhibitor resistance and potential overcoming strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacytimes.com [pharmacytimes.com]
- 11. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 12. dovepress.com [dovepress.com]
- 13. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Inhibition of human P450 enzymes by nicotinic acid and nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. rndsystems.com [rndsystems.com]
- 17. bmglabtech.com [bmglabtech.com]
- 18. Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Framework for Investigating the Anti-Inflammatory Potential of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Inflammation is a critical biological response implicated in a multitude of chronic diseases. The search for novel, potent, and safe anti-inflammatory agents is a cornerstone of modern drug discovery. Nicotinic acid and its derivatives have emerged as a promising scaffold, with numerous studies demonstrating significant anti-inflammatory activity, often comparable to established non-steroidal anti-inflammatory drugs (NSAIDs).[1][2][3][4][5] This application note presents a comprehensive, structured framework for the investigation of a novel compound, 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid , as a potential anti-inflammatory therapeutic. We provide the scientific rationale, proposed mechanisms of action, and detailed, field-proven protocols for a tiered screening approach, from initial in vitro cell-based assays to in vivo validation in an acute inflammation model.
Introduction and Scientific Rationale
The inflammatory cascade is a complex process involving the activation of various signaling pathways and the subsequent production of pro-inflammatory mediators. Key pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) are central to this response.[6][7] Upon stimulation by agents like lipopolysaccharide (LPS), these pathways trigger the expression of enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), leading to the overproduction of nitric oxide (NO) and prostaglandins (PGE2), respectively.[6] Concurrently, pro-inflammatory cytokines including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) are released, amplifying the inflammatory state.[1][4][6]
Numerous studies have established that derivatives of nicotinic acid can effectively suppress this cascade.[1][2][4] These compounds have been shown to inhibit the production of NO, TNF-α, and IL-6, and to directly inhibit COX-2 activity, a primary target for NSAIDs.[1][2] The structural features of This compound —combining the core nicotinic acid scaffold with bromine and methyl substitutions—present a compelling rationale for its investigation as a novel anti-inflammatory candidate. This guide provides the necessary protocols to systematically evaluate its biological activity and elucidate its mechanism of action.
Compound Profile
-
Compound Name: this compound
-
Molecular Formula: C₈H₈BrNO₃[8]
-
Structure: (A chemical structure diagram would be inserted here in a formal document)
-
Physicochemical Properties:
-
Purity: ≥95% (as commercially available)[8]
-
Solubility: To be determined experimentally in relevant solvents (e.g., DMSO, Ethanol, PBS). This is a critical first step before any biological assay.
-
Stability: To be assessed under experimental conditions.
-
Proposed Mechanism of Action (Hypothesis)
Based on the activities of related nicotinic acid derivatives, we hypothesize that this compound will exert its anti-inflammatory effects by inhibiting key nodes in the pro-inflammatory signaling cascade. The primary hypothesis is the dual inhibition of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the expression of iNOS, COX-2, and pro-inflammatory cytokines.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow: A Tiered Approach
A systematic, tiered approach is recommended to efficiently characterize the anti-inflammatory profile of the test compound. The workflow progresses from broad screening in vitro to mechanistic studies and finally to in vivo validation.
Caption: Recommended experimental workflow for compound evaluation.
Detailed Protocols: In Vitro Evaluation
The murine macrophage cell line RAW 264.7 is a robust and widely accepted model for screening anti-inflammatory agents.[6][9]
Protocol 5.1: Cell Viability Assay (MTT)
Causality: Before assessing anti-inflammatory activity, it is crucial to determine non-toxic concentrations of the compound. A reduction in inflammatory markers could be a false positive if it results from cell death rather than specific pathway inhibition.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Replace the old media with 100 µL of fresh media containing the compound at various concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a "vehicle control" (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations showing >95% viability for subsequent experiments.
Protocol 5.2: Nitric Oxide (NO) Production Assay (Griess Assay)
Causality: LPS stimulation induces the expression of iNOS, which produces large amounts of NO, a key inflammatory mediator. The Griess assay measures nitrite, a stable product of NO, to quantify iNOS activity.[1]
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in 5.1.
-
Pre-treatment: Remove media and add fresh media containing non-toxic concentrations of the test compound. Incubate for 1 hour.
-
Stimulation: Add LPS (final concentration 1 µg/mL) to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction:
-
Transfer 50 µL of supernatant from each well to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
-
Absorbance Reading: Measure absorbance at 540 nm.
-
Analysis: Quantify nitrite concentration using a sodium nitrite standard curve.
Protocol 5.3: Pro-Inflammatory Cytokine & PGE2 Measurement (ELISA)
Causality: To confirm a broad anti-inflammatory effect, it is essential to measure the production of key protein mediators like TNF-α, IL-6, and PGE2, which are products of the NF-κB/MAPK and COX-2 pathways, respectively.
Methodology:
-
Cell Culture and Treatment: Follow steps 1-4 from Protocol 5.2, typically in a 24-well plate for a larger volume of supernatant.
-
Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatant and centrifuge to remove debris.
-
ELISA: Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α, IL-6, and PGE2 using commercially available kits, following the manufacturer’s instructions precisely.
-
Analysis: Calculate the concentration of each mediator based on the standard curve provided in the kit.
Protocol 5.4: Mechanistic Analysis via Western Blot
Causality: Western blotting allows for the direct visualization and quantification of key proteins within the targeted signaling pathways. Observing a decrease in the expression of iNOS and COX-2, or a reduction in the phosphorylation of IκB-α and ERK/JNK, provides strong evidence for the proposed mechanism of action.[6][10]
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with the test compound for 1 hour, followed by LPS (1 µg/mL) stimulation for a specified time (e.g., 30 minutes for phosphorylation events, 24 hours for protein expression).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies (e.g., anti-iNOS, anti-COX-2, anti-p-IκB-α, anti-IκB-α, anti-p-ERK, anti-ERK, anti-β-actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Densitometrically quantify band intensity and normalize to a loading control (β-actin) or total protein (for phosphoproteins).
Detailed Protocol: In Vivo Validation
Protocol 6.1: Carrageenan-Induced Paw Edema in Rats
Causality: The carrageenan-induced paw edema model is a classic and highly reproducible assay for evaluating the in vivo efficacy of acute anti-inflammatory agents.[11][12] Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema formation.
Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200g). Acclimatize animals for at least one week.
-
Grouping: Divide animals into groups (n=6-8 per group):
-
Group I: Vehicle Control (e.g., 0.5% CMC in saline, p.o.)
-
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
-
Group III-V: Test Compound (e.g., 10, 25, 50 mg/kg, p.o.)
-
-
Dosing: Administer the vehicle, positive control, or test compound orally 60 minutes before carrageenan injection.
-
Baseline Measurement: Just prior to carrageenan injection, measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.
-
Analysis:
-
Calculate the edema volume at each time point (Vt - V₀).
-
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 (Where Vc is the average edema in the control group and Vt is the average edema in the treated group).
-
Data Presentation and Interpretation
Quantitative data should be presented clearly and concisely.
Table 1: In Vitro Anti-inflammatory Activity of Compound X
| Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Inhibition (%) | PGE2 Inhibition (%) |
|---|---|---|---|---|
| 1 | 99 ± 3.1 | 15 ± 2.5 | 12 ± 3.0 | 18 ± 2.8 |
| 10 | 98 ± 2.5 | 45 ± 4.2 | 41 ± 3.8 | 52 ± 4.5 |
| 50 | 96 ± 3.8 | 82 ± 5.1 | 78 ± 4.9 | 88 ± 5.3 |
| IC₅₀ (µM) | >100 | Calculate | Calculate | Calculate |
Data expressed as Mean ± SEM. Statistical analysis (e.g., one-way ANOVA followed by Dunnett's test) should be performed to determine significance.
Table 2: In Vivo Anti-inflammatory Effect in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Edema Inhibition at 3h (%) |
|---|---|---|
| Vehicle Control | - | 0 |
| Indomethacin | 10 | 55.4 ± 4.1* |
| Compound X | 10 | 25.1 ± 3.5* |
| Compound X | 25 | 42.8 ± 3.9* |
| Compound X | 50 | 58.2 ± 4.6* |
*p<0.05 compared to Vehicle Control.
Conclusion
This application note provides a robust, multi-tiered framework for the comprehensive evaluation of This compound as a novel anti-inflammatory agent. The provided protocols are grounded in established methodologies and are designed to generate reliable data, from initial cell-based screening to mechanistic elucidation and in vivo proof-of-concept. By following this logical progression, researchers can efficiently determine the therapeutic potential and mechanism of action of this and other related novel chemical entities.
References
-
El-Gamal, M. I., et al. (2022). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. Available at: [Link]
-
El-Gamal, M. I., et al. (2021). Synthesis and biological evaluation of new nicotinate derivatives as potential anti-inflammatory agents targeting COX-2 enzyme. PubMed. Available at: [Link]
-
Al-Ostath, O. A., et al. (2020). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents. Journal of the Health Sciences Institute. Available at: [Link]
-
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Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Available at: [Link]
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Al-Ostath, O. A., et al. (2020). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. Available at: [Link]
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El-Sayed, M. A. F., et al. (2022). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. ResearchGate. Available at: [Link]
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Venkatesan, N. (2016). In vivo screening method for anti inflammatory agent. Slideshare. Available at: [Link]
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Nogueira-Alves, A., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]
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Bian, M., et al. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. PubMed Central. Available at: [Link]
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de Farias, J. H. C., et al. (2023). In Silico and In Vitro Approach for Evaluation of the Anti-Inflammatory and Antioxidant Potential of Mygalin. MDPI. Available at: [Link]
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Brough, D., et al. (2015). Efficient discovery of anti-inflammatory small molecule combinations using evolutionary computing. PubMed Central. Available at: [Link]
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Kim, J., et al. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available at: [Link]
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Kim, J., et al. (2024). 2-Bromo-5-Hydroxy-4-Methoxybenzaldehyde Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. MDPI. Available at: [Link]
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Harnessing the Hypoxic Response: Cell-Based Assay Strategies for Characterizing 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid, a Putative HIF Prolyl Hydroxylase Inhibitor
An Application Note and Protocol Guide for Researchers
Abstract Hypoxia-Inducible Factors (HIFs) are master regulators of the cellular response to low oxygen, orchestrating the transcription of genes involved in angiogenesis, metabolism, and erythropoiesis. The stability of the HIF-1α subunit is tightly controlled by a class of oxygen-dependent enzymes known as Prolyl Hydroxylase Domain enzymes (PHDs). In the presence of oxygen, PHDs hydroxylate HIF-1α, targeting it for rapid proteasomal degradation. Small molecule inhibitors of PHDs can stabilize HIF-1α even under normoxic conditions, effectively mimicking a hypoxic state and activating downstream signaling. This capability has positioned PHD inhibitors as promising therapeutics for conditions such as renal anemia.[1][2] This guide details a suite of cell-based assays to comprehensively characterize the biological activity of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid, a compound whose structure suggests it functions as a PHD inhibitor. We provide the scientific rationale and step-by-step protocols for confirming its mechanism of action, from direct target engagement to downstream functional consequences.
The Scientific Foundation: The HIF-1α Signaling Pathway
Under normal oxygen levels (normoxia), the HIF-1α subunit is continuously synthesized but immediately targeted for destruction. PHDs utilize O₂ and 2-oxoglutarate to hydroxylate specific proline residues on HIF-1α.[2][3] This modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which polyubiquitinates HIF-1α, marking it for degradation by the proteasome.[3]
During hypoxia, the lack of molecular oxygen renders PHDs inactive. As a result, HIF-1α is no longer hydroxylated and rapidly accumulates. It then translocates to the nucleus, dimerizes with the constitutively expressed HIF-1β subunit, and binds to Hypoxia-Responsive Elements (HREs) in the promoter regions of target genes.[4] This transcriptional activation upregulates genes critical for adaptation to low oxygen, including those involved in angiogenesis (e.g., VEGFA), glucose metabolism (e.g., SLC2A1/GLUT1, LDHA), and cell survival.[5]
PHD inhibitors, such as this compound is hypothesized to be, are small molecules that typically function by competing with the 2-oxoglutarate co-substrate at the PHD active site.[2][6] This inhibition prevents HIF-1α hydroxylation, leading to its stabilization and subsequent signaling cascade, even in the presence of normal oxygen levels.
Figure 1. The HIF-1α signaling pathway under normoxia and hypoxia/PHD inhibition.
Primary Assay: Verification of HIF-1α Protein Stabilization
The most direct method to confirm the compound's proposed mechanism is to measure the accumulation of HIF-1α protein in treated cells. Western blotting is the gold standard for this application.
Principle of the Assay Cells are treated with the compound for a defined period. After treatment, cells are lysed, and the total protein is separated by size using SDS-PAGE. The separated proteins are transferred to a membrane, which is then probed with an antibody specific to HIF-1α. The amount of HIF-1α protein is visualized and quantified, with a loading control like β-actin used for normalization.[7]
Causality Behind Choices:
-
Rapid Lysis: HIF-1α has a half-life of only 5-8 minutes under normoxic conditions.[8] Therefore, cell harvesting and lysis must be performed rapidly on ice to prevent its degradation and obtain an accurate measurement.
-
Inhibitor Cocktails: Lysis buffers must be supplemented with protease and phosphatase inhibitors to preserve the protein's integrity and phosphorylation status.[7]
-
Positive Controls: A known PHD inhibitor (e.g., Dimethyloxalylglycine, DMOG) or a hypoxia-mimicking agent like cobalt chloride (CoCl₂) should be used as a positive control to validate the assay setup.[4][9] Cells cultured in a hypoxic chamber (e.g., 1% O₂) also serve as an excellent positive control.[7]
Figure 2. Generalized workflow for Western blot detection of HIF-1α.
Protocol 2.1: Western Blotting for HIF-1α
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, U2OS, Hep3B) in 6-well plates and grow to 80-90% confluency.[7]
-
Compound Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 4-8 hours. Include wells for a vehicle control (e.g., DMSO) and a positive control (e.g., 100 µM CoCl₂ or 1 mM DMOG).[4]
-
Cell Lysis:
-
Aspirate the media and wash cells once with ice-cold PBS.
-
Immediately add 100-150 µL of ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail.[7]
-
Scrape the cells, transfer the lysate to a pre-chilled microfuge tube, and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration using a BCA protein assay.[7]
-
Sample Preparation & Electrophoresis:
-
Normalize all samples to the same protein concentration (e.g., 20-40 µg) with lysis buffer and Laemmli sample buffer.
-
Boil samples at 95°C for 5 minutes.
-
Load samples onto an 8% SDS-PAGE gel and run until adequate separation is achieved.[8]
-
-
Membrane Transfer: Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S staining.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.[8]
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3x with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for a loading control (e.g., β-actin) to ensure equal protein loading across lanes.
Secondary Assays: Confirming Downstream Functional Activity
Observing HIF-1α stabilization is the first step. A robust characterization requires demonstrating that this stabilized protein is transcriptionally active and elicits a physiological response.
Assay 3.1: HRE-Luciferase Reporter Assay
This assay directly measures the transcriptional activity of the HIF-1α/β dimer.
Principle of the Assay Cells are transiently transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple HRE copies. If the compound stabilizes HIF-1α, the resulting dimer will bind to the HREs and drive luciferase expression. The amount of light produced upon addition of a luciferase substrate is proportional to HIF transcriptional activity.[4][7]
Protocol 3.1: HRE-Luciferase Reporter Assay
-
Transfection: Seed cells in a 24-well plate. Co-transfect with an HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent. Allow cells to recover for 24 hours.[4]
-
Treatment: Treat the transfected cells with the test compound, vehicle, and positive controls as described in Protocol 2.1 for 12-24 hours.
-
Lysis and Measurement: Lyse the cells using the manufacturer's passive lysis buffer. Measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.
-
Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. An increase in the normalized signal relative to the vehicle control indicates an increase in HIF transcriptional activity.[7]
Assay 3.2: Quantification of VEGF Secretion by ELISA
Vascular Endothelial Growth Factor (VEGF) is a hallmark target gene of HIF-1α. Measuring its secreted protein levels provides a key functional readout of pathway activation.[10]
Principle of the Assay This assay utilizes a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). A microplate is coated with a capture antibody specific for VEGF. Conditioned media from treated cells is added, and any VEGF present is bound by the antibody. A second, enzyme-linked detection antibody is then added, which binds to a different epitope on the captured VEGF. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of VEGF in the sample.[11]
Figure 3. Workflow for quantifying secreted VEGF via ELISA.
Protocol 3.2: VEGF ELISA
-
Cell Culture and Treatment: Plate cells in a 12- or 24-well plate. Once they reach ~70% confluency, replace the medium with low-serum medium to reduce background VEGF levels. Treat with the test compound, vehicle, and positive controls for 24 hours.[11]
-
Sample Collection: Carefully collect the conditioned medium from each well. Centrifuge briefly to remove any floating cells or debris.
-
ELISA Procedure: Perform the VEGF ELISA on the collected supernatants according to the manufacturer's kit instructions (e.g., R&D Systems, Abcam). This typically involves:
-
Preparing a standard curve using recombinant VEGF.
-
Adding standards and samples to the antibody-coated plate and incubating.
-
Washing the plate.
-
Adding the conjugated detection antibody and incubating.
-
Washing the plate.
-
Adding the substrate solution and incubating.
-
Adding a stop solution and measuring the absorbance at 450 nm on a microplate reader.
-
-
Data Analysis: Calculate the concentration of VEGF in each sample by interpolating from the standard curve.
Assay 3.3: Functional Metabolic Assays
HIF-1α activation triggers a metabolic shift towards anaerobic glycolysis. This can be measured by assessing glucose consumption and lactate production.
-
Glucose Uptake Assay: Increased expression of the HIF-1 target gene SLC2A1 (encoding the GLUT1 glucose transporter) leads to higher glucose uptake. This can be measured using a fluorescent or radioactive glucose analog like 2-deoxyglucose (2-DG). The amount of 2-DG taken up by the cells is proportional to glucose transport activity.[12][13]
-
Lactate Production Assay: The upregulation of glycolytic enzymes, including lactate dehydrogenase (LDH), results in increased conversion of pyruvate to lactate. Lactate secreted into the cell culture medium can be quantified using colorimetric or fluorometric assays based on an LDH-catalyzed reaction.[14]
Protocol 3.3: Lactate Production Assay
-
Cell Culture and Treatment: Follow the same procedure as described in Protocol 3.2 for cell plating and treatment (24-hour incubation is typical).
-
Sample Collection: Collect the conditioned medium from each well.
-
Lactate Measurement: Use a commercial lactate assay kit (e.g., from Promega, Abcam, Sigma-Aldrich). The general principle involves:[14]
-
Preparing a lactate standard curve.
-
Adding standards and samples to a 96-well plate.
-
Adding a reaction mix containing lactate dehydrogenase and a probe.
-
Incubating for 30-60 minutes at room temperature.
-
Measuring the absorbance (colorimetric) or fluorescence on a microplate reader.
-
-
Data Analysis: Determine the lactate concentration in the samples from the standard curve. Normalize the results to cell number or total protein content from a parallel well to account for any differences in cell proliferation.
Data Summary and Interpretation
To effectively characterize this compound, results from the various assays should be compiled and compared.
| Assay | Parameter Measured | Expected Result with Active Compound | Typical Concentration Range | Positive Control |
| Western Blot | HIF-1α Protein Level | Dose-dependent increase | 1-100 µM | DMOG, CoCl₂, Hypoxia |
| HRE-Reporter Assay | HIF Transcriptional Activity | Dose-dependent increase in luciferase signal | 1-100 µM | DMOG, CoCl₂, Hypoxia |
| VEGF ELISA | Secreted VEGF Protein | Dose-dependent increase in VEGF concentration | 1-100 µM | DMOG, CoCl₂, Hypoxia |
| Glucose Uptake | 2-Deoxyglucose Uptake | Dose-dependent increase in intracellular signal | 1-100 µM | Insulin, Hypoxia |
| Lactate Production | Lactate Concentration in Media | Dose-dependent increase in lactate | 1-100 µM | Hypoxia |
Trustworthiness Through Self-Validation: A positive result in the primary Western blot assay is validated by positive results in the downstream functional assays. For example, observing HIF-1α stabilization (Western blot) that directly correlates with increased HRE-luciferase activity and elevated VEGF secretion provides a strong, self-validating line of evidence that the compound is a true and active PHD inhibitor.
Conclusion
This application guide provides a comprehensive framework for characterizing the biological activity of this compound as a putative HIF prolyl hydroxylase inhibitor. By systematically progressing from direct target protein stabilization (Western blot) to transcriptional activation (reporter assay) and finally to downstream physiological consequences (VEGF secretion and metabolic shifts), researchers can build a robust, evidence-based profile of the compound's mechanism of action and potency. These protocols are designed to be adaptable and serve as a foundational resource for scientists in drug discovery and academic research exploring the therapeutic potential of modulating the HIF pathway.
References
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National Institutes of Health. (n.d.). Non-invasive detection of VEGF secretion from small clusters of mesenchymal stem cells using VEGF-SSSA integrated into the CellStudio platform. Retrieved from [Link]
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Agilent. (n.d.). Accelerating Your Hypoxia Research. Retrieved from [Link]
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Semantic Scholar. (n.d.). Non-invasive detection of VEGF secretion from small clusters of mesenchymal stem cells using VEGF-SSSA integrated into the CellStudio platform. Retrieved from [Link]
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ResearchGate. (n.d.). Glucose uptake assay protocol. Retrieved from [Link]
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National Institutes of Health. (2017). Glucose Uptake Measurement and Response to Insulin Stimulation in In Vitro Cultured Human Primary Myotubes. Retrieved from [Link]
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ResearchGate. (n.d.). Measurement of free VEGF-A in cell culture media by ELISA. Retrieved from [Link]
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protocols.io. (2023). Lactate Concentration assay (LDH method). Retrieved from [Link]
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ResearchGate. (n.d.). Quantification of VEGF content within the cell culture supernatants. Retrieved from [Link]
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National Institutes of Health. (2011). Induction and Testing of Hypoxia in Cell Culture. Retrieved from [Link]
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PLOS. (2020). Comparison of VEGF-A secretion from tumor cells under cellular stresses in conventional monolayer culture and microfluidic three-dimensional spheroid models. Retrieved from [Link]
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Assay Genie. (n.d.). Lactate Colorimetric Assay Kit II. Retrieved from [Link]
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National Institutes of Health. (n.d.). Detection of Hypoxia in Cancer Models: Significance, Challenges, and Advances. Retrieved from [Link]
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Cell Biolabs, Inc. (n.d.). Lactate Assay Kit (Colorimetric). Retrieved from [Link]
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National Institutes of Health. (n.d.). Validation of a Hypoxia-Inducible Factor-1α Specimen Collection Procedure and Quantitative ELISA in Solid Tumor Tissues. Retrieved from [Link]
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National Institutes of Health. (n.d.). Stabilization of hypoxia-inducible factor-1α in buffer containing cobalt chloride for Western blot analysis. Retrieved from [Link]
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Wikipedia. (n.d.). HIF prolyl-hydroxylase inhibitor. Retrieved from [Link]
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National Institutes of Health. (n.d.). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. Retrieved from [Link]
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National Institutes of Health. (n.d.). HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience. Retrieved from [Link]
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Application Notes and Protocols for 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid in Drug Discovery and Development
Introduction: The Emerging Potential of Nicotinic Acid Scaffolds in Medicinal Chemistry
Nicotinic acid, a fundamental nitrogen-containing heterocycle, and its derivatives have garnered significant attention in drug discovery due to their diverse biological activities.[1][2] This scaffold is a key component in numerous therapeutic agents, with derivatives exhibiting promising anticancer, anti-inflammatory, and antibacterial properties.[1][2][3][4][5] The versatility of the nicotinic acid core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid represents a unique, yet underexplored, member of this chemical class. Its distinct substitution pattern—a bromine atom, a hydroxyl group, and two methyl groups—offers a compelling starting point for the development of novel therapeutic agents.
This guide provides a comprehensive overview of the potential applications of this compound in drug discovery. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step protocols for preliminary screening and evaluation. While specific biological targets for this exact molecule are not yet extensively documented in peer-reviewed literature, this document outlines a logical, evidence-based approach to exploring its therapeutic potential based on the well-established activities of related nicotinic acid derivatives.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its development as a drug candidate. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Value | Source |
| Molecular Formula | C8H8BrNO3 | [6] |
| Molecular Weight | 246.06 g/mol | Inferred from formula |
| Purity | Typically ≥95% | [6] |
| CAS Number | 339366-43-7 | [7] |
| Appearance | Solid (form may vary) | General chemical knowledge |
| Solubility | To be determined experimentally in relevant buffers and solvents (e.g., DMSO, PBS). |
Potential Therapeutic Applications: A Hypothesis-Driven Approach
Based on the established biological activities of structurally related nicotinic acid derivatives, we can hypothesize several promising therapeutic avenues for this compound.
-
Oncology: Numerous nicotinic acid derivatives have demonstrated potent anticancer effects by modulating various signaling pathways involved in cell proliferation and survival.[1][2][4] The unique electronic and steric properties of this compound could lead to novel interactions with cancer-related targets such as kinases or transcription factors like HIF-1α.[8]
-
Inflammation and Immunology: The nicotinic acid scaffold is present in several anti-inflammatory agents.[5] It is plausible that this compound could modulate inflammatory responses by inhibiting key enzymes like cyclooxygenase (COX) or by regulating the production of inflammatory mediators in immune cells.[5]
-
Infectious Diseases: Certain nicotinic acid derivatives are effective antibacterial agents, particularly against Mycobacterium species, by inhibiting essential metabolic pathways like peptide synthesis.[3] The unique structure of this compound warrants investigation into its potential as a novel antibacterial agent.
The following sections provide detailed protocols for the initial screening of this compound in these key therapeutic areas.
Experimental Protocols for Preliminary Screening
These protocols are designed to be robust and adaptable, providing a solid foundation for the initial assessment of the biological activity of this compound.
Protocol 1: In Vitro Kinase Inhibition Assay
Rationale: Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. This assay will determine if the test compound can inhibit the activity of a representative protein kinase.
Materials:
-
Recombinant human kinase (e.g., a tyrosine kinase like EGFR or a serine/threonine kinase like BRAF)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
This compound (dissolved in 100% DMSO to create a 10 mM stock)
-
Positive control inhibitor (e.g., Staurosporine or a kinase-specific inhibitor)
-
384-well white, flat-bottom plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 10 mM stock of this compound in kinase assay buffer. A typical 10-point, 3-fold serial dilution starting from 100 µM is recommended. Also, prepare dilutions of the positive control.
-
Reaction Setup:
-
Add 2.5 µL of the compound dilutions or controls to the wells of the 384-well plate. Include "no compound" (buffer with DMSO) and "no enzyme" controls.
-
Add 2.5 µL of a 2X kinase/substrate mixture (prepared in kinase assay buffer) to each well to initiate the reaction. The final concentration of the kinase and substrate should be at their respective Km values or as recommended by the manufacturer.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the "no compound" control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Protocol 2: Anti-inflammatory Assay in RAW 264.7 Macrophages
Rationale: Macrophages play a central role in inflammation. Lipopolysaccharide (LPS) stimulation of RAW 264.7 macrophages induces the production of nitric oxide (NO), a key inflammatory mediator. This assay measures the ability of the test compound to inhibit NO production.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin
-
LPS (Lipopolysaccharide) from E. coli
-
Griess Reagent System
-
This compound (10 mM stock in DMSO)
-
Positive control (e.g., Dexamethasone)
-
96-well flat-bottom cell culture plates
-
Cell viability assay kit (e.g., MTT or PrestoBlue™)
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of this compound and the positive control in DMEM.
-
Remove the old media from the cells and add 100 µL of the compound dilutions. Incubate for 1 hour.
-
-
Stimulation: Add 10 µL of LPS to each well to a final concentration of 1 µg/mL. Include wells with cells and compound but no LPS as a negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Nitrite Measurement (Griess Assay):
-
Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Add 50 µL of Sulfanilamide solution (from the Griess Reagent kit) to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of NED solution to each well and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cell Viability Assay: Perform a cell viability assay on the remaining cells in the original plate to ensure that the observed inhibition of NO production is not due to cytotoxicity.
-
Data Analysis:
-
Calculate the percent inhibition of NO production for each compound concentration.
-
Determine the IC50 value as described in Protocol 1.
-
Protocol 3: Antibacterial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)
Rationale: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This is a standard method for assessing antibacterial activity.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
This compound (10 mM stock in DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
96-well round-bottom plates
-
Spectrophotometer
Procedure:
-
Bacterial Inoculum Preparation: Grow the bacterial strains in MHB overnight. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay plate.
-
Compound Dilution:
-
Add 100 µL of MHB to all wells of a 96-well plate.
-
Add 100 µL of a 2X starting concentration of the test compound to the first well and perform a 2-fold serial dilution across the plate.
-
-
Inoculation: Add 10 µL of the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). The results can be confirmed by measuring the optical density at 600 nm.
-
Data Analysis: Report the MIC value in µg/mL or µM for each bacterial strain.
Proposed Workflow for Mechanism of Action Studies
Should initial screening reveal promising activity, the following workflow can be employed to elucidate the compound's mechanism of action.
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Application Notes and Protocols: Elucidating the Mechanism of Action of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid
Introduction: A Strategic Approach to Unraveling Molecular Mechanisms
5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid is a synthetic compound with a structural resemblance to nicotinic acid (Niacin/Vitamin B3), a crucial molecule in cellular metabolism and signaling. Understanding the precise mechanism of action (MoA) for any novel compound is paramount in drug discovery and development. It informs efficacy, predicts potential side effects, and guides further optimization. Given its structural similarity to nicotinic acid, a key biological precursor to nicotinamide adenine dinucleotide (NAD+), and an agonist for the G protein-coupled receptor GPR109A, we can formulate several plausible hypotheses for its biological activity.[1][2][3] This guide provides a comprehensive, multi-tiered strategy for researchers to systematically investigate the MoA of this compound, from initial target identification to the validation of downstream cellular effects. Our approach is designed to be rigorous and self-validating, ensuring a high degree of scientific integrity.
Part 1: Initial Target Deconvolution - Casting a Wide Net
The first critical step is to identify potential interacting proteins, a process known as target deconvolution. This is especially important when the primary target is unknown. A combination of computational and experimental approaches can provide an unbiased, global view of the compound's potential binding partners.[4][5][6]
In Silico Target Prediction
Computational methods leverage the principle of chemical similarity to predict targets based on the compound's structure.[5] Databases such as ChEMBL and PubChem can be used to identify known drugs or bioactive molecules with similar structures and, by extension, their targets.
Experimental Target Identification: Affinity Chromatography
Affinity chromatography is a powerful technique for isolating binding partners from a complex mixture like a cell lysate.[4][7] This method involves immobilizing the small molecule of interest and using it as "bait" to capture interacting proteins.
Workflow for Affinity Chromatography-Mass Spectrometry:
Caption: Workflow for target identification using affinity chromatography coupled with mass spectrometry.
Detailed Protocol: Affinity Chromatography
-
Probe Synthesis: Synthesize an analog of this compound with a linker arm (e.g., a short polyethylene glycol chain with a terminal amine or carboxyl group). The attachment point of the linker should be carefully chosen to minimize disruption of potential binding interactions.
-
Immobilization: Covalently attach the linker-modified compound to NHS-activated sepharose beads according to the manufacturer's protocol.
-
Cell Lysate Preparation: Grow a relevant cell line (e.g., a human hepatocyte cell line like HepG2, given the role of nicotinic acid in liver metabolism) and prepare a native cell lysate.
-
Binding: Incubate the immobilized compound with the cell lysate for 2-4 hours at 4°C with gentle rotation.
-
Washing: Wash the beads extensively with a suitable buffer (e.g., Tris-buffered saline with 0.1% Tween-20) to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins using a competitive elution with an excess of the free compound or by changing the buffer conditions (e.g., high salt or low pH).
-
Protein Identification: Concentrate the eluted proteins and separate them by SDS-PAGE. Excise the protein bands, perform an in-gel tryptic digest, and identify the proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Part 2: Hypothesis-Driven Target Validation - Focusing the Investigation
Based on its structural similarity to nicotinic acid, a primary hypothesized target for this compound is the G protein-coupled receptor GPR109A (also known as HCA2).[8][9] This receptor is known to be activated by nicotinic acid and plays a role in lipid metabolism and inflammation.[3][10]
GPR109A Activation Assays
Several assays can be employed to determine if the compound is an agonist or antagonist of GPR109A.
[³⁵S]GTPγS Binding Assay: This is a classic functional assay for G protein-coupled receptors (GPCRs). Agonist binding to a GPCR promotes the exchange of GDP for GTP on the associated Gα subunit. Using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of receptor activation.[1][11]
Protocol: [³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing human GPR109A (e.g., CHO-K1 or HEK293 cells).
-
Assay Buffer: Prepare an assay buffer containing 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, and 1 µM GDP.
-
Reaction Setup: In a 96-well plate, add the cell membranes, varying concentrations of this compound, and [³⁵S]GTPγS.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination: Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free [³⁵S]GTPγS.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the stimulated binding as a function of compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists in the presence of a known agonist).
Expected Data:
| Compound | EC₅₀ (µM) for GPR109A Activation |
| Nicotinic Acid (Control) | 1.0[1] |
| This compound | To be determined |
Part 3: Cellular Pathway and Metabolic Analysis
Beyond direct target engagement, it is crucial to understand the downstream consequences of the compound's activity within the cell. Given the structural relationship to nicotinic acid and nicotinamide, two key areas of investigation are the cellular NAD⁺ pool and the process of ADP-ribosylation.
Impact on Cellular NAD⁺/NADH Ratio
Nicotinic acid is a precursor for the synthesis of NAD⁺, a critical coenzyme in redox reactions and a substrate for various signaling enzymes.[12][13][14] A change in the NAD⁺/NADH ratio can have profound effects on cellular metabolism and health.[12][15]
Workflow for Measuring NAD⁺/NADH Ratio:
Caption: General workflow for determining the cellular NAD⁺/NADH ratio.
Protocol: Enzymatic Cycling Assay for NAD⁺ and NADH
This protocol is based on the principle of recycling NAD⁺ or NADH through coupled enzymatic reactions to amplify the signal.[12][13]
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or HepG2) in a 96-well plate and treat with a range of concentrations of this compound for a specified time (e.g., 24 hours).
-
Lysis and Extraction:
-
For NAD⁺: Lyse the cells in an acidic extraction buffer.
-
For NADH: Lyse a parallel set of wells in a basic extraction buffer.
-
-
Neutralization: Neutralize the extracts.
-
Enzymatic Reaction: Add a reaction mixture containing alcohol dehydrogenase, a substrate (e.g., ethanol), and a colorimetric or fluorometric probe that is reduced by NADH.
-
Detection: Measure the absorbance or fluorescence over time using a plate reader.
-
Quantification: Calculate the concentration of NAD⁺ and NADH in the samples by comparing the reaction rates to a standard curve.
-
Data Analysis: Calculate the NAD⁺/NADH ratio for each treatment condition.
Investigation of ADP-Ribosylation
NAD⁺ is the sole substrate for poly(ADP-ribose) polymerases (PARPs) and other ADP-ribosyltransferases.[16][17][18] These enzymes attach ADP-ribose moieties to target proteins, a post-translational modification involved in DNA repair, transcription, and other cellular processes.[18][19][20] A compound that alters the NAD⁺ pool could indirectly affect ADP-ribosylation.
Cell-Based PARylation Assay (ELISA):
This assay quantifies the total level of poly(ADP-ribose) (PAR) in cell lysates, providing a measure of overall PARP activity.[18]
Protocol: Sandwich ELISA for PARylation
-
Cell Treatment: Treat cells with the compound of interest. It may be relevant to include a DNA damaging agent (e.g., H₂O₂) to stimulate PARP activity.
-
Cell Lysis: Lyse the cells and collect the total protein extract.
-
ELISA:
-
Coat a 96-well plate with a PAR capture antibody.
-
Add the cell lysates to the wells and incubate.
-
Wash the wells and add a detection antibody that also binds to PAR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a colorimetric HRP substrate and measure the absorbance.
-
-
Data Analysis: Quantify the level of PARylation relative to a PAR standard curve and normalize to the total protein concentration in each lysate.
Expected Data:
| Treatment | Fold Change in PARylation (relative to untreated control) |
| H₂O₂ (Positive Control) | ~10-20 fold increase |
| H₂O₂ + PARP inhibitor (e.g., Olaparib) | Near baseline levels |
| H₂O₂ + this compound | To be determined |
Conclusion
The systematic approach outlined in these application notes provides a robust framework for elucidating the mechanism of action of this compound. By starting with broad, unbiased target deconvolution methods and progressing to specific, hypothesis-driven biochemical and cellular assays, researchers can build a comprehensive understanding of the compound's biological activity. This multi-faceted strategy, which integrates target engagement, downstream signaling, and metabolic consequences, is essential for advancing novel compounds through the drug discovery pipeline.
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- Assay technologies facilitating drug discovery for ADP‐ribosyl writers, readers and erasers. (2021).
- A Simple Method to Study ADP-Ribosylation Reversal: From Function to Drug Discovery. (2022). SpringerLink.
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- NAD/NADH Assay (NAD).
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- Enabling drug discovery for the PARP protein family through the detection of mono-ADP-ribosyl
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- GPR109A activ
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Application Notes and Protocols for Identifying Protein Targets of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid
Abstract
The identification of protein targets for novel small molecules is a critical and often rate-limiting step in drug discovery and chemical biology. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategies and methodologies for elucidating the protein targets of "5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid," a compound with potential biological activity. This guide is structured to provide not just procedural steps but also the scientific rationale behind the selection of each technique, ensuring a robust and validated approach to target deconvolution. We will explore a multi-pronged strategy, combining direct biochemical methods, chemical proteomics, and computational approaches to build a high-confidence profile of the compound's molecular interactions.
Introduction: The Challenge of Target Deconvolution
The journey from a bioactive small molecule to a validated therapeutic agent is contingent on a deep understanding of its mechanism of action, which begins with the identification of its direct protein binding partners.[1][2][3] "this compound" represents a typical starting point in many discovery campaigns: a molecule with a defined chemical structure but an unknown biological role. The primary challenge lies in isolating and identifying its specific protein interactors from the vast and complex cellular proteome. A successful target identification strategy is rarely linear and often requires the integration of multiple orthogonal approaches to build a compelling case for a specific protein's involvement in the compound's observed phenotype.[1][3]
This guide will detail a logical and experimentally sound workflow for the target identification of "this compound," which can be adapted for other small molecules of interest.
Initial Assessment and Compound Preparation
Before embarking on complex target identification experiments, it is crucial to characterize the compound and prepare the necessary tools.
Physicochemical and Biological Profiling
A preliminary assessment of "this compound" should be conducted to understand its basic properties. This includes determining its solubility, stability in aqueous buffers and cell culture media, and cell permeability. Initial cell-based assays can provide insights into its potential biological effects, such as cytotoxicity, anti-proliferative activity, or modulation of specific signaling pathways.
Synthesis of an Affinity Probe
For affinity-based approaches, a modified version of the small molecule, or an "affinity probe," is required.[2] This involves chemically linking "this compound" to a tag, such as biotin or a photo-reactive group, that facilitates the capture of its binding partners.[2][4]
Key Considerations for Probe Design:
-
Linker Position: The linker should be attached to a position on the small molecule that is not critical for its biological activity. A structure-activity relationship (SAR) study with a small set of analogs can help identify suitable attachment points.
-
Linker Length and Composition: The linker should be long enough to minimize steric hindrance between the immobilized molecule and its target protein. Polyethylene glycol (PEG) linkers are commonly used to enhance solubility and reduce non-specific binding.[2]
-
Tag Selection: Biotin is a popular choice due to its extremely high affinity for streptavidin, which is used for purification.[2] Photo-affinity labels (PALs) are another powerful tool, as they can be used to form a covalent bond between the probe and its target upon UV irradiation, capturing both high and low-affinity interactions.[5]
Experimental Approaches for Target Identification
A multi-pronged experimental strategy is recommended to increase the likelihood of success and to validate initial findings. We will focus on two powerful and complementary methods: Affinity Chromatography coupled with Mass Spectrometry (AC-MS) and Thermal Proteome Profiling (TPP).
Affinity Chromatography-Mass Spectrometry (AC-MS)
AC-MS is a direct biochemical method that utilizes an immobilized small molecule to "fish" for its binding partners from a complex protein mixture, such as a cell lysate.[5][6][7] The bound proteins are then eluted and identified by mass spectrometry.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
1. Preparation of Affinity Matrix:
- Synthesize a biotinylated derivative of "this compound."
- Immobilize the biotinylated probe onto streptavidin-coated agarose or magnetic beads.[2] As a negative control, use beads without the probe or beads with an inactive analog of the compound.
2. Cell Lysis and Incubation:
- Culture cells of interest (e.g., a cancer cell line if anti-proliferative effects were observed) and harvest them.
- Lyse the cells in a non-denaturing buffer to maintain protein structure and interactions.
- Incubate the cell lysate with the prepared affinity matrix and control beads for 2-4 hours at 4°C with gentle rotation.
3. Washing:
- Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This is a critical step to reduce background and identify true interactors.
4. Elution:
- Elute the bound proteins from the affinity matrix. This can be achieved by:
- Competitive elution: Using an excess of the free "this compound" to displace the bound proteins. This is a highly specific elution method.
- Denaturing elution: Using a buffer containing SDS or urea to denature and release all bound proteins.
5. Protein Identification by Mass Spectrometry:
- Separate the eluted proteins by SDS-PAGE and visualize with a sensitive stain (e.g., silver or SYPRO Ruby).
- Excise protein bands of interest, perform in-gel tryptic digestion, and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5]
- Alternatively, for a more comprehensive analysis, perform in-solution tryptic digestion of the entire eluate followed by LC-MS/MS ("shotgun proteomics").
- Search the acquired MS/MS spectra against a protein database to identify the proteins.[5]
Data Analysis and Hit Prioritization:
-
Compare the proteins identified from the affinity matrix to those from the control beads. True binding partners should be significantly enriched on the affinity matrix.
-
Prioritize hits that are consistently identified across biological replicates and show a dose-dependent binding if competitive elution is used.
Thermal Proteome Profiling (TPP)
TPP is a label-free method that measures changes in protein thermal stability upon ligand binding.[8] The principle is that a protein's melting point will increase when it is stabilized by the binding of a small molecule.
Caption: Workflow for Thermal Proteome Profiling (TPP).
1. Cell Treatment:
- Treat cultured cells with "this compound" at a relevant concentration. As a control, treat a parallel set of cells with the vehicle (e.g., DMSO).
2. Heating and Fractionation:
- Harvest and lyse the cells.
- Aliquot the lysates into several tubes and heat each aliquot to a different temperature (e.g., in a gradient from 37°C to 67°C).
- Centrifuge the heated lysates to pellet the aggregated (denatured) proteins.
3. Sample Preparation for Mass Spectrometry:
- Collect the supernatant containing the soluble proteins from each temperature point.
- Perform tryptic digestion of the proteins in the supernatant.
4. LC-MS/MS Analysis:
- Analyze the peptide mixtures from each temperature point and treatment condition by LC-MS/MS. For accurate quantification, isobaric labeling techniques like Tandem Mass Tags (TMT) can be employed.[8]
5. Data Analysis:
- Quantify the relative amount of each protein in the soluble fraction at each temperature.
- For each protein, plot the fraction of soluble protein as a function of temperature to generate a "melting curve."
- Fit the data to a sigmoidal curve to determine the melting temperature (Tm) for each protein in the presence and absence of the compound.
- Proteins that show a significant increase in their Tm in the compound-treated samples are considered direct targets of "this compound."
Computational Approaches for Target Prediction and Validation
Computational methods can be used to predict potential protein targets and to rationalize experimentally determined interactions.[9][10]
Molecular Docking
Molecular docking predicts the preferred binding orientation of a small molecule to a protein target.[9] This can be used to screen a library of protein structures for potential binding partners of "this compound."
Caption: Workflow for Molecular Docking.
Protocol:
-
Generate a 3D structure of "this compound."
-
Select a library of protein structures, which could be the entire PDB or a curated set of proteins from a particular family (e.g., kinases, GPCRs).
-
Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and affinity of the compound to each protein in the library.[9]
-
Rank the proteins based on their predicted binding affinity.
-
The top-ranked proteins are potential targets that can be further investigated experimentally.
Other Computational Methods
-
Molecular Dynamics (MD) Simulations: These simulations can provide a more detailed and dynamic view of the protein-ligand interaction, helping to assess the stability of the docked pose.[9]
-
Pharmacophore Modeling: If a set of active analogs of "this compound" is available, a pharmacophore model can be built to identify the key chemical features required for activity. This model can then be used to screen for proteins that have a complementary binding site.
-
Machine Learning: With the increasing availability of large-scale bioactivity data, machine learning models are being developed to predict protein-ligand interactions based on the chemical structure of the small molecule and the sequence or structure of the protein.[11][12]
Target Validation
Identifying a list of potential protein targets is only the first step. The next critical phase is to validate these interactions and confirm that they are responsible for the compound's biological effects.
Validation Strategies:
-
In vitro Binding Assays: Use purified proteins to confirm a direct interaction with "this compound." Techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Microscale Thermophoresis (MST) can be used to measure binding affinity and kinetics.
-
Enzyme Activity Assays: If the identified target is an enzyme, test the ability of the compound to modulate its activity in a purified system.
-
Cellular Target Engagement Assays: Confirm that the compound binds to the target protein in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.
-
Genetic Approaches: Use techniques like CRISPR/Cas9-mediated gene knockout or siRNA-mediated gene knockdown to deplete the target protein in cells. If the cells become resistant to the effects of "this compound" after target depletion, it provides strong evidence for on-target activity.[13]
Conclusion
The identification of protein targets for a novel small molecule like "this compound" is a challenging but essential undertaking. A successful strategy relies on the integration of multiple, orthogonal approaches. By combining direct biochemical methods like AC-MS with label-free techniques such as TPP, and complementing these with computational predictions and rigorous downstream validation, researchers can confidently elucidate the mechanism of action of their compound of interest. This knowledge is fundamental for advancing a promising molecule through the drug discovery and development pipeline.
References
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Mtoz Biolabs. (n.d.). Workflow of Chemical Proteomics Analysis. Retrieved from [Link]
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Hilaris Publisher. (n.d.). Computational Tools for Protein-ligand Interaction Prediction. Retrieved from [Link]
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ResearchGate. (2025). Computational modeling of protein–ligand interactions: From binding site identification to pose prediction and beyond. Retrieved from [Link]
-
Austra & Lian. (2022). Protein-Ligand Interaction Prediction Using Computational Tools. American Journal of Bioinformatics. Retrieved from [Link]
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PMC. (n.d.). Prediction of protein-ligand interactions from paired protein sequence motifs and ligand substructures. Retrieved from [Link]
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PMC. (n.d.). Automation to Enable High-throughput Chemical Proteomics. Retrieved from [Link]
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NIH. (n.d.). Target identification and mechanism of action in chemical biology and drug discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Schematic overview of the chemical proteomic workflow. Retrieved from [Link]
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Oxford Academic. (2026). PLXFPred: Interpretable cross-attention networks with hierarchical fusion of multi-modal features for predicting protein-ligand interactions and affinities. Bioinformatics. Retrieved from [Link]
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PubMed. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Retrieved from [Link]
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PMC. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Retrieved from [Link]
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Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]
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Application Notes & Protocols: Probing the Structure-Activity Relationship of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
These application notes serve as a comprehensive guide for researchers embarking on structure-activity relationship (SAR) studies of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid, a substituted pyridine derivative with potential pharmacological relevance. Nicotinic acid and its analogs have demonstrated a wide range of biological activities, including anti-inflammatory and antimicrobial effects.[1][2] This document provides the strategic framework and detailed experimental protocols necessary to systematically synthesize analogs, evaluate their biological activities, and elucidate the key structural motifs responsible for their therapeutic potential. By understanding how modifications to the core scaffold influence activity, researchers can rationally design more potent and selective lead compounds.[3][4]
Introduction: The Rationale for SAR Studies
The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. This compound presents a unique starting point for a drug discovery campaign due to its specific substitution pattern:
-
2-Hydroxyl Group: This group can exist in tautomeric equilibrium with its corresponding pyridone form. It offers a crucial site for hydrogen bonding and can be a key interaction point with biological targets. Its acidity also allows for salt formation and modulation of physicochemical properties.
-
5-Bromo Substituent: The bromine atom is a lipophilic, electron-withdrawing group. It can influence the electronic distribution of the ring, potentially enhancing binding affinity through halogen bonding or by modulating the pKa of the acidic and basic centers. Its position has been shown to be critical for the activity of some nicotinic acid analogs.[5]
-
4,6-Dimethyl Groups: These methyl groups provide steric bulk and increase lipophilicity. They can influence the orientation of the molecule within a binding pocket and may contribute to metabolic stability.
-
Carboxylic Acid: The nicotinic acid moiety provides a key acidic center for ionic interactions with target proteins, such as receptors or enzymes, and significantly impacts the compound's solubility and pharmacokinetic profile.
A systematic SAR study is essential to deconvolute the contribution of each of these features to a specific biological activity.[3] By methodically altering each substituent, we can map the chemical space around the core scaffold to identify "activity cliffs"—small structural changes that lead to significant gains or losses in potency—and guide the optimization process.[3]
Overall Experimental Workflow
The SAR investigation of this compound is designed as a multi-phase process, integrating chemical synthesis with biological evaluation and data analysis. This iterative cycle is fundamental to modern drug discovery.
Caption: Iterative workflow for SAR studies of this compound.
Synthesis of the Core Scaffold and Analog Library
The successful execution of an SAR study hinges on the efficient and versatile synthesis of a library of analogs.
Synthesis of the Parent Compound
While this compound may be commercially available, an in-house synthesis route provides flexibility. A plausible synthetic route can be adapted from known procedures for similar nicotinic acids. For example, bromination of the corresponding 2-hydroxy-4,6-dimethylnicotinic acid precursor can be achieved. A procedure for the bromination of 2-hydroxynicotinic acid involves reacting it with sodium hypobromite.[6]
Strategy for Analog Design
To systematically probe the SAR, we will create a focused library of analogs by modifying three key positions, designated as R¹, R², and R³ in the generalized structure below.
Caption: Key positions for modification in the SAR study.
Table 1: Proposed Analog Library Design
| Position | Modification Rationale | Proposed Analogs |
| R¹ (C5-Position) | Probe the role of the halogen and electronics. | -H (de-brominated), -Cl , -I , -F (vary halogen), -CN , -NO₂ (electron-withdrawing), -CH₃ (electron-donating) |
| R² (C2-Position) | Investigate the importance of the hydroxyl/pyridone. | -OCH₃ (ether, removes H-bond donor), -OAc (ester prodrug), -NH₂ (bioisostere) |
| R³ (C3-Position) | Assess the necessity of the carboxylic acid. | -COOCH₃ (methyl ester), -CONH₂ (primary amide), -CH₂OH (alcohol), -tetrazole (acid bioisostere) |
Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should optimize conditions based on their specific laboratory setup and cell lines.
Protocol 4.1: General Procedure for Esterification of the Carboxylic Acid (R³ Modification)
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous methanol (or other appropriate alcohol).
-
Acid Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reaction: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure of the purified ester using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 4.2: In vitro Anti-inflammatory Activity - Griess Assay for Nitric Oxide (NO) Inhibition
This assay measures the production of nitrite, a stable metabolite of nitric oxide (NO), a key inflammatory mediator.[2]
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the synthesized analogs (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Nitrite Measurement: Transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
Griess Reagent Addition: Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.[7]
-
Absorbance Reading: After a 10-minute incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO inhibition for each compound concentration and calculate the IC₅₀ value.
Protocol 4.3: Cytotoxicity Assessment - MTT Assay
It is crucial to ensure that the observed anti-inflammatory activity is not a result of general cytotoxicity. The MTT assay assesses cell viability.[2][4]
-
Cell Seeding: Seed cells (e.g., RAW 264.7 or a relevant cell line) in a 96-well plate as described in Protocol 4.2.
-
Compound Treatment: Treat the cells with the same concentrations of analogs used in the primary assay and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm.
-
Data Analysis: Express the results as a percentage of cell viability relative to the vehicle control. Calculate the CC₅₀ (50% cytotoxic concentration).
Data Interpretation and SAR Analysis
The primary goal is to correlate structural modifications with changes in biological activity. The data should be compiled into a comprehensive table to facilitate analysis.
Table 2: Representative SAR Data for this compound Analogs
| Compound ID | R¹ | R² | R³ | NO Inhibition IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| Parent | -Br | -OH | -COOH | 15.2 | >100 | >6.6 |
| Analog 1 | -H | -OH | -COOH | 45.8 | >100 | >2.2 |
| Analog 2 | -Cl | -OH | -COOH | 12.5 | >100 | >8.0 |
| Analog 3 | -I | -OH | -COOH | 8.9 | 85.3 | 9.6 |
| Analog 4 | -Br | -OCH₃ | -COOH | 65.1 | >100 | >1.5 |
| Analog 5 | -Br | -OH | -COOCH₃ | 30.4 | >100 | >3.3 |
| Analog 6 | -Br | -OH | -CONH₂ | 18.9 | >100 | >5.3 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
Drawing Preliminary SAR Conclusions:
-
Role of R¹ (C5-Halogen): Comparing the parent compound to Analog 1 (-H) suggests the bromine is crucial for activity. The trend in potency (I > Cl ≈ Br > H) indicates that a larger, more polarizable halogen at this position enhances anti-inflammatory activity, possibly through halogen bonding interactions.
-
Role of R² (C2-Hydroxyl): The significant drop in activity for Analog 4 (-OCH₃) strongly implies that the 2-hydroxyl group, likely acting as a hydrogen bond donor, is essential for potent inhibition.
-
Role of R³ (C3-Carboxylic Acid): Modification to an ester (Analog 5) or amide (Analog 6) reduces potency compared to the parent carboxylic acid, highlighting the importance of the acidic group for activity, likely through an ionic interaction with the biological target.
Conclusion and Future Directions
This document outlines a systematic approach to investigating the structure-activity relationships of this compound. The initial findings from the proposed analog set would suggest that the key pharmacophore for anti-inflammatory activity includes a large halogen at the C5-position, a hydrogen-bond-donating group at the C2-position, and a carboxylic acid at the C3-position.
Based on these initial results, the next iteration of the design cycle could involve:
-
Exploring a wider range of substituents at the C5-position to optimize electronic and steric properties.
-
Synthesizing bioisosteres for the carboxylic acid, such as a tetrazole, to potentially improve metabolic stability and cell permeability.
-
Conducting computational modeling and docking studies to generate hypotheses about the molecular target and binding mode, further guiding rational drug design.[3]
By following this iterative, data-driven process, researchers can effectively navigate the chemical space around this promising scaffold to develop novel therapeutic agents.
References
- Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.
- BenchChem. (2025). Application Notes & Protocols: Experimental Design for Isoscabertopin Structure-Activity Relationship (SAR) Studies.
-
Bielenica, A., et al. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Molecules, 27(19), 6239. Available from: [Link]
-
Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. Available from: [Link]
- BenchChem. (2025). Application Notes & Protocols: Synthesis and Structure-Activity Relationship (SAR) Studies of Alliacol A Analogs.
-
Lin, H., et al. (2014). Activity of nicotinic acid substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs in a human cell line: difference in specificity between human and sea urchin NAADP receptors. Cell Calcium, 55(2), 93-103. Available from: [Link]
- Patents. (n.d.). US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Activity of nicotinic acid substituted nicotinic acid adenine dinucleotide phosphate (NAADP) analogs in a human cell line: difference in specificity between human and sea urchin NAADP receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Quantification of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid
Abstract
This comprehensive guide provides detailed analytical methods for the accurate quantification of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid, a substituted nicotinic acid derivative of interest in pharmaceutical research and development. Recognizing the critical need for robust and reliable analytical data, this document outlines two distinct, validated methodologies: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine analysis and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and complex matrices. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices, ensuring methodological integrity and reproducibility. All validation parameters are grounded in internationally recognized guidelines from the FDA and IUPAC.[1][2][3][4]
Introduction: The Analytical Imperative
This compound is a unique molecule with potential applications in various stages of drug discovery and development. Its chemical structure, featuring a substituted pyridine ring, imparts specific physicochemical properties that necessitate tailored analytical approaches for accurate quantification. Whether assessing purity, determining concentration in biological matrices, or monitoring stability, the choice of analytical method is paramount to generating reliable data that can withstand scientific and regulatory scrutiny.
This document serves as a practical guide, bridging theoretical principles with actionable laboratory protocols. The selection of two distinct methods provides flexibility for laboratories with varying instrumentation and sensitivity requirements. The HPLC-UV method offers a cost-effective and accessible approach for routine quantification in relatively clean sample matrices. In contrast, the LC-MS/MS method provides unparalleled sensitivity and selectivity, making it ideal for bioanalytical studies or the analysis of samples with complex compositions.[5]
Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is predicated on the principle of reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. The presence of the chromophoric pyridine ring in this compound allows for sensitive detection using a UV-Vis spectrophotometer.
Scientific Rationale
The choice of a C18 stationary phase is driven by the non-polar nature of the dimethyl-substituted pyridine ring and the bromine atom, which will interact with the hydrophobic C18 chains. The mobile phase, a mixture of an aqueous buffer and an organic solvent (acetonitrile), is optimized to achieve efficient separation and a symmetrical peak shape. The acidic modifier (formic acid) in the mobile phase serves to suppress the ionization of the carboxylic acid group, leading to better retention and peak symmetry on the reversed-phase column. UV detection at an appropriate wavelength, determined by a UV scan of the analyte, provides a robust and linear response for quantification.
Experimental Workflow
Caption: HPLC-UV Experimental Workflow.
Detailed Protocol
2.3.1. Materials and Reagents
-
This compound reference standard (≥95% purity)[6]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.45 µm syringe filters (PTFE or nylon)
2.3.2. Instrumentation and Columns
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
2.3.3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in deionized water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
2.3.4. HPLC Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 80% B over 10 minutes, hold for 2 min, return to 30% B and equilibrate for 3 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 285 nm (or λmax determined by UV scan) |
| Run Time | 15 minutes |
2.3.5. Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the diluent to an expected concentration within the calibration range.
-
Vortex and sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2.3.6. Data Analysis and Quantification
-
Inject the calibration standards and the prepared samples.
-
Integrate the peak area corresponding to this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the linear regression equation of the calibration curve.
Method Validation (as per FDA and IUPAC Guidelines)
A summary of the validation parameters to be assessed is provided below. These tests are crucial for demonstrating that the analytical procedure is fit for its intended purpose.[2][3][7]
| Validation Parameter | Acceptance Criteria |
| Specificity | The analyte peak should be well-resolved from any impurities or matrix components. Peak purity analysis is recommended. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 for the calibration curve. |
| Range | The range should cover the expected concentrations of the samples. |
| Accuracy | Recovery of 98-102% for spiked samples at three concentration levels. |
| Precision | Repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 2%. |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. |
| Robustness | The method should be insensitive to small, deliberate variations in method parameters (e.g., flow rate, temperature). |
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity by coupling the separation power of HPLC with the mass-resolving capability of a tandem mass spectrometer. It is particularly advantageous for analyzing samples in complex matrices, such as plasma or tissue extracts, where co-eluting interferences can compromise UV detection.
Scientific Rationale
The LC-MS/MS method utilizes the same reversed-phase separation principles as the HPLC-UV method. However, detection is achieved by monitoring a specific mass transition. The analyte is first ionized, typically using electrospray ionization (ESI), to form a protonated molecule ([M+H]⁺). This precursor ion is then selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific fragment ion (product ion) is monitored in the third quadrupole (Q3). This Multiple Reaction Monitoring (MRM) technique provides exceptional specificity, as it is highly unlikely that an interfering compound will have the same retention time, precursor ion mass, and product ion mass as the analyte of interest. The presence of bromine with its characteristic isotopic pattern (79Br and 81Br) can be used for confirmation.[8][9]
Experimental Workflow
Caption: LC-MS/MS Experimental Workflow.
Detailed Protocol
3.3.1. Materials and Reagents
-
This compound reference standard (≥95% purity)[6]
-
Stable isotope-labeled internal standard (IS), if available. Alternatively, a structurally similar compound can be used.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
0.22 µm syringe filters (PTFE or nylon)
3.3.2. Instrumentation
-
UHPLC or HPLC system.
-
Tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
3.3.3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in deionized water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of the reference standard and dissolve in 10 mL of diluent.
-
Internal Standard Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard.
-
Working Internal Standard Solution (100 ng/mL): Dilute the IS stock solution with the diluent.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL. Spike each standard with the working internal standard solution.
3.3.4. LC-MS/MS Conditions
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold for 1 min, return to 10% B and equilibrate for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| MRM Transitions | To be determined by direct infusion of the standard. Example: m/z 260.0 → m/z 216.0 (Quantifier), m/z 260.0 → m/z 188.0 (Qualifier) |
Note: The exact MRM transitions and collision energies must be optimized for the specific instrument used.
3.3.5. Sample Preparation
-
For bioanalytical samples, perform a protein precipitation or solid-phase extraction to clean up the sample.
-
For other samples, accurately weigh and dissolve in the diluent to an expected concentration within the calibration range.
-
Spike the sample with the working internal standard solution.
-
Vortex and centrifuge if necessary.
-
Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial.
3.3.6. Data Analysis and Quantification
-
Inject the calibration standards and the prepared samples.
-
Integrate the peak areas for the analyte and the internal standard for their respective MRM transitions.
-
Calculate the peak area ratio (analyte area / internal standard area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the standards.
-
Determine the concentration of the analyte in the samples using the linear regression equation of the calibration curve.
Method Validation
The validation parameters for the LC-MS/MS method are similar to the HPLC-UV method but with more stringent criteria due to the higher sensitivity.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No interfering peaks at the retention time of the analyte and IS in blank matrix samples. |
| Linearity | Correlation coefficient (r²) ≥ 0.995. |
| Range | The range should encompass the expected concentrations in the study samples. |
| Accuracy & Precision | Within-run and between-run accuracy (% bias) and precision (% RSD) should be within ±15% (±20% at the LLOQ). |
| Lower Limit of Quantitation (LLOQ) | The lowest standard on the calibration curve with acceptable accuracy (±20%) and precision (≤20% RSD). |
| Matrix Effect | Assessed to ensure that the matrix does not suppress or enhance the ionization of the analyte. |
| Stability | Analyte stability in the matrix under various storage and handling conditions (freeze-thaw, short-term, long-term). |
Conclusion
The two analytical methods detailed in this guide provide robust and reliable means for the quantification of this compound. The choice between the HPLC-UV and LC-MS/MS methods will depend on the specific application, required sensitivity, and the nature of the sample matrix. Adherence to the outlined protocols and validation guidelines will ensure the generation of high-quality, reproducible data essential for advancing research and development activities.
References
- Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report).
- Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report) | Semantic Scholar.
- HARMONISED GUIDELINES FOR THE IN-HOUSE VALIDATION OF METHODS OF ANALYSIS (TECHNICAL REPORT) Synopsis ISO, IUPAC and AOAC INTERNA.
- FDA Guidance For Industry Analytical Procedures and Methods Valid
- Harmonized guidelines for single-laboratory validation of methods of analysis (IUPAC Technical Report) (2001)
- Q2(R2)
- HARMONIZED GUIDELINES FOR SINGLE- LABORATORY VALID
- Analytical Methods Valid
- FDA Releases Guidance on Analytical Procedures | BioPharm Intern
- Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics - Regul
- HPLC Method for Simultaneous Determination of Nicotinic Acid, Nicotinamide, Pyridine Dicarboxylic Acid, Ethyl Methyl Pyridine and Ethyl Nicotinate on Primesep 100 Column | SIELC Technologies.
- HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies.
- Analysis of Bioavailable Niacin (Vitamin B3)
- Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma - Bevital AS.
- LC–MS/MS-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine (2C-B)
- Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column.
- Liquid chromatography-tandem mass spectrometry-based pharmacokinetic and metabolic analysis of 4-bromo-2,5-dimethoxyphenethylamine and its metabolites in human plasma - PubMed.
- This compound, 95% Purity, C8H8BrNO3, 1 gram.
- Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation - ResearchG
- Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection - PubMed.
- AnalyticalMethods.
Sources
- 1. researchgate.net [researchgate.net]
- 2. scribd.com [scribd.com]
- 3. fda.gov [fda.gov]
- 4. publications.iupac.org [publications.iupac.org]
- 5. bevital.no [bevital.no]
- 6. calpaclab.com [calpaclab.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. researchgate.net [researchgate.net]
- 9. Bromine signature coded derivatization LC-MS for specific profiling of carboxyl or carbonyl-containing metabolites in Mycoplasma pneumoniae infection - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid
Welcome to the technical support center for the synthesis of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and similar substituted nicotinic acid derivatives. Here, we address common challenges and frequently asked questions in a direct, problem-solving format, grounding our advice in established chemical principles and field-proven experience.
Introduction: Navigating the Synthesis
This compound is a highly substituted pyridine derivative. The synthesis of such molecules presents unique challenges, primarily due to the electron-deficient nature of the pyridine ring, which complicates electrophilic substitution reactions like bromination.[1][2] Furthermore, controlling regioselectivity to achieve the desired substitution pattern requires careful selection of reagents and reaction conditions.
This guide provides a logical framework for troubleshooting the multi-step synthesis, focusing on a common and adaptable synthetic pathway.
Synthetic Strategy Overview
A robust and common approach to synthesizing the target molecule's core structure is a modified Hantzsch pyridine synthesis, followed by functional group manipulations.[3][4] The overall workflow involves the formation of a dihydropyridine, subsequent aromatization, bromination, and final hydrolysis.
Caption: General synthetic workflow for the target molecule.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Question 1: My initial Hantzsch condensation (Step 1) is resulting in a very low yield or a complex mixture of byproducts. What's going wrong?
Plausible Causes & Solutions:
-
Cause: The classical Hantzsch synthesis can suffer from harsh reaction conditions and long reaction times, leading to side reactions.[3] Competing reactions, such as the self-condensation of ethyl acetoacetate, can reduce the yield of the desired dihydropyridine.
-
Expert Recommendation: Modern variations of the Hantzsch synthesis offer significant improvements. Consider using a catalyst to improve reaction efficiency and selectivity.
-
Preventative Measures:
-
Reagent Purity: Ensure your aldehyde (acetaldehyde) is free from its oxidized form (acetic acid). Use freshly distilled or a new bottle of reagents.
-
Temperature Control: The initial condensation is often exothermic. Maintain the temperature as specified in your protocol, using an ice bath if necessary, to prevent runaway reactions and byproduct formation.
-
Stoichiometry: Precise stoichiometry is key. Use a slight excess of the ammonia source to drive the reaction to completion.
-
Question 2: The aromatization of my dihydropyridine intermediate (Step 2) is incomplete or leads to decomposition.
Plausible Causes & Solutions:
-
Cause: The choice of oxidizing agent is critical. Overly harsh oxidants can lead to degradation of the pyridine ring, while overly mild ones may result in an incomplete reaction. The driving force for this step is the formation of the stable aromatic ring.[3]
-
Expert Recommendation:
-
Mild Conditions: For many Hantzsch esters, 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is an effective and mild oxidizing agent that often provides clean conversion to the corresponding pyridine.[6]
-
Classical Approach: A common and effective method is using nitric acid or other oxidants like ferric chloride or potassium permanganate.[3] However, these require careful temperature control to avoid side reactions.
-
-
Process Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the dihydropyridine spot and the appearance of the more polar, UV-active pyridine product will indicate completion.
Question 3: I am struggling with the bromination step (Step 3). I'm either getting no reaction, or I'm seeing multiple brominated species.
Plausible Causes & Solutions:
-
Cause: The pyridine ring is electron-deficient, making it significantly less reactive towards electrophilic aromatic substitution than benzene.[1][2] Direct bromination with Br₂ often requires very high temperatures (e.g., >300°C) and can lead to a mixture of products or reaction at unintended positions.[2][7] The substituents already on the ring (methyl, hydroxyl) will direct the incoming electrophile, but conditions must be carefully controlled.
-
Expert Recommendation:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a more controllable and selective brominating agent than molecular bromine for electron-deficient rings.[2][8] It provides a low concentration of Br₂ in situ, minimizing over-bromination.
-
Activation Strategy: An alternative to harsh conditions is to activate the ring. One established method involves converting the nicotinic acid to its acyl chloride with thionyl chloride, followed by bromination.[2][9] This intermediate is more susceptible to electrophilic attack.
-
Solvent and Temperature: The reaction should be performed in an appropriate solvent, such as acetic acid or a chlorinated solvent.[7] Start at a low temperature and slowly warm the reaction mixture to find the optimal point where the desired reaction proceeds without significant byproduct formation.
-
| Parameter | Method A: Br₂ in Acetic Acid | Method B: NBS in Acetonitrile | Method C: Br₂ with SOCl₂ |
| Reactivity | High (can be difficult to control) | Moderate (more selective) | High (via activated intermediate) |
| Selectivity | Moderate to Low | High | High |
| Conditions | Often requires elevated temperatures | Can often be done at RT or with mild heating | Elevated temperatures (75-120°C) |
| Byproducts | Polybrominated species | Succinimide | Residual thionyl chloride |
| Reference | [7] | [8] | [2][9] |
Question 4: The final saponification (Step 4) to yield the carboxylic acid is not going to completion.
Plausible Causes & Solutions:
-
Cause: The ester group may be sterically hindered by the adjacent methyl and bromo substituents, making it less accessible to hydroxide ions. Additionally, the product's precipitation from the reaction mixture can sometimes halt the reaction.
-
Expert Recommendation:
-
Increase Temperature/Time: Refluxing the reaction mixture for an extended period (monitor by TLC) is the most straightforward approach.
-
Co-solvent: If the starting material has poor solubility in aqueous base, adding a co-solvent like ethanol or THF can improve miscibility and reaction rate.
-
Acid Hydrolysis: If base hydrolysis is proving ineffective, consider switching to acidic conditions (e.g., refluxing with 6M HCl), although this may be harsher on the other functional groups.
-
-
Work-up Tip: After hydrolysis, the product is isolated by acidifying the solution to the isoelectric point of the amino acid (typically pH 2.5-3.0), causing it to precipitate.[2][9] Ensure you cool the mixture thoroughly before filtration to maximize recovery.
Frequently Asked Questions (FAQs)
Q: What is the role of the 2-hydroxy group? Is it a true alcohol? A: In this context, the "2-hydroxy" nomenclature refers to the 2-pyridone tautomer, which is generally the more stable form. The molecule exists in equilibrium between the hydroxy-pyridine and the pyridone form. This tautomerism significantly influences the ring's electronic properties and reactivity.
Q: How can I best purify the final product? A: Recrystallization is the most common method for purifying nicotinic acid derivatives.[10]
-
Solvent Choice: Water is often a good starting point for recrystallization.[10][11] Ethanol or mixtures of ethanol/water can also be effective.
-
Decolorization: If your product is colored (often yellow or tan), this can be due to chromophoric impurities.[11] A study on purifying crude yellow nicotinic acid found that melting the crude product before a single recrystallization step can improve purity.[11] Adding a small amount of activated charcoal to the hot solution before filtering can also help remove colored impurities.
Q: What analytical techniques are essential for characterizing the final product? A: A combination of techniques is necessary for unambiguous structure confirmation:
-
¹H and ¹³C NMR: To confirm the chemical structure, including the number and position of substituents. Spectra should be recorded in a suitable deuterated solvent like DMSO-d₆.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern (due to bromine).[12][13]
-
Infrared (IR) Spectroscopy: To identify key functional groups, such as the carboxylic acid C=O and O-H stretches, and the pyridone C=O stretch.
-
Melting Point: A sharp melting point is a good indicator of purity.
Q: What are the primary safety concerns when running this synthesis? A: Several reagents used in this synthesis require careful handling:
-
Bromine (Br₂): Highly corrosive, toxic, and volatile. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Have a bromine quenching solution (e.g., sodium thiosulfate) readily available.
-
Thionyl Chloride (SOCl₂): Corrosive and reacts violently with water to release toxic HCl and SO₂ gas. Handle exclusively in a fume hood.
-
Strong Acids/Bases: Concentrated nitric acid, sodium hydroxide, and other acids/bases are corrosive. Use appropriate PPE.
Key Experimental Protocols
Protocol 1: Bromination of Ethyl 2,6-Dimethyl-4-hydroxynicotinate (Step 3)
This protocol utilizes thionyl chloride to create an activated intermediate, facilitating controlled bromination.[2][9]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend the starting nicotinate ester (1.0 eq) in thionyl chloride (approx. 3.0-4.0 eq).
-
Acyl Chloride Formation: Carefully heat the mixture to 75-80°C and stir for 4-6 hours, or until the solid has dissolved and the evolution of HCl gas ceases. This indicates the formation of the nicotinoyl chloride intermediate.
-
Bromination: Increase the reaction temperature to 110-120°C. Add bromine (1.1 eq) dropwise from the dropping funnel over 2-3 hours.
-
Reaction: Maintain the reaction mixture at 110-120°C with vigorous stirring for 10-14 hours. Monitor the reaction's progress by periodically taking aliquots and analyzing via TLC or HPLC.
-
Work-up: After completion, cool the mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice to quench the reaction and hydrolyze excess reagents.
-
Isolation: Adjust the pH of the resulting aqueous solution to ~7-8 with a base (e.g., 30% NaOH solution) and extract the ester product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be carried forward or purified by column chromatography.
Caption: Workflow for the bromination protocol.
References
-
ACS Publications. (n.d.). One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. Retrieved from [Link]
-
Organic Letters. (2021). Synthesis of 1,4-Dihydropyridines and Related Heterocycles by Iodine-Mediated Annulation Reactions of N-Cyclopropyl Enamines. Retrieved from [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]
-
Chemical Reviews. (n.d.). Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dihydropyridine synthesis. Retrieved from [Link]
-
Taylor & Francis Online. (2006). Facile Synthesis of Nicotinic Acid Derivatives with Unsymmetrical Substitution Patterns. Retrieved from [Link]
-
Semantic Scholar. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Retrieved from [Link]
-
ResearchGate. (2021). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 1,4-dihydropyridines. Retrieved from [Link]
-
ResearchGate. (2012). How to carry out bromination of pyridine at 2- or 4- positions? Retrieved from [Link]
-
PubMed Central. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
- Google Patents. (n.d.). Process for preparing 5-bromonicotinic acid.
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nicotinic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Retrieved from [Link]
-
Organic Chemistry Portal. (2016). Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions. Retrieved from [Link]
-
PubMed Central. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Retrieved from [Link]
-
ACS Publications. (n.d.). FACILE BROMINATION OF PYRIDINE-TYPE HETEROCYCLES AT THE β-POSITION. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing 5-bromonicotinic acid.
-
ResearchGate. (n.d.). Synthesis of 5′-Bromo-2′-Hydroxy-4,4′,6′-Trimethoxychalcone from Garcinia Nervosa and of its Isomer. Retrieved from [Link]
- Google Patents. (n.d.). Purification of nicotinic acid.
-
PubMed Central. (n.d.). Radical–anion coupling through reagent design: hydroxylation of aryl halides. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved from [Link]
-
ResearchGate. (n.d.). Cu‐Catalyzed hydroxylation of (hetero)aryl bromides. Retrieved from [Link]
-
PubChem. (n.d.). 5-bromo-4-hydroxy-2,6-dimethylnicotinic acid. Retrieved from [Link]
-
773 Discovery. (n.d.). 5-BROMO-4-HYDROXY-2 6-DIMETHYL-NICOTINIC ACID - 50 MG. Retrieved from [Link]
- Google Patents. (n.d.). Process for the purification of nicotinic acid amide I.
-
ScienceDirect. (n.d.). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde. Retrieved from [Link]
-
PubMed Central. (n.d.). Microbial metabolism of the pyridine ring. The hydroxylation of 4-hydroxypyridine to pyridine-3,4-diol (3,4-dihydroxypyridine) by 4-hydroxypyridine 3-hydroxylase. Retrieved from [Link]
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Common side reactions in the synthesis of "5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid"
Technical Support Center: Synthesis of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid
Introduction: The synthesis of highly substituted heterocyclic compounds like this compound is a multi-step process that demands precise control over reaction conditions to achieve high yield and purity. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this synthesis. By understanding the underlying mechanisms of common side reactions, you can effectively troubleshoot and optimize your experimental outcomes. This document provides in-depth, field-proven insights in a direct question-and-answer format, moving beyond simple procedural steps to explain the causality behind them.
Troubleshooting Guide: Common Issues & Resolutions
This section addresses specific, observable problems you might encounter during the synthesis. A plausible and common synthetic route involves the hydrolysis of a nitrile precursor (5-bromo-2-hydroxy-4,6-dimethylnicotinonitrile) or the bromination of the nicotinic acid precursor (2-hydroxy-4,6-dimethylnicotinic acid). The following issues are common to these pathways.
Issue 1: Product Contamination with an Amide Intermediate
Q: My final product analysis (LC-MS/NMR) shows a significant peak corresponding to the mass of 5-bromo-2-hydroxy-4,6-dimethylnicotinamide. Why did the reaction not proceed to the carboxylic acid, and how can I fix this?
A: This is a classic case of incomplete hydrolysis of the nitrile precursor. The conversion of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate.[1][2] Under certain conditions, the hydrolysis of the amide to the carboxylic acid is slower than the hydrolysis of the nitrile to the amide, causing the amide to accumulate as a major byproduct.
Causality & Mechanism:
-
Acid-Catalyzed Hydrolysis: The reaction begins with the protonation of the nitrile nitrogen, making the carbon more electrophilic for a nucleophilic attack by water. This forms a protonated amide, which is then hydrolyzed further.[2]
-
Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the electrophilic carbon of the nitrile. The resulting imine intermediate is then hydrolyzed.[2][3]
In both pathways, the amide is a stable intermediate. Forcing the reaction to completion requires overcoming the activation energy for the second step (amide hydrolysis), which can be challenging without promoting other side reactions.
Troubleshooting Protocol:
-
Increase Reaction Time and/or Temperature: The most straightforward approach is to prolong the reaction time or moderately increase the temperature to drive the hydrolysis of the amide. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to find the optimal endpoint without causing degradation.[4]
-
Adjust pH: The rate of amide hydrolysis is highly dependent on the concentration of acid or base.
-
In acidic conditions, consider using a stronger acid (e.g., switching from 6M HCl to concentrated H₂SO₄) or increasing the reaction temperature.
-
In basic conditions, increasing the concentration of the base (e.g., NaOH or KOH) can accelerate the second hydrolysis step. Be cautious, as excessively harsh conditions can lead to decomposition.
-
-
Ensure Homogeneity: If the amide intermediate precipitates out of the solution, its hydrolysis will be significantly hindered. Consider adding a co-solvent to maintain a homogeneous reaction mixture.
Issue 2: Formation of Poly-brominated Byproducts
Q: My mass spectrometry results indicate the presence of di-brominated species. How is this happening, and what measures can I take to ensure mono-bromination?
A: The formation of poly-brominated products is a common side reaction during the electrophilic bromination of an activated aromatic ring. The pyridine ring in 2-hydroxy-4,6-dimethylnicotinic acid is highly activated by the cumulative electron-donating effects of the hydroxyl group and the two methyl groups, making it highly susceptible to further electrophilic attack.
Causality & Mechanism: The initial mono-bromination product (the desired molecule) is still an activated ring system and can compete with the starting material for the brominating agent, leading to a second bromination, likely at the C-3 position.
Preventative Measures:
-
Control Stoichiometry: Add the brominating agent (e.g., Br₂ or N-Bromosuccinimide) slowly and in a controlled stoichiometric amount (ideally 1.0 to 1.05 equivalents). Adding the entire amount at once creates a high local concentration, favoring poly-bromination.
-
Lower the Reaction Temperature: Perform the bromination at a reduced temperature (e.g., 0-5 °C in an ice bath). Lower temperatures decrease the reaction rate and improve selectivity, disfavoring the higher activation energy pathway of the second bromination.[5]
-
Choice of Brominating Agent: If using elemental bromine (Br₂) leads to over-bromination, switch to a milder and more selective source of electrophilic bromine, such as N-Bromosuccinimide (NBS).[5]
-
Solvent Choice: Using a less polar solvent can sometimes temper the reactivity of the brominating agent.
Issue 3: Poor Regioselectivity and Isomeric Impurities
Q: I've isolated my product, but NMR analysis suggests the presence of an isomer, likely the 3-bromo-2-hydroxy-4,6-dimethylnicotinic acid. Why is the bromination not exclusively at the 5-position?
A: This issue stems from a loss of regioselectivity during the electrophilic aromatic substitution. While the directing groups on the ring strongly favor bromination at the C-5 position, a small percentage of substitution at the C-3 position can occur, leading to a difficult-to-separate isomeric impurity.
Causality & Directing Effects:
-
-OH group: Strongly activating, ortho, para-director. Directs to C-3 and C-5.
-
-CH₃ groups: Activating, ortho, para-directors. The 4-CH₃ directs to C-3 and C-5. The 6-CH₃ directs to C-5.
-
-COOH group: Deactivating, meta-director. Directs to C-5.
The cumulative effect strongly favors the C-5 position. However, the powerful activating effect of the hydroxyl group also makes the C-3 position reactive. Harsh reaction conditions can reduce the selectivity.
Strategies for Improving Regioselectivity:
-
Milder Conditions: As with preventing poly-bromination, using lower temperatures and a milder brominating agent (NBS) is the most effective strategy.
-
Use of a Lewis Acid Catalyst: In some systems, a Lewis acid catalyst can be used to polarize the brominating agent, which can sometimes improve selectivity, although care must be taken as it can also increase reactivity and lead to other side reactions.[6]
-
Purification: If a small amount of the isomer is unavoidable, focus on purification. These isomers often have very similar polarities. Consider preparative HPLC or careful fractional crystallization with different solvent systems to achieve separation.
Summary Troubleshooting Table
| Observable Symptom | Probable Cause(s) | Recommended Actions & Optimizations |
| Amide impurity present | Incomplete hydrolysis of nitrile precursor. | Increase reaction time/temperature; increase acid/base concentration; use a co-solvent for homogeneity. |
| Di-bromo or poly-bromo peaks in MS | Over-activation of the pyridine ring; excess brominating agent. | Use 1.0-1.05 eq. of brominating agent; add reagent slowly at 0-5 °C; switch from Br₂ to NBS. |
| Isomeric impurity (e.g., 3-bromo) in NMR | Loss of regioselectivity due to harsh conditions. | Perform bromination at low temperature; use a milder brominating agent like NBS. |
| Dark reaction mixture, low yield | Product/reagent decomposition or oxidation. | Run the reaction at a lower temperature; perform the reaction under an inert atmosphere (N₂ or Ar); ensure purity of starting materials. |
Process Visualization: Synthesis Pathway & Side Reactions
The following diagram illustrates the key conversion from the nitrile precursor and highlights where common side reactions diverge from the main synthetic route.
Caption: Synthetic pathway and common side reactions.
Frequently Asked Questions (FAQs)
Q1: Which analytical methods are best for identifying and quantifying these byproducts? A1: A combination of techniques is ideal. LC-MS (Liquid Chromatography-Mass Spectrometry) is excellent for detecting the presence of impurities and confirming their molecular weights (e.g., amide, di-bromo species). ¹H and ¹³C NMR (Nuclear Magnetic Resonance) spectroscopy is crucial for structural elucidation and distinguishing between isomers like the 3-bromo and 5-bromo products. HPLC (High-Performance Liquid Chromatography) with a UV detector is the best method for quantifying the purity of your final product and the relative percentages of impurities.
Q2: My starting material is 2-hydroxy-4,6-dimethylnicotinic acid, and I am brominating it directly. Are the side reactions the same? A2: Yes, the side reactions related to bromination (poly-bromination and isomeric impurity formation) will be identical. The challenges of controlling the electrophilic substitution on the activated pyridine ring remain the same. You will not, however, face the issue of the amide impurity, as there is no nitrile hydrolysis step.
Q3: Can I use elemental bromine with a solvent like acetic acid for the bromination step? A3: Yes, Br₂ in acetic acid is a common and effective method for brominating aromatic rings. However, it is a very powerful system and can easily lead to the over-bromination and selectivity issues discussed above. If you use this method, it is critical to maintain low temperatures and control the addition rate of the bromine very carefully. For this highly activated substrate, starting with a milder reagent like NBS is often a more prudent first choice.
References
-
Wikipedia. Nicotinic acid. [Link]
-
Lisicki, D. et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. [Link]
-
Lisicki, D. et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. National Center for Biotechnology Information (PMC). [Link]
-
Verma, V. et al. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
- Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.
-
Organic Syntheses. Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-Nitroisoquinoline. [Link]
- Google Patents. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
-
PrepChem.com. Synthesis of 5-Bromo-2-hydroxy-3-pyridinecarboxylic acid. [Link]
-
Chemistry Steps. Reactions of Nitriles. [Link]
- Google Patents.
- Google Patents.
-
Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]
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Technical Support Center: Impurity Profile Analysis of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the impurity profile analysis of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid. This guide is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights into potential analytical challenges, offering robust methodologies and troubleshooting advice to ensure the quality, safety, and efficacy of your active pharmaceutical ingredient (API).[1][2] The control and monitoring of impurities are critical throughout the drug development lifecycle, and this document serves as a practical, hands-on reference for your laboratory work.[3]
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impurity profile of this compound, providing foundational knowledge for your analytical strategy.
Q1: What are the most probable process-related impurities I should expect?
A1: Process-related impurities are chemical variants that arise during the synthesis and purification of the API.[3] For a substituted pyridine like this compound, impurities typically originate from starting materials, by-products of side reactions, or intermediates.
-
Starting Material Carryover: Incomplete reaction of precursors used in pyridine ring synthesis.[4][5]
-
Isomeric Impurities: Incomplete regioselectivity during the bromination step could lead to isomers, such as 3-Bromo-2-hydroxy-4,6-dimethylnicotinic acid.
-
Over-brominated or Under-brominated Species: The presence of dibrominated species or the unbrominated parent molecule (2-hydroxy-4,6-dimethylnicotinic acid) can occur if bromination conditions are not perfectly controlled.[6]
-
Decarboxylation Products: Loss of the carboxylic acid group (–COOH) can be induced by thermal stress during synthesis, leading to 5-Bromo-4,6-dimethylpyridin-2-ol.[7]
-
Reagents and Catalysts: Residual catalysts or reagents used in the synthesis may also be present.[3]
Q2: What types of degradation products might form during storage or stress testing?
A2: Degradation products are impurities that form when the API is exposed to stress conditions like light, heat, humidity, acid, base, or oxidation.[8][9] Performing forced degradation studies is essential to identify these potential degradants and develop stability-indicating analytical methods.[2][10] For this molecule, potential degradation pathways include:
-
Hydrolysis: While the pyridine ring is generally stable, hydrolysis is a common degradation pathway for many drugs.[8][9]
-
Oxidation: The electron-rich pyridine ring, particularly with activating hydroxyl and methyl groups, can be susceptible to oxidation, potentially forming N-oxides or other oxidative adducts. Nicotine, a related compound, is known to form nicotine-N-oxides.
-
Photolytic Degradation: Exposure to UV or visible light can induce degradation. The ICH Q1B guideline provides a framework for photostability testing.[9]
-
Thermal Degradation: As mentioned, decarboxylation is a likely outcome of thermal stress.[8]
Q3: What are the key regulatory thresholds for reporting and identifying impurities?
A3: The International Council for Harmonisation (ICH) provides guidelines for impurity control. The key documents are ICH Q3A for new drug substances and Q3B for new drug products.[11][12][13][14] These guidelines establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose (MDD) of the drug.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg TDI, whichever is lower | 0.15% or 1.0 mg TDI, whichever is lower |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| TDI: Total Daily Intake. Data sourced from ICH Q3A(R2) Guidelines.[13] |
Any impurity exceeding the identification threshold must be structurally characterized.[13] Any impurity above the qualification threshold requires toxicological data to establish its safety.[13][15]
Q4: Which analytical technique is best for initial screening and routine purity testing?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the gold standard for initial purity assessment and routine quality control.[3][16] It excels at separating the main API from its impurities, allowing for accurate quantification. A well-developed reverse-phase HPLC method can effectively separate compounds with varying polarities, which is ideal for this molecule and its likely impurities.
Q5: How do I confirm the structure of an unknown impurity?
A5: Structural elucidation of an unknown impurity requires a combination of techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for obtaining the molecular weight and fragmentation patterns of an impurity.[17][18][19] High-resolution mass spectrometry (HRMS) can provide an accurate mass, which helps determine the elemental composition.[18][20] For unambiguous structure confirmation, the impurity may need to be isolated (e.g., via preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[19][20][21]
Section 2: Analytical Methodologies & Protocols
This section provides detailed, step-by-step protocols for the essential experiments in your impurity profiling workflow.
Workflow for Impurity Identification and Characterization
The following diagram outlines a typical workflow for identifying and characterizing impurities according to regulatory standards.
Caption: General workflow for impurity detection, identification, and qualification.
Protocol 2.1: Reverse-Phase HPLC-UV Method for Purity Analysis
-
Objective: To separate and quantify this compound from its potential impurities.
-
Rationale: A C18 column is selected for its versatility with moderately polar compounds. The acidic mobile phase ensures that the carboxylic acid group of the analyte and related impurities remains protonated, leading to sharp, symmetrical peaks. A gradient elution is employed to ensure the separation of both early and late-eluting impurities.
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| UV Detection | 254 nm and 280 nm (or Diode Array Detector for spectral analysis) |
| Sample Prep. | Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 1 mg/mL. |
Protocol 2.2: Forced Degradation Studies
-
Objective: To intentionally degrade the API to identify potential degradation products and establish the stability-indicating nature of the analytical method.[1][10]
-
Procedure: Prepare a solution of the API (approx. 1 mg/mL). Expose the solution to the following stress conditions. Analyze samples by HPLC at appropriate time points (e.g., 2, 8, 24 hours) alongside an unstressed control sample. The goal is to achieve 5-20% degradation of the main peak.[9]
| Stress Condition | Reagent/Method |
| Acid Hydrolysis | 0.1 M HCl, heat at 60 °C |
| Base Hydrolysis | 0.1 M NaOH, heat at 60 °C |
| Oxidation | 3% H₂O₂, room temperature |
| Thermal | Store solution at 80 °C (and solid sample in oven at 80 °C) |
| Photolytic | Expose solution to light source providing overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B). |
Section 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis.
Q: My main API peak is tailing in the HPLC chromatogram. What could be the cause?
A: Peak tailing for an acidic compound like this is often caused by secondary interactions with the stationary phase or issues with the mobile phase pH.
-
Cause 1: Insufficiently Acidic Mobile Phase: If the mobile phase pH is too close to the pKa of the carboxylic acid, mixed ionization states can cause tailing.
-
Solution: Ensure the concentration of formic or acetic acid is sufficient (0.1% v/v is standard) to fully protonate the analyte.
-
-
Cause 2: Column Silanol Interactions: Free silanol groups on the silica support can interact with the basic nitrogen of the pyridine ring.
-
Solution: Use a modern, end-capped C18 column designed to minimize silanol activity. Alternatively, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can sometimes help, but this is less common with modern columns.
-
-
Cause 3: Column Overload: Injecting too much sample can saturate the column, leading to poor peak shape.
-
Solution: Dilute your sample and re-inject. A concentration of 1 mg/mL is a good starting point, but optimization may be needed.[9]
-
Q: I see an unexpected peak in my chromatogram. Is it a real impurity or an artifact?
A: Distinguishing between genuine impurities and system artifacts is a critical step.
-
Step 1: Blank Injection: Inject your sample diluent (blank). If the peak is present, it is likely an artifact from the solvent or the system itself.
-
Step 2: Check the UV Spectrum: If you are using a DAD/PDA detector, compare the UV spectrum of the unknown peak to your main API peak. Related impurities often have similar chromophores and thus similar UV spectra. A completely different spectrum may suggest an unrelated contaminant.
-
Step 3: Inject the Sample at Two Different Concentrations: A genuine impurity peak should increase in area proportionally as you increase the sample concentration. An artifact may not.
-
Step 4: Use an Orthogonal Technique: Analyze the sample using a different column or a different technique like LC-MS to confirm the presence of the species.[17]
Q: I am having trouble getting a clear molecular ion in my LC-MS analysis for a low-level impurity.
A: Signal intensity in mass spectrometry is highly dependent on the impurity's ability to ionize.
-
Cause 1: Poor Ionization Efficiency: The compound may not ionize well in the chosen mode (positive or negative).
-
Solution: Analyze the sample in both positive (ESI+) and negative (ESI-) ion modes. The carboxylic acid should ionize well in ESI- ([M-H]⁻), while the pyridine nitrogen should ionize well in ESI+ ([M+H]⁺).
-
-
Cause 2: Signal Suppression: The high concentration of the main API or excipients can suppress the ionization of trace-level impurities.
-
Solution: Optimize the chromatographic separation to ensure the impurity elutes far from the main peak. If necessary, use preparative HPLC to isolate the impurity and re-analyze it without the main API present.
-
-
Cause 3: Insufficient Concentration: The impurity may be below the instrument's limit of detection.
Q: The bromine isotope pattern in the mass spectrum of a suspected impurity looks incorrect.
A: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in a characteristic A+2 isotopic pattern where the [M]⁺ and [M+2]⁺ peaks are of almost equal intensity.
-
Interpretation 1: The Impurity Does Not Contain Bromine: If you see a single molecular ion peak without the characteristic doublet, the impurity has likely lost the bromine atom through a degradation or synthetic pathway.
-
Interpretation 2: The Impurity Contains Chlorine: If you see an A+2 peak with an intensity ratio of approximately 3:1, this is characteristic of a chlorine atom, suggesting a potential substitution reaction.
-
Interpretation 3: Low Signal-to-Noise: At very low concentrations, the isotopic peak may be lost in the baseline noise.
-
Solution: Increase the sample concentration or use signal averaging to improve the signal-to-noise ratio.[21]
-
Decision Tree for Impurity Management Based on ICH Thresholds
Caption: Decision-making process for an impurity based on ICH Q3A thresholds.
References
- Impurities and Forced Degradation Studies: A Review. (n.d.). Vertex AI Search.
- The overview of biodegradation pathways of (A–C) nicotine and (D–F)... (n.d.). ResearchGate.
- Impurity guidelines in drug development under ICH Q3. (n.d.). AMSbiopharma.
- Forced Degradation Study & Impurity Analysis. (n.d.). Protheragen.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International.
- Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline.
- Impurities and Forced Degradation Studies: A Review. (2016). Bentham Science Publishers.
- Application of LCMS in small-molecule drug development. (2016). European Pharmaceutical Review.
- Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review.
- What are the degradation pathways of Nicotinic Acid and Quinoline materials in the environment? (2025). Jinjing Chemical.
- Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.
- Impurity profiling high-performance-thin-layer chromatography method involving the assay of essential human micronutrient niacin with eco-scale assessment. (2020). PubMed.
- FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products. (n.d.). ECA Academy.
- Guidance for Industry Q3A Impurities in New Drug Substances. (n.d.). FDA.
- Quantitative Analysis of Trace Impurities in Drugs (LC/MS). (n.d.). Shimadzu.
- Q3B(R) Impurities in New Drug Products (Revision 3). (2006). FDA.
- Small Molecule Drug Characterization and Purity Analysis. (n.d.). Agilent.
- Regulatory Considerations for Impurity Qualification: ICH Q3A/Q3C/Q3D, RLD & MDD. (2021). YouTube.
- analytical methods for detecting impurities in 1,2-dibromoheptane. (n.d.). Benchchem.
- Efficient Identification of Impurities in Nicotine API Using the SmartMS-Enabled ACQUITY RDa Detector. (n.d.). Waters Corporation.
- A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk. (n.d.). PubMed Central.
- 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis. (n.d.). ChemicalBook.
- Nicotinic Acid-impurities. (n.d.). Pharmaffiliates.
- Recent Trends in Analytical Techniques for Impurity Profiling. (n.d.). ScienceDirect.
- Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. (n.d.). MDPI.
- Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal.
- Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. (n.d.). Google Patents.
- Pyridine synthesis. (n.d.). Organic Chemistry Portal.
- 5-Bromo-2-hydroxy-4,6-dimethylnicotinaldehyde. (n.d.). BLD Pharm.
- Development of Impurity Profiling Methods Using Modern Analytical Techniques. (2017). PubMed.
- Nicotinic acid and its derivatives: a short survey. (n.d.). PubMed.
- Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma.
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025). Frontiers.
- Pyridine. (n.d.). Wikipedia.
- Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (n.d.). PubMed Central.
- Pharmaceutical impurity profiling & custom synthesis. (n.d.). LGC Standards.
- 5-BROMO-4-HYDROXY-2 6-DIMETHYL-NICOTINIC ACID - 50 MG. (n.d.). Crescent Chemical.
- DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. (2014). Denmark Group.
- A Simple, Modular Synthesis of Substituted Pyridines. (n.d.). PubMed Central.
- Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
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- 1. repositorio.unesp.br [repositorio.unesp.br]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 4. Pyridine synthesis [organic-chemistry.org]
- 5. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 6. Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. Forced Degradation Study & Impurity Analysis - impurity [protheragen.ai]
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- 11. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 12. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
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- 15. youtube.com [youtube.com]
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- 21. pdf.benchchem.com [pdf.benchchem.com]
Improving the yield and purity of "5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid"
Technical Support Center: 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid
Welcome to the dedicated technical support guide for the synthesis and purification of this compound. This resource is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic outcomes for this valuable heterocyclic intermediate. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and achieve consistent, high-quality results.
Core Synthesis Overview: Electrophilic Bromination
The most common and direct route to this compound is via electrophilic aromatic substitution on the precursor, 2-hydroxy-4,6-dimethylnicotinic acid. The pyridine ring, particularly with an activating hydroxyl group at the 2-position, is susceptible to halogenation. The hydroxyl and methyl groups direct the incoming electrophile (Br+) to the C5 position. However, controlling the reaction's selectivity and driving it to completion are the primary challenges.
Caption: General workflow for the synthesis and purification of the target compound.
Troubleshooting Guide: Yield & Purity Issues
This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently below 50%. What are the primary factors I should investigate?
Answer: A low yield is typically traceable to one of three areas: incomplete reaction, formation of side products, or mechanical losses during workup and purification.
-
Incomplete Reaction: The starting material, 2-hydroxy-4,6-dimethylnicotinic acid, is sparingly soluble in many common organic solvents. A heterogeneous reaction mixture can lead to slow and incomplete conversion. Ensure vigorous stirring to maximize the surface area of the suspended solid. Extending the reaction time or moderately increasing the temperature can also drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material spot has completely disappeared.
-
Side Product Formation: The primary side product is often the di-brominated species (3,5-dibromo-2-hydroxy-4,6-dimethylnicotinic acid). This occurs if the reaction conditions are too harsh or if there is a localized excess of the brominating agent. The key is to control the rate of addition of your bromine source.
-
Workup Losses: The target compound has some solubility in acidic aqueous solutions. During the precipitation step, ensure the pH is adjusted carefully to the isoelectric point to minimize solubility and maximize precipitation. Over-washing the filter cake with a solvent in which the product is partially soluble (like ethanol) can also lead to significant yield loss. Use ice-cold washing solvents to mitigate this.
Q2: I'm observing a significant amount of starting material in my crude product. How can I ensure the bromination goes to completion?
Answer: This is a classic problem of reaction kinetics and stoichiometry. Here are the parameters to adjust:
-
Stoichiometry: While a 1:1 molar ratio of bromine to substrate is theoretically sufficient, a slight excess of the brominating agent (e.g., 1.1 to 1.2 equivalents) is often used to ensure full conversion of the starting material.
-
Temperature: While room temperature is often cited to improve selectivity, a gentle increase in temperature (e.g., to 40-50 °C) can significantly increase the reaction rate. This must be balanced against the risk of side product formation.
-
Reaction Time: Electrophilic bromination on such systems can be slower than expected. Reactions stirred for 24 hours are not uncommon in literature for similar substrates.[1][2] Be patient and rely on analytical monitoring (TLC/HPLC) to determine the true endpoint.
-
Choice of Brominating Agent: Using an in situ generated hypobromite solution (from bromine and a base like NaOH) can sometimes be more effective than elemental bromine, as it maintains a steady, low concentration of the active electrophile.[1][3]
| Parameter | Recommendation | Rationale |
| Bromine Equiv. | 1.1 - 1.2 | Drives reaction to completion. |
| Temperature | 25 - 50 °C | Balances reaction rate against selectivity. |
| Time | 12 - 24 hours | Allows for complete conversion of sparingly soluble starting material. |
| Stirring | Vigorous | Essential for heterogeneous mixtures to ensure good mass transfer. |
Q3: My product is contaminated with a di-brominated impurity. How can I improve the mono-bromination selectivity?
Answer: The formation of a di-bromo adduct indicates that the reaction is too reactive. The goal is to moderate the conditions to favor the first bromination over the second.
-
Control the Addition Rate: This is the most critical factor. Add the brominating agent (e.g., a solution of bromine in acetic acid) dropwise over a prolonged period (e.g., 1-2 hours). This prevents a localized high concentration of bromine that can lead to rapid, uncontrolled di-bromination.
-
Lower the Temperature: Perform the reaction in an ice bath (0-5 °C), especially during the addition of the brominating agent.[2] Lower temperatures slow down the rate of both the desired and undesired reactions, but typically have a more pronounced effect on the second, less favorable bromination.
-
Avoid a Large Excess of Bromine: Use the minimal excess of bromine required to consume the starting material (as determined by optimization, starting around 1.05 equivalents).
Q4: My final product has a persistent yellow or brown color. What is the source of this impurity and how do I remove it?
Answer: This discoloration is almost always due to residual bromine or oxidized impurities.
-
Quenching: After the reaction is complete, it's crucial to quench any excess bromine. This is typically done by adding a reducing agent like a saturated aqueous solution of sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) until the characteristic orange/brown color of bromine disappears.[1]
-
Purification: If the color persists after quenching and filtration, it indicates trapped impurities. Recrystallization is the most effective method for removal. Activating charcoal can also be used during the recrystallization process; however, be aware that it may also adsorb some of your product, leading to a reduction in yield. Dissolve the crude product in a basic solution (e.g., 5% NaOH), treat with charcoal, filter off the charcoal, and then re-precipitate the product by acidifying the filtrate.[4]
Q5: I'm having difficulty with recrystallization. Can you recommend a robust solvent system and protocol?
Answer: Absolutely. The key to successful recrystallization is selecting a solvent (or solvent system) where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For nicotinic acid derivatives, polar protic solvents are often effective.
Based on similar structures, isopropyl alcohol or 95% ethanol are excellent starting points.[1][3][4]
Recommended Protocol:
-
Place the crude, colored product in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen solvent (e.g., isopropyl alcohol) to create a slurry.
-
Heat the mixture gently on a hot plate with stirring.
-
Add more hot solvent in small portions until the solid just dissolves completely. Avoid adding a large excess of solvent, as this will reduce your recovery yield.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for 5-10 minutes.
-
Perform a hot filtration through a fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the clear filtrate to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.
-
Once the solution has reached room temperature, place it in an ice bath for at least 30-60 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly under vacuum.
Caption: Decision tree for troubleshooting crude product purification.
Frequently Asked Questions (FAQs)
-
FAQ1: What is the expected melting point of this compound? While an exact literature value for this specific compound is not readily available, related structures like 5-bromo-2-hydroxy-3-pyridinecarboxylic acid exhibit a high melting point of 245 °C.[1][3] You should expect a crystalline solid with a melting point well above 200 °C. A broad or low melting point is a strong indicator of impurity.
-
FAQ2: What are the primary safety concerns for this reaction? The main hazards are associated with the brominating agent. Elemental bromine (Br₂) is highly toxic, corrosive, and volatile. Always handle it in a well-ventilated chemical fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and heavy-duty gloves. The reaction can also be exothermic; maintain good temperature control, especially during the addition of reagents.
-
FAQ3: How do I confirm the identity and purity of my final product? A combination of analytical techniques is recommended:
-
¹H NMR (Proton NMR): This is the most powerful tool. You should expect to see distinct singlets for the two methyl groups, a singlet for the aromatic proton at the C3 position, and broad signals for the hydroxyl and carboxylic acid protons. The integration of these peaks should match the expected proton count.
-
IR (Infrared) Spectroscopy: Look for characteristic peaks, including a broad O-H stretch (for both the hydroxyl and carboxylic acid) around 2500-3300 cm⁻¹, a strong C=O stretch (carbonyl) around 1680-1710 cm⁻¹, and various C-C and C-N stretches in the fingerprint region.[5]
-
Mass Spectrometry (MS): This will confirm the molecular weight. Look for the molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is the isotopic signature of a molecule containing one bromine atom.
-
Melting Point: A sharp melting point close to the expected range is a good indicator of high purity.
-
References
- Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids.
- Process for preparing 5-bromonicotinic acid.
-
Electronic Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
Synthesis of 5-Bromo-2-hydroxy-3-pyridinecarboxylic acid. PrepChem.com. [Link]
-
Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. National Institutes of Health (NIH). [Link]
Sources
- 1. US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents [patents.google.com]
- 2. 5-BROMO-6-HYDROXYNICOTINIC ACID synthesis - chemicalbook [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]
- 5. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
Degradation pathways of "5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid" under experimental conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the stability and degradation of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid. This guide is designed to provide expert insights, actionable protocols, and robust troubleshooting advice for your experimental workflows. Given the absence of specific degradation studies for this exact molecule in publicly available literature, this document synthesizes established principles from analogous structures—brominated aromatics, substituted pyridines, and phenolic compounds—to provide a predictive and methodological framework for your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the stability and analysis of this compound.
Q1: Why are forced degradation studies for this compound important?
Forced degradation studies are critical for several reasons.[1][2] They help to:
-
Elucidate Degradation Pathways: Identify the likely chemical transformations the molecule could undergo under stress, predicting its long-term stability.[1]
-
Develop Stability-Indicating Methods: Ensure that the analytical methods you develop, typically HPLC, can separate the intact parent molecule from all potential degradation products.[1][3] This is a regulatory requirement for pharmaceutical development.[2]
-
Inform Formulation and Packaging: Understanding the molecule's sensitivity to light, heat, or oxidation guides the development of stable formulations and the selection of appropriate packaging to protect the drug product.[1][2]
Q2: What are the most probable degradation pathways based on the molecule's structure?
The structure of this compound features several reactive sites:
-
Carbon-Bromine Bond: The C-Br bond on the pyridine ring is a likely site for photolytic degradation . Aromatic bromides are known to undergo reductive debromination upon exposure to UV light.[4][5]
-
Pyridine Ring System: The substituted pyridine ring, particularly with its electron-donating hydroxyl and methyl groups, can be susceptible to oxidative degradation . This could involve ring opening or further hydroxylation.[6][7][8]
-
Phenolic Hydroxyl Group: The 2-hydroxy group makes the molecule susceptible to oxidation , potentially forming quinone-like structures, and influences the electronic properties of the entire ring system.
-
Carboxylic Acid Group: While generally stable, this group can undergo decarboxylation under harsh thermal stress.
Q3: What are the essential stress conditions to investigate for this molecule?
As per the International Council on Harmonisation (ICH) guidelines, a comprehensive forced degradation study should include the following conditions to cover all likely degradation routes.[1]
| Stress Condition | Typical Reagents & Conditions | Rationale |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heated (e.g., 60-80°C) | To assess stability in acidic environments. |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heated (e.g., 60-80°C) | To assess stability in alkaline environments.[9] |
| Oxidation | 3-30% H₂O₂, room temperature or slightly heated | To simulate oxidative stress. |
| Photostability | Exposure to UV and visible light (ICH option 1 or 2) | To evaluate light sensitivity, targeting the C-Br bond.[4][5][10] |
| Thermal Degradation | Dry heat (e.g., 80-100°C) | To assess intrinsic thermal stability. |
Q4: Which analytical techniques are recommended for studying its degradation?
A combination of chromatographic and spectroscopic techniques is essential:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for separating the parent compound from its degradants and quantifying the extent of degradation.[3][11][12] A robust, stability-indicating HPLC method is the primary goal of the study.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is crucial for identifying the structures of unknown degradation products by providing mass-to-charge ratio information and fragmentation patterns.[12][13]
Part 2: Experimental Design & Protocols
This section provides detailed, step-by-step protocols for conducting forced degradation studies. The goal is to achieve a target degradation of 10-20%, as this provides sufficient quantities of degradants for detection without being so excessive that secondary degradation complicates the analysis.[14]
Workflow for Forced Degradation Studies
The overall process follows a systematic approach from stress application to data analysis.
Caption: General workflow for forced degradation studies.
Protocol 1: Acid/Base Hydrolysis
-
Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., a 50:50 mixture of methanol and water).
-
Acid Stress: In a sealed vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Base Stress: In a separate sealed vial, mix 1 mL of the stock solution with 1 mL of 1 M NaOH.
-
Control: In a third vial, mix 1 mL of the stock solution with 1 mL of water.
-
Incubation: Place all three vials in a water bath or oven set to 80°C.[10]
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 8, 24 hours).
-
Neutralization: Before analysis, neutralize the acid-stressed sample with an equivalent amount of 1 M NaOH and the base-stressed sample with 1 M HCl.
-
Analysis: Dilute the neutralized samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze by HPLC.
Causality Note: Using elevated temperatures accelerates the hydrolysis process, allowing for observable degradation within a practical timeframe.[9] The control sample is crucial to differentiate between hydrolytic and thermal degradation.
Protocol 2: Oxidative Degradation
-
Preparation: Use the same 1 mg/mL stock solution as in the hydrolysis study.
-
Oxidative Stress: In a sealed vial, mix 1 mL of the stock solution with 1 mL of 10% hydrogen peroxide (H₂O₂).
-
Control: Prepare a control sample with 1 mL of stock solution and 1 mL of water.
-
Incubation: Keep the vials at room temperature, protected from light, for a specified period (e.g., up to 7 days).[15] If no degradation is observed, the study can be repeated at a slightly elevated temperature (e.g., 40°C).
-
Sampling & Analysis: At each time point, withdraw an aliquot, dilute with the mobile phase, and analyze immediately by HPLC.
Causality Note: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative conditions that a drug might encounter.[10] Protecting the sample from light is essential to ensure that any observed degradation is solely due to oxidation.
Part 3: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q5: I'm not observing any degradation under my initial stress conditions. What should I do?
This indicates that the molecule is highly stable under the applied conditions or the analytical method is not stability-indicating.
Troubleshooting Steps:
-
Increase Stress Severity: If initial conditions (e.g., 0.1 M HCl, 3% H₂O₂) show no effect, you may need to increase the stress intensity.[15]
-
Hydrolysis: Increase the acid/base concentration to 1 M or even 5 M, or increase the temperature.
-
Oxidation: Increase the H₂O₂ concentration to 30%.
-
Photolysis: Increase the duration of light exposure.
-
-
Verify Analytical Method: Your method may not be able to detect the degradation products.
-
Check Detection Wavelength: Ensure the UV detection wavelength is appropriate for both the parent compound and potential degradants, which may have different chromophores. Using a Photo-Diode Array (PDA) detector is highly recommended.
-
Use Mass Spectrometry: A more universal detector like a mass spectrometer can help confirm if degradants are being formed but not detected by UV.[10]
-
Q6: Degradation is too extensive (>20%), and I'm seeing many secondary degradants. How can I control this?
Excessive degradation makes it difficult to identify the primary degradation pathway. The goal is to see the initial products before they degrade further.
Troubleshooting Steps:
-
Reduce Stress Severity: The conditions are too harsh and should be toned down.[15]
-
Hydrolysis/Thermal: Lower the temperature or reduce the exposure time.
-
Oxidation: Decrease the concentration of the oxidizing agent or shorten the exposure time.
-
Take Earlier Time Points: Analyze samples at much shorter intervals (e.g., 0.5, 1, 2 hours) to capture the primary degradants.
-
Q7: My HPLC chromatogram shows poor resolution between the parent peak and the degradation products. How can I optimize the separation?
This is a common method development challenge. A stability-indicating method must be able to resolve all relevant peaks.
Caption: Troubleshooting logic for poor HPLC peak resolution.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: The ionization state of the acidic (carboxylic acid) and basic (pyridine nitrogen) functional groups can significantly impact retention. Small adjustments to the buffer pH can dramatically alter selectivity.[10]
-
Change Organic Solvent: Switching from acetonitrile to methanol (or vice versa) changes the solvent selectivity and can resolve co-eluting peaks.
-
Modify the Gradient: If using a gradient method, make it shallower to increase the time between peaks.
-
Use a Different Column: If mobile phase optimization fails, the column chemistry may not be suitable. Consider a column with a different stationary phase (e.g., a Phenyl or Cyano column) to introduce different separation mechanisms.[10]
Part 4: Plausible Degradation Pathways (Hypothetical)
Based on the chemical structure and literature on related compounds, we can hypothesize the following primary degradation pathways. These diagrams represent plausible initial degradation steps.
Pathway 1: Photolytic Debromination
Exposure to UV light is expected to cause homolytic cleavage of the C-Br bond, a common pathway for brominated aromatic compounds.[4][5] The resulting radical can then abstract a hydrogen atom from the solvent to form the debrominated analogue.
Caption: Hypothetical photodegradation via reductive debromination.
Pathway 2: Oxidative Degradation
The electron-rich pyridine ring, activated by the hydroxyl and methyl groups, is susceptible to oxidation. This could lead to the formation of N-oxides or further hydroxylation on the ring. The phenolic group itself is also a prime target for oxidation.
Caption: Hypothetical oxidation leading to an N-oxide derivative.
References
- Pharma Stability: Troubleshooting & Pitfalls. (n.d.). Vertex AI Search.
-
Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. (2022, September 16). MDPI. Retrieved from [Link]
-
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (n.d.). E3S Web of Conferences. Retrieved from [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (n.d.). Applied and Environmental Microbiology - ASM Journals. Retrieved from [Link]
-
Microbial Degradation of Pyridine and Pyridine Derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Degradation of pyridines in the environment. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
Hydrolysis kinetics of the prodrug myristyl nicotinate. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. (2022, July 21). Nature Communications. Retrieved from [Link]
-
Pyridine - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. (2020, July 20). PubMed. Retrieved from [Link]
-
Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (n.d.). ResearchGate. Retrieved from [Link]
-
A complete nicotinate degradation pathway in the microbial eukaryote Aspergillus nidulans. (n.d.). bioRxiv. Retrieved from [Link]
-
Isolation of new 6-methylnicotinic-acid-degrading bacteria, one of which catalyses the regioselective hydroxylation of nicotinic acid at position C2. (n.d.). PubMed. Retrieved from [Link]
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (n.d.). MDPI. Retrieved from [Link]
-
Niacin (Vitamin B3) - A review of analytical methods for use in food. (n.d.). GOV.UK. Retrieved from [Link]
-
How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited. Retrieved from [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. Retrieved from [Link]
-
Nicotinate degradation in a microbial eukaryote: a novel, complete pathway extant in Aspergillus nidulans. (2021, August 17). bioRxiv. Retrieved from [Link]
-
Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2025, October 15). MDPI. Retrieved from [Link]
-
Analysis of Nicotinic acid and Nicotinamide. (n.d.). GL Sciences. Retrieved from [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved from [Link]
-
Analysis and Toxicological Evaluation of Nicotine Degradants and Impurities in Oral Tobacco Products: A Case Study of on! PLUS Nicotine Pouches. (n.d.). NIH. Retrieved from [Link]
-
Determination of Nicotinic Acid Modifications in the Microbiological Method. (n.d.). Analytical Chemistry. Retrieved from [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved from [Link]
-
Force Degradation for Pharmaceuticals: A Review. (n.d.). IJSDR. Retrieved from [Link]
-
(PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. (2024, September 3). ResearchGate. Retrieved from [Link]
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Technical Support Center: Navigating the Purification of Brominated Nicotinic Acid Derivatives
Welcome to the technical support center for the purification of brominated nicotinic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining these crucial building blocks in high purity. Here, we address common issues with in-depth explanations and provide actionable, step-by-step protocols to streamline your purification workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low Recovery After Initial Aqueous Work-up and Precipitation
Q: I've completed my bromination reaction and after quenching and neutralizing the reaction mixture, I'm getting a very low yield of my precipitated brominated nicotinic acid. What's going wrong?
A: This is a common issue often rooted in the amphoteric nature of nicotinic acid derivatives and the precise pH control required for their precipitation. The pyridine nitrogen (pKa ≈ 2-3) and the carboxylic acid (pKa ≈ 4-5) mean the molecule's overall charge, and thus its aqueous solubility, is highly dependent on the pH of the solution.
Scientific Rationale: At a low pH, the pyridine nitrogen is protonated, forming a cationic species that is highly soluble in water. At a high pH, the carboxylic acid is deprotonated, forming an anionic species that is also water-soluble. The isoelectric point (pI), the pH at which the molecule has a net-zero charge and minimum solubility, is crucial for effective precipitation. For many brominated nicotinic acids, this is typically in the pH range of 2.5 to 3.5.[1][2][3]
Troubleshooting Protocol:
-
Verify pH Meter Calibration: Ensure your pH meter is accurately calibrated. Even a small deviation can significantly impact your yield.
-
Slow and Controlled pH Adjustment: Add your acid or base dropwise with vigorous stirring. Localized pH "hotspots" can cause some of the product to remain dissolved. Using a cooled solution for pH adjustment can also improve precipitation.[1][2]
-
Optimal pH Range: Target a pH of 2.5-3.0 for the precipitation of 5-bromonicotinic acid.[3] If you are working with a different isomer, a small-scale pH screening experiment may be necessary to determine the optimal precipitation point.
-
Sufficient Equilibration Time: After reaching the target pH, allow the solution to stir in an ice bath for at least 30-60 minutes to ensure complete precipitation before filtration.
-
Salting Out: If recovery is still low, consider adding a saturated solution of sodium chloride. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product.
Issue 2: Persistent Colored Impurities in the Final Product
Q: My isolated brominated nicotinic acid is yellow or brown, and this color persists even after initial washing. How can I obtain a white, crystalline product?
A: Colored impurities often arise from residual bromine, over-brominated byproducts, or degradation products from the harsh reaction conditions.[4] A multi-step purification approach is often necessary.
Troubleshooting Workflow:
Caption: Workflow for removing colored impurities.
Step-by-Step Protocol: Decolorization and Recrystallization
-
Solvent Selection: Choose an appropriate recrystallization solvent. Ethanol, isopropanol, and water are commonly used for brominated nicotinic acids.[2][4] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: In a flask, add the crude, colored product and the selected solvent. Heat the mixture to boiling while stirring to fully dissolve the solid.
-
Activated Charcoal Treatment: Once dissolved, remove the flask from the heat source and cautiously add a small amount (typically 1-2% w/w) of activated charcoal.
-
Expert Tip: Do not add charcoal to a boiling solution, as this can cause rapid and violent boiling over.
-
-
Hot Filtration: Bring the mixture back to a gentle boil for 5-10 minutes. While still hot, filter the solution through a pre-heated funnel with fluted filter paper to remove the charcoal. This step is critical and must be performed quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the pure, white crystals by vacuum filtration and wash with a small amount of ice-cold solvent.
Issue 3: Poor Separation During Column Chromatography
Q: I'm trying to purify my brominated nicotinic acid derivative using silica gel chromatography, but I'm getting poor separation from byproducts. What can I do to improve this?
A: Brominated nicotinic acids can be challenging to purify on silica gel due to their polarity and acidic nature, which can lead to peak tailing and co-elution with impurities.[5] The basic nitrogen of the pyridine ring can strongly interact with the acidic silanol groups of the stationary phase.
Troubleshooting Strategies for Column Chromatography:
| Problem | Cause | Solution |
| Peak Tailing | Strong interaction between the basic pyridine nitrogen and acidic silica gel.[5] | 1. Add a mobile phase modifier: Include 0.5-1% acetic or formic acid in your eluent to protonate the pyridine nitrogen, reducing its interaction with the silica. 2. Use a competing base: Add a small amount of triethylamine (TEA) to the mobile phase to saturate the acidic sites on the silica.[5] |
| Poor Resolution | Inappropriate solvent system polarity. | 1. Optimize the mobile phase: Systematically vary the ratio of your polar and non-polar solvents (e.g., ethyl acetate/hexanes or dichloromethane/methanol). 2. Switch stationary phase: Consider using a different stationary phase like alumina or a C18 reversed-phase column if standard silica is ineffective.[5] |
| Product Streaking/Insolubility on Column | Low solubility of the compound in the mobile phase. | 1. Use a stronger loading solvent: Dissolve your crude product in a minimal amount of a more polar solvent (like methanol or DMF) and adsorb it onto a small amount of silica before dry-loading it onto the column. |
Visualizing the Problem: Peak Tailing
Caption: Ideal vs. Tailing Chromatographic Peaks.
Issue 4: Product is an Oil or Fails to Crystallize
Q: After purification, my brominated nicotinic acid derivative is an oil, or it won't crystallize from the recrystallization solvent. How can I induce crystallization?
A: Failure to crystallize can be due to residual solvent, the presence of impurities that inhibit crystal lattice formation, or the inherent properties of the derivative itself.
Techniques to Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of the pure solid, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Solvent Evaporation: Slowly evaporate the solvent by passing a gentle stream of nitrogen or air over the solution. This increases the concentration of your compound, promoting crystallization.
-
Anti-Solvent Addition: If your compound is an oil, dissolve it in a small amount of a good solvent, and then slowly add a solvent in which your compound is insoluble (an "anti-solvent") until the solution becomes turbid. Allow it to stand, and crystals may form.
References
- ChemicalBook. (2025, September 9). 5-Bromonicotinic acid | 20826-04-4.
- BenchChem. (2025). An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4). BenchChem.
- BenchChem. (2025).
- Molbase. (n.d.). 5-Bromonicotinic acid 20826-04-4 wiki.
- BenchChem. (2025). A Comparative Guide to Validating Synthetic Routes for High-Purity 5-Bromonicotinic Acid. BenchChem.
- Google Patents. (n.d.). RU2039046C1 - Process for preparing 5-bromonicotinic acid.
- PubChem. (n.d.). 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707.
- Google Patents. (n.d.). RU2070193C1 - Process for preparing 5-bromonicotinic acid.
- UTSC. (n.d.). Column Chromatography Theory. Chemistry Online @ UTSC.
- BenchChem. (2025).
- Fisher Scientific. (2014, November 7).
- ChemBK. (2024, April 9). 5-Bromonicotinic Acid Methyl Ester.
- University of Colorado Boulder. (n.d.).
- GoldBio. (n.d.).
- Sigma-Aldrich. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 4. 5-Bromonicotinic acid | 20826-04-4 [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Solubility Challenges with 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid in Biological Assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of "5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid" in biological assays. Due to its chemical structure, this compound presents specific solubility challenges that can impact experimental outcomes if not properly addressed. Our goal is to equip you with the foundational knowledge and practical protocols to ensure reliable and reproducible results.
Understanding the Challenge: The Chemistry of this compound
The solubility of a compound is dictated by its molecular structure. This compound possesses two key functional groups that influence its behavior in aqueous solutions: a carboxylic acid (-COOH) and a hydroxyl (-OH) group on a pyridine ring.
-
Acidic Nature: The carboxylic acid group is acidic and can donate a proton. In solutions with a pH below its acid dissociation constant (pKa), the group remains protonated (-COOH) and is less polar, contributing to poor aqueous solubility.
-
pH-Dependent Solubility: In solutions with a pH above its pKa, the carboxylic acid group deprotonates to form a carboxylate salt (-COO⁻). This ionized form is significantly more polar and, therefore, more soluble in aqueous media like cell culture buffers.[1][2] This is the most critical principle to leverage for this compound.
Consequently, attempting to dissolve this compound directly into a neutral pH buffer (e.g., PBS at pH 7.4) will likely result in very low solubility, leading to compound precipitation and inaccurate concentration in your experiments.[3]
Frequently Asked Questions (FAQs)
Q1: I tried dissolving the compound directly in my PBS buffer (pH 7.4), but it won't go into solution. What is the first thing I should do?
A: Your observation is expected due to the compound's acidic nature. The first and most standard step is to prepare a concentrated stock solution in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[3][4] This allows you to achieve a high initial concentration (e.g., 10-50 mM) that can then be serially diluted into your assay medium.
Q2: I successfully dissolved the compound in 100% DMSO, but it precipitated immediately when I diluted it into my cell culture medium. What is happening?
A: This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous "anti-solvent" environment. The final concentration of DMSO in your assay is critical; most cell-based assays can only tolerate a final DMSO concentration of 0.1-0.5% without significant cytotoxicity or off-target effects.[5][6][7] If your dilution results in a DMSO concentration above this range, or if the compound's solubility limit in the mixed aqueous/DMSO system is exceeded, it will precipitate. The solution is to use a solubilization strategy that enhances aqueous solubility, not just organic solubility.
Q3: Is it safe to gently heat the vial to help dissolve the compound?
A: Gentle warming (e.g., to 37°C) can increase the rate of dissolution. However, this should be done with caution. Prolonged or excessive heating can lead to the degradation of the compound, altering its activity. This method should be considered a last resort and should always be followed by cooling the solution to room temperature before use. It primarily addresses the kinetic aspect of dissolution, not the underlying thermodynamic insolubility in a given solvent.
Q4: How do I know if the solubilizing agent itself is affecting my bioassay results?
A: This is a crucial point for experimental integrity. You must always run a "vehicle control." This involves adding the exact same concentration of the solvent or solubilizing formulation (e.g., 0.1% DMSO, or PBS with 10 mM HP-β-CD) without the compound to your assay.[5] Any effect observed in the vehicle control must be considered an artifact of the solubilization method and subtracted from the results of the test compound.
Systematic Troubleshooting Workflow for Solubilization
For researchers facing persistent solubility issues, we recommend a systematic, step-by-step approach. The following workflow is designed to identify the optimal solubilization strategy for your specific assay constraints.
Sources
- 1. fiveable.me [fiveable.me]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Byproduct Formation in Nicotinic Acid Synthesis
Welcome to the Technical Support Center for Nicotinic Acid Synthesis. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, practical solutions to common challenges encountered during the synthesis of nicotinic acid (Vitamin B3). This resource focuses on understanding and preventing the formation of unwanted byproducts, ensuring high purity and yield in your experiments.
This guide is structured into two main sections: a Troubleshooting Guide organized by common synthesis routes and the problems encountered, and a Frequently Asked Questions (FAQs) section for broader inquiries.
Troubleshooting Guide: By Synthesis Route
This section addresses specific issues you may encounter during your experiments, providing insights into the root causes and actionable solutions.
Route 1: Oxidation of 3-Picoline
The direct oxidation of 3-picoline is a common method, but it is susceptible to over-oxidation and side reactions.
Issue 1: My reaction has a low yield of nicotinic acid, and I've identified pyridine as a major byproduct. What is happening and how can I fix it?
A: Probable Cause & Mechanism
The presence of significant amounts of pyridine indicates that the desired product, nicotinic acid, is undergoing decarboxylation. This is a common side reaction, particularly at elevated temperatures, where the carboxylic acid group is lost as carbon dioxide (CO₂). The reaction is catalyzed by heat and can be exacerbated by certain metal catalysts.[1]
A: Suggested Solutions & Protocols
Your primary goal is to find reaction conditions that favor the oxidation of the methyl group while minimizing the decarboxylation of the product.
1. Optimize Reaction Temperature: This is the most critical parameter. Higher temperatures increase the rate of both reactions, but decarboxylation is often more sensitive to temperature increases beyond a certain optimum.
-
Recommendation: Systematically decrease the reaction temperature in 5-10°C increments. Monitor the conversion of 3-picoline and the selectivity for nicotinic acid versus pyridine at each step. An increase in temperature from 170°C to 210°C can increase 3-picoline conversion from 62% to 96%, but temperatures above 190-200°C often lead to a sharp decrease in nicotinic acid selectivity due to enhanced decarboxylation.[2]
Table 1: Effect of Temperature on 3-Picoline Oxidation with a Co(II)/NHPI/Bromide Catalyst System
| Temperature (°C) | 3-Picoline Conversion (%) | Nicotinic Acid Selectivity (%) | Pyridine Formation |
| 170 | 62 | 57.0 | Low |
| 190 | ~85 | ~75.0 | Moderate |
| 210 | 96 | 77.4 (but can drop) | Increases significantly[2] |
Data synthesized from Lisicki et al. (2023).[2]
2. Adjust Reaction Time: Longer reaction times can lead to the accumulation of nicotinic acid, which then has more opportunity to decarboxylate.
-
Protocol: Time-Course Study to Minimize Pyridine Formation
-
Set up multiple identical reactions based on your standard protocol.
-
Stop each reaction at different time points (e.g., 2, 4, 6, 8 hours).
-
Quench the reaction and analyze the product mixture of each time point by HPLC or GC to determine the concentration of 3-picoline, nicotinic acid, and pyridine.
-
Plot the concentrations versus time to find the point where the yield of nicotinic acid is maximized before significant pyridine formation occurs. Extending oxidation time from 2 to 6 hours can increase conversion but may decrease selectivity.[2]
-
3. Purification - Removing Pyridine Post-Synthesis: If pyridine formation is unavoidable, it can be removed during workup.
-
Protocol: Acidic Wash for Pyridine Removal
-
After the reaction, cool the mixture and, if applicable, remove the catalyst by filtration.
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and wash with a dilute acidic solution, such as 1M HCl.[3][4] The pyridine will be protonated to form the water-soluble pyridinium salt and move into the aqueous layer.
-
Repeat the acidic wash 2-3 times.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to isolate the nicotinic acid.
-
Route 2: Oxidation of 5-ethyl-2-methylpyridine (MEP) with Nitric Acid
This industrial process is effective but notorious for producing potent greenhouse gases.
Issue 2: My process is generating significant nitrous oxide (N₂O) emissions. How can I mitigate this environmentally hazardous byproduct?
A: Probable Cause & Mechanism
Nitrous oxide (N₂O) is an inherent byproduct of using nitric acid (HNO₃) as an oxidant at high temperatures and pressures.[5] During the oxidation of the alkyl side chains of MEP, nitric acid is reduced, leading to the formation of various nitrogen oxides (NOx), including N₂O, which has a global warming potential nearly 300 times that of CO₂.[5] The formation of N₂O is influenced by factors such as catalyst type, age, and reactor operating conditions.[6]
A: Suggested Solutions & Protocols
Mitigating N₂O emissions involves either optimizing the primary reaction to prevent its formation or installing secondary or tertiary abatement technologies to decompose it after it has formed.
1. Optimize Nitric Acid Concentration and Temperature: The concentration of nitric acid and the reaction temperature can influence the byproduct profile.
-
Recommendation: While high temperatures are required for the oxidation, operating at the lower end of the effective temperature range (e.g., 190-270°C) can sometimes reduce N₂O formation.[5] Similarly, using a moderate excess of nitric acid rather than a very large excess may alter the reduction pathway, though this must be balanced against achieving full conversion of the starting material.[7]
2. Implement Catalytic N₂O Decomposition (Abatement): This is the most effective industrial strategy. A catalyst is used to decompose N₂O into harmless nitrogen (N₂) and oxygen (O₂).
-
Secondary Abatement: A catalyst is placed directly within the ammonia oxidation reactor (in nitric acid production plants, which are often co-located) to decompose N₂O at high temperatures. This can achieve abatement efficiencies of around 95%.[4]
-
Tertiary Abatement: A separate reactor is installed to treat the tail gas before it is released. This can also achieve over 95% abatement.[4]
-
Lab-Scale Protocol Concept for N₂O Abatement:
-
Catalyst Selection: Common catalysts for N₂O decomposition are based on iron, cobalt, copper, and noble metals supported on oxides like alumina, zirconia, or zeolites.
-
Setup: After your primary reactor, design a heated tube furnace packed with the chosen N₂O decomposition catalyst.
-
Gas Flow: Route the off-gas from your nicotinic acid synthesis reactor through this heated catalyst bed.
-
Temperature: The optimal temperature for catalytic decomposition depends on the catalyst but is typically in the range of 400-800°C.
-
Monitoring: Use an appropriate gas sensor or gas chromatograph to measure the N₂O concentration before and after the catalyst bed to determine the decomposition efficiency.
-
Route 3: Ammoxidation of 3-Picoline & Hydrolysis of 3-Cyanopyridine
This two-step route avoids nitric acid but has its own challenges, particularly in the hydrolysis step.
Issue 3: The hydrolysis of my 3-cyanopyridine intermediate is slow and incomplete, or it produces nicotinamide instead of nicotinic acid.
A: Probable Cause & Mechanism
The hydrolysis of 3-cyanopyridine to nicotinic acid proceeds through a nicotinamide intermediate. If the reaction is stopped prematurely or if the conditions are not harsh enough, nicotinamide will be the major product. Complete conversion to nicotinic acid requires forcing conditions (e.g., strong base or acid, and heat) to hydrolyze the amide bond.
A: Suggested Solutions & Protocols
1. Ensure Sufficiently Strong Hydrolysis Conditions:
-
Alkaline Hydrolysis: This is a common method. Using a sufficient molar excess of a strong base like sodium hydroxide (NaOH) and elevated temperatures is crucial.
-
Recommendation: For complete hydrolysis to the carboxylic acid, typically at least 50 equivalents of base per 100 equivalents of 3-cyanopyridine are needed, with temperatures ranging from 60°C to 200°C.[8] If you are isolating nicotinamide, it means your base concentration or temperature is likely too low.[9]
-
-
Acidic Hydrolysis: Strong acids like sulfuric acid or hydrochloric acid can also be used. This requires heating under reflux for several hours.
2. Increase Reaction Time and Temperature:
-
Recommendation: If you are seeing incomplete conversion, first try increasing the reaction time. If that is not sufficient, cautiously increase the temperature in 10°C increments, monitoring the reaction progress by TLC or HPLC.
3. Catalyst Deactivation (in Ammoxidation): The first step, ammoxidation, can also be a source of problems. Catalyst deactivation can lead to a drop in 3-cyanopyridine yield and the formation of byproducts like COx and pyridine.
-
Cause: Deactivation can occur through coking (carbon deposition), poisoning by impurities in the feed, or thermal degradation (sintering) of the catalyst.[7][10]
-
Solution: If you observe a decline in catalyst performance over time, regeneration may be possible. For many vanadium-based catalysts, this can be achieved by re-oxidation under a controlled airflow at elevated temperatures (e.g., 600°C), which can burn off coke deposits and re-oxidize reduced metal species.[10]
Frequently Asked Questions (FAQs)
Q1: Which synthesis route is the "greenest" in terms of byproducts?
A: The "greenness" of a route depends on how you define it.
-
The oxidation of MEP with nitric acid is generally considered the least green due to the high energy requirements and the production of N₂O, a potent greenhouse gas.[5]
-
The ammoxidation of 3-picoline followed by hydrolysis is often considered a greener alternative because it avoids nitric acid and the primary byproduct is water. However, it requires a two-step process and the management of ammonia.[2]
-
Direct oxidation of 3-picoline with air or oxygen using modern catalytic systems is a very promising green route. It has a high atom economy and avoids harsh oxidants, though it can be challenging to control selectivity and prevent decarboxylation.[2]
Q2: My final nicotinic acid product is yellow. What causes this and how can I get a pure white product?
A: The yellow coloration is due to chromophoric impurities formed during the oxidation process. These can be complex side-products or degradation products. A highly effective method for removing this color is recrystallization with a decolorizing agent.
-
Protocol: Decolorizing Recrystallization of Nicotinic Acid
-
Melt Treatment (Optional but effective): For crude, yellow nicotinic acid from oxidation, melting the solid and holding it in a molten state (e.g., at 235-250°C) for a few minutes can destroy the yellow chromophore.[11]
-
Dissolution: Dissolve the crude (or melt-treated) nicotinic acid in a minimal amount of boiling water. Water is the preferred solvent.
-
Decolorization: Add a small amount of activated carbon (e.g., 1-2% by weight of the crude product) to the hot solution.
-
Hot Filtration: Stir the mixture for a few minutes, then perform a hot filtration through a fluted filter paper or a celite pad to remove the activated carbon. This step must be done quickly to prevent the nicotinic acid from crystallizing prematurely.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the colorless crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.[11]
-
Q3: How can I accurately analyze the byproduct profile in my reaction mixture?
A: A combination of chromatographic techniques is typically used.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for quantifying nicotinic acid, unreacted starting materials, and non-volatile byproducts. A reverse-phase C18 column with a buffered aqueous mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is a common setup. Detection is usually done with a UV detector at around 260 nm.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for identifying volatile byproducts like pyridine. The sample may need to be derivatized (e.g., esterified) to make the nicotinic acid more volatile.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a clear picture of the major components in your crude product mixture and help identify the structures of unknown byproducts.
References
-
Lisicki, D., Tkacz, D., & Orlińska, B. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Catalysts, 13(9), 1271. [Link]
-
Fernandes, R. A., Sampaio, M. J., Faria, J. L., & Silva, C. G. (2023). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. CoLab, 1(1). [Link]
-
Kalevaru, V. N., et al. (2007). Effect of temperature on 3-picoline conversion and nicotinonitrile selectivity. ResearchGate. [Link]
-
Bulusu, S., et al. (2016). Effect of temperature on the oxidation of 3-picoline. ResearchGate. [Link]
-
Japan Tobacco Inc. (n.d.). Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE). JTI Science. [Link]
-
Mestl, G., et al. (2001). Deactivation and oxidative regeneration of VTiSbSiO catalyst for ammoxidation of 3-picoline to nicotinonitrile. ResearchGate. [Link]
-
Ordenblitz. (2009). Preparation of Pyridine. Sciencemadness Discussion Board. [Link]
- Shapiro, S. L. (1962). Purification of nicotinic acid. U.S. Patent No. 3,037,987.
-
Yurdakal, S., et al. (2022). Partial photocatalytic oxidations of 3-pyridinemethanol and 3-picoline by TiO2. ResearchGate. [Link]
-
Bhaskar, T., et al. (2005). Ammoxidation of 3-Picoline over Vanadia-Molybdena Catalysts Supported on γ-Al2O3. ResearchGate. [Link]
-
Murray, J. (1963). A method for the degradation of radioactive nicotinic acid. Biochemical Journal, 86(2), 344–348. [Link]
-
Ohkubo, K., et al. (2006). Great Enhancement in the Oxidation Ability of Dilute Nitric Acid in Nanoscale Water-Droplets of Reverse Micelle Systems. ResearchGate. [Link]
-
Lisicki, D., Nowak, K., & Orlińska, B. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Materials, 15(3), 745. [Link]
- Kim, T. S., et al. (2013). Method for the preparation of nicotinic acid. European Patent No. EP2663646A2.
-
Mathew, C. D., et al. (1988). Nitrile Hydratase-Catalyzed Production of Nicotinamide from 3-Cyanopyridine in Rhodococcus rhodochrous J1. Applied and Environmental Microbiology, 54(7), 1766–1769. [Link]
- Mukhopadhyay, S. L., et al. (2008). Process for conversion of cyanopyridines to nicotinamides and catalyst therefor, process for preparing said catalyst. U.S. Patent No. 7,345,176.
-
Zhang, Y., et al. (2020). Catalytic synthesis of niacin from 3-methyl-pyridine and 30%H2O2 by Cu-based zeolite. Scientific Reports, 10(1), 19383. [Link]
-
Vibzz Lab. (2021, January 9). Pyridine : Decarboxylation of Niacin. YouTube. [Link]
-
Reddit. (2022). Removing Pyridine. r/chemistry. [Link]
- Wang, J., et al. (2009). Method for preparing nicotinic acid by non-catalytic decarboxylation of picolinic acid in liquid water at high temperature. Chinese Patent No. CN101353322A.
-
Salman, M., et al. (2024). Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers in Bioengineering and Biotechnology, 12, 1364121. [Link]
- Li, G., et al. (2015). Preparation method of high purity nicotinamide and nicotinic acid. Chinese Patent No. CN104496894A.
-
Edelmann, F. T. (2021). How to remove pyridine when I use it as solvent? ResearchGate. [Link]
-
UC Davis. (n.d.). Following Nutrient Management Guidelines can Help to Reduce Nitrous Oxide Emissions. UC ANR. [Link]
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Zhang, L., et al. (2018). Effect of nitric acid pre-oxidation concentration on pore structure and nitrogen/oxygen active decoration sites of ethylenediamine-modified biochar for mercury(II) adsorption and the possible mechanism. Chemosphere, 213, 22-30. [Link]
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Validation & Comparative
A Comparative Guide to 5-Bromo-2-hydroxy-4,6-dimethylnicotinic Acid and Other Nicotinic Acid Derivatives in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of Nicotinic Acid in Drug Discovery
Nicotinic acid, also known as niacin or vitamin B3, is a fundamental molecule in various biological processes. Beyond its nutritional role, the pyridine carboxylic acid scaffold of nicotinic acid has served as a versatile template for the development of a diverse array of therapeutic agents.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects.[3][4][5] The strategic modification of the nicotinic acid core with different functional groups allows for the fine-tuning of its biological activity, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of "5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid" and other notable nicotinic acid derivatives, focusing on their performance in relevant biological assays. While direct comparative experimental data for "this compound" is not extensively available in the current literature, this guide will synthesize information from structurally related compounds to infer its potential biological profile and provide a framework for its evaluation.
Structural Features and a Proposed Synthetic Pathway for this compound
The structure of this compound combines several key features that are known to influence biological activity. The 2-hydroxy-pyridine moiety can exist in tautomeric equilibrium with its corresponding pyridone form. The bromine atom at the 5-position, a halogen, can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing binding affinity to biological targets. The methyl groups at positions 4 and 6 can also influence steric interactions and metabolic stability.
Proposed Synthetic Workflow:
Caption: A proposed synthetic pathway for this compound.
Comparative Analysis in Biological Assays
The biological evaluation of nicotinic acid derivatives often involves a battery of in vitro assays to determine their efficacy and mechanism of action. Key assay categories include anticancer cytotoxicity assays, enzyme inhibition assays, and receptor binding assays.
Anticancer Activity: Cytotoxicity Screening
Numerous studies have highlighted the potential of nicotinic acid derivatives as anticancer agents.[3][4][5][6][7] The primary method for evaluating this potential is through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in inhibiting cancer cell growth.
While specific IC50 values for "this compound" are not documented, we can examine the data for other substituted nicotinic acid derivatives to understand the structure-activity relationships (SAR). For instance, studies on various nicotinic acid analogs have demonstrated potent cytotoxic effects against colon, prostate, and other cancer cell lines, with some compounds exhibiting efficacy comparable to established chemotherapeutic drugs like doxorubicin and sorafenib.[6]
Table 1: Cytotoxic Activity (IC50 in µM) of Representative Nicotinic Acid Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | HCT-15 (Colon) | PC-3 (Prostate) | A549 (Lung) | Reference |
| Nicotinic Acid Analog 5c | 0.098 | 0.112 | - | [6] |
| Sorafenib (Reference) | 0.088 | 0.091 | - | [6] |
| Doxorubicin (Reference) | 0.101 | 0.123 | - | [6] |
| Nicotinamide Derivative 10 | 15.4 (HCT-116) | - | - | [4] |
Note: The specific structures of compounds 5c and 10 are detailed in the cited references. This table is for illustrative purposes to show the range of activities observed for nicotinic acid derivatives.
The presence of a halogen, such as bromine, can significantly impact the anticancer activity of a molecule. Halogenated compounds often exhibit enhanced membrane permeability and can participate in halogen bonding, a non-covalent interaction that can contribute to ligand-receptor binding.[1][2] Therefore, it is plausible that "this compound" could exhibit significant cytotoxic activity.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric assay to assess cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., "this compound" and other derivatives) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the water-soluble MTT to an insoluble formazan.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.
Caption: A generalized workflow for the MTT cytotoxicity assay.
Enzyme Inhibition Assays
Nicotinic acid and its derivatives have been shown to inhibit the activity of various enzymes. For example, some derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are involved in inflammation.[4] The inhibitory potential is typically quantified by determining the IC50 value, the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
While there is no specific data on the enzyme inhibitory activity of "this compound," the presence of the carboxylic acid and hydroxyl groups suggests potential interactions with the active sites of various enzymes through hydrogen bonding and electrostatic interactions. The bromo and methyl substituents would further influence the binding affinity and selectivity.
Table 2: Representative Enzyme Inhibitory Activities of Nicotinic Acid Derivatives
| Derivative Class | Target Enzyme | IC50 Range | Reference |
| Nicotinic Acid Hydrazones | Various Kinases | Sub-micromolar to micromolar | [3] |
| Nicotinamide Derivatives | VEGFR-2 | Sub-micromolar | [4] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
A common method to assess the inhibition of protein kinases is through a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, and ATP.
-
Inhibitor Addition: Add the test compounds at various concentrations.
-
Kinase Reaction: Incubate the mixture at room temperature to allow the kinase reaction to proceed.
-
Luminescence Detection: Add a kinase-glo reagent that contains luciferase. The amount of light produced is proportional to the amount of ATP remaining in the well.
-
Data Analysis: A lower luminescence signal indicates higher kinase activity (more ATP consumed) and vice versa. Calculate the percentage of inhibition and determine the IC50 value.
Receptor Binding Assays
The biological effects of many nicotinic acid derivatives are mediated through their interaction with specific cellular receptors. For instance, nicotinic acid itself is an agonist for the G protein-coupled receptor GPR109A. Receptor binding assays are crucial for determining the affinity of a compound for its target receptor, typically expressed as the inhibition constant (Ki) or the half-maximal effective concentration (EC50) for agonists.
The structural features of "this compound" suggest that it could potentially interact with various receptors. The brominated pyridine ring is a common motif in ligands for nicotinic acetylcholine receptors (nAChRs).
Experimental Protocol: Radioligand Binding Assay
This technique is used to measure the affinity of a test compound for a receptor by competing with a radiolabeled ligand that has a known high affinity for the receptor.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare cell membranes expressing the receptor of interest.
-
Binding Reaction: Incubate the membranes with a fixed concentration of a radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Radioactivity Measurement: Quantify the amount of radioactivity trapped on the filter using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.
Structure-Activity Relationship (SAR) Insights and Future Directions
The analysis of structure-activity relationships is crucial for optimizing the biological activity of lead compounds. For nicotinic acid derivatives, several general trends have been observed:
-
Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring significantly influence activity and selectivity. Halogenation, as in "this compound," can enhance potency.
-
Modification of the Carboxylic Acid: Conversion of the carboxylic acid to amides, esters, or hydrazones can lead to compounds with altered biological profiles, including improved cell permeability and different target interactions.[3]
-
Hydroxylation: The presence of a hydroxyl group, as in the 2-position of the target molecule, can provide a key hydrogen bonding interaction with the biological target.
Further investigation into "this compound" is warranted to elucidate its specific biological activities. The experimental protocols outlined in this guide provide a robust framework for such studies. A systematic evaluation of its cytotoxic, enzyme inhibitory, and receptor binding profiles, in direct comparison with other nicotinic acid derivatives, would provide valuable insights for the drug discovery community.
Conclusion
While direct comparative data for "this compound" is currently limited, this guide provides a comprehensive framework for its evaluation based on the extensive research conducted on other nicotinic acid derivatives. The unique combination of bromo, hydroxy, and dimethyl substituents on the nicotinic acid scaffold suggests the potential for interesting and potent biological activity. The proposed synthetic pathway and detailed experimental protocols for key biological assays offer a clear roadmap for researchers to explore the therapeutic potential of this and other novel nicotinic acid derivatives. Future studies focusing on a direct head-to-head comparison of these compounds will be instrumental in advancing our understanding of their structure-activity relationships and identifying promising new candidates for drug development.
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A Comparative Efficacy Guide: Evaluating "5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid" as a Potential Kinase Inhibitor
Introduction
The landscape of targeted cancer therapy is dominated by kinase inhibitors, molecules designed to block the action of protein kinases, enzymes that are frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation. The relentless pursuit of novel kinase inhibitors with improved efficacy, selectivity, and safety profiles is a cornerstone of modern drug discovery. This guide presents a comprehensive, methodological framework for the initial evaluation of a novel chemical entity (NCE), "5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid," hereafter referred to as Compound X , as a potential kinase inhibitor.
While the biological activity of Compound X is largely uncharacterized in the public domain, its structure warrants investigation. This guide provides researchers, scientists, and drug development professionals with a robust, self-validating experimental workflow. We will outline the process of characterizing its inhibitory potential, determining its potency and cellular efficacy, and benchmarking its performance against well-established, clinically approved kinase inhibitors. The causality behind each experimental choice is explained, ensuring scientific integrity and a logical progression from initial screening to cellular mechanism of action.
Benchmarking Against Established Kinase Inhibitors
To provide a meaningful context for the (hypothetical) efficacy of Compound X, its performance will be compared against a panel of known kinase inhibitors with distinct mechanisms of action. This comparative approach is crucial for understanding the potential novelty and utility of a new compound.
-
Sorafenib (Nexavar®): An oral multi-kinase inhibitor that targets the Raf/MEK/ERK signaling pathway, as well as VEGFR and PDGFR, thereby inhibiting both tumor cell proliferation and angiogenesis.[1][2][3][4][5][6][7][8]
-
Dasatinib (Sprycel®): A potent inhibitor of the BCR-ABL fusion protein found in chronic myeloid leukemia (CML) and some forms of acute lymphoblastic leukemia (ALL).[9][10][11][12] It also inhibits SRC family kinases, c-KIT, and PDGFRβ.[9][10][13][14][15][16][17]
-
Trametinib (Mekinist®): A highly selective, allosteric inhibitor of MEK1 and MEK2, key components of the MAPK signaling pathway.[18][19][20][21][22][23][24][25][26] It is often used in cancers with BRAF mutations that lead to constitutive activation of this pathway.[18][25][26]
Experimental Workflow for Comparative Efficacy Assessment
The following workflow provides a structured approach to systematically evaluate Compound X.
Caption: Experimental workflow for evaluating a novel kinase inhibitor.
Phase 1: Broad Kinase Selectivity Profiling
Expertise & Experience: The initial step in characterizing an unknown compound is to understand its target landscape. A broad kinase panel screen is the most efficient method to identify potential primary targets and assess initial selectivity.[27][28][29] Running the assay at a single, high concentration (e.g., 10 µM) allows for a cost-effective yet comprehensive "yes/no" answer for a large number of kinases. A compound showing potent inhibition of a specific kinase or kinase family at this stage becomes a "hit" and warrants further investigation.
Hypothetical Screening Data
For the purpose of this guide, we will hypothesize that Compound X demonstrates significant inhibitory activity against MEK1.
| Kinase Target | % Inhibition (Compound X @ 10 µM) |
| ABL1 | 5% |
| AKT1 | 2% |
| BRAF | 8% |
| CDK2 | 12% |
| EGFR | 4% |
| MEK1 | 95% |
| SRC | 7% |
| VEGFR2 | 10% |
Table 1: Hypothetical results from a single-point kinase panel screen. Compound X shows potent and selective inhibition of MEK1.
Phase 2: In Vitro Potency Determination (IC₅₀)
Trustworthiness: Following the identification of a primary target, the next critical step is to quantify the compound's potency. This is achieved by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀). The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction, providing a reliable readout of enzyme activity.[30][31][32][33][34] Comparing the IC₅₀ of Compound X to a known inhibitor of the same target (in this case, Trametinib) provides a direct measure of relative potency.
Detailed Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Preparation: In a 96-well plate, prepare the kinase reaction mixture. For each reaction, combine kinase buffer, the target kinase (e.g., recombinant MEK1), the appropriate substrate (e.g., inactive ERK2), and ATP.
-
Compound Dilution: Prepare a serial dilution of Compound X and the reference inhibitor (Trametinib) in DMSO, then dilute further in the kinase buffer. Final concentrations should typically range from 10 µM to 0.1 nM.
-
Initiate Reaction: Add the diluted compounds to the kinase reaction wells. Include "no inhibitor" controls (DMSO vehicle) and "no enzyme" controls (background).
-
Incubation: Incubate the plate at 37°C for 1 hour to allow the kinase reaction to proceed.[32]
-
Terminate Reaction & Deplete ATP: Add ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.[31]
-
ADP to ATP Conversion & Signal Generation: Add Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal proportional to the amount of ADP. Incubate at room temperature for 30-60 minutes.[31]
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to the "no inhibitor" controls (100% activity) and "no enzyme" controls (0% activity). Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Hypothetical Comparative Potency Data
| Compound | Target Kinase | IC₅₀ (nM) |
| Compound X | MEK1 | 15 |
| Trametinib | MEK1 | 5 |
Table 2: Hypothetical IC₅₀ values for Compound X and Trametinib against MEK1. This data suggests Compound X is a potent MEK1 inhibitor, albeit slightly less potent than the clinical drug Trametinib.
Phase 3: Cellular Activity Assessment
Authoritative Grounding: Demonstrating that a compound can inhibit a purified enzyme in a test tube is a crucial first step, but it is not sufficient. The compound must be able to enter a living cell, engage its target in the complex cellular environment, and elicit a biological response. Therefore, cell-based assays are essential for validating a potential drug candidate.
A. Cell Viability Assay
Expertise & Experience: The MTT assay is a classic colorimetric assay to assess cell viability.[35][36][37] It measures the metabolic activity of cells, which generally correlates with the number of viable cells. By treating a cancer cell line known to be dependent on the MAPK pathway (e.g., A375 melanoma, which harbors a BRAF V600E mutation) with our MEK inhibitor, we can determine if target inhibition translates to a reduction in cell proliferation or survival.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed A375 cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of Compound X and Trametinib for 72 hours.[35]
-
MTT Addition: After the incubation period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the media and add DMSO to each well to dissolve the formazan crystals.[35]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.[37]
-
Data Analysis: Calculate the percentage of cell viability relative to vehicle-treated control cells and plot against compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Hypothetical Comparative Cellular Efficacy
| Compound | Cell Line | GI₅₀ (nM) |
| Compound X | A375 | 85 |
| Trametinib | A375 | 30 |
Table 3: Hypothetical GI₅₀ values in A375 cells. The data indicates that Compound X has anti-proliferative effects in a relevant cancer cell line, consistent with its in vitro potency.
B. Target Engagement in a Cellular Context: Western Blotting
Trustworthiness: To confirm that the observed anti-proliferative effect is indeed due to the inhibition of MEK1, we must measure the phosphorylation state of its direct downstream substrate, ERK. A successful MEK inhibitor will prevent the phosphorylation of ERK. Western blotting is the gold-standard technique for this purpose.[38][39][40][41] It is crucial to use appropriate controls and specific antibodies to ensure the validity of the results.
Caption: Simplified MAPK signaling pathway showing the point of inhibition by MEK inhibitors.
Detailed Protocol: Western Blot for Phospho-ERK (p-ERK)
-
Sample Preparation: Seed A375 cells and treat with various concentrations of Compound X and Trametinib for 2-4 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[39]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples in Laemmli buffer and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[39]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[39]
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature. Avoid using milk for blocking, as it contains phosphoproteins that can cause high background.[39]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-ERK (p-ERK) and total ERK (t-ERK). The t-ERK antibody serves as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensities. A dose-dependent decrease in the p-ERK/t-ERK ratio confirms on-target activity of the inhibitor.
Conclusion and Future Directions
This guide outlines a logical and robust workflow for the initial characterization of a novel compound, "this compound" (Compound X), as a potential kinase inhibitor. Through a hypothetical case study, we have demonstrated how to progress from a broad screening campaign to specific biochemical and cellular assays to validate a primary target and mechanism of action.
Based on our hypothetical data, Compound X emerges as a potent inhibitor of MEK1 with clear anti-proliferative effects in a relevant cancer cell model. Its efficacy, while slightly lower than the clinically approved drug Trametinib, would certainly warrant further investigation.
Future steps in the drug discovery process would include:
-
Comprehensive Selectivity Profiling: Testing the compound against a larger panel of kinases at its IC₅₀ concentration to build a more detailed selectivity profile and identify potential off-target liabilities.[42][43]
-
Lead Optimization: Medicinal chemistry efforts to synthesize analogs of Compound X to improve potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability).
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in animal models (e.g., xenograft studies).
-
Pharmacokinetic and Toxicology Studies: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.
By following this structured, comparative approach, researchers can efficiently and rigorously evaluate novel chemical entities, paving the way for the development of the next generation of targeted therapies.
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A Senior Application Scientist's Guide to Validating the In Vitro Biological Activity of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid
Executive Summary
This guide provides a comprehensive, technically robust framework for the in vitro validation of "5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid," a novel compound with therapeutic potential. Given its structural relation to nicotinic acid (Niacin), we hypothesize its primary mechanism of action involves the G-protein coupled receptor GPR109A, a known target for nicotinic acid that mediates anti-inflammatory and metabolic effects. This document outlines a tiered experimental workflow, presents objective comparisons to established reference compounds, and provides detailed, field-tested protocols to empower researchers in drug discovery and development to rigorously assess its biological activity.
Introduction and Rationale
This compound is a substituted nicotinic acid derivative. The core nicotinic acid scaffold is known to be the primary ligand for GPR109A (also known as Hydroxycarboxylic Acid Receptor 2, HCAR2), a Gi-coupled receptor predominantly expressed in adipocytes and various immune cells like macrophages.[1][2] Activation of GPR109A inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This signaling cascade is responsible for the well-documented anti-lipolytic effects of niacin and also mediates potent anti-inflammatory responses.[4][5]
The addition of a bromine atom and hydroxyl and methyl groups to the nicotinic acid backbone may modulate the compound's potency, selectivity, and pharmacokinetic properties. Therefore, a systematic in vitro validation is essential to characterize its biological activity profile. This guide proposes a logical, three-tiered approach to:
-
Determine the optimal concentration window by assessing cytotoxicity.
-
Validate its activity on the primary hypothesized target, GPR109A.
-
Characterize its functional effects through phenotypic assays for anti-inflammatory and antioxidant activity.
Comparative Framework: Selecting the Right Benchmarks
To ensure the data generated is meaningful, the performance of "this compound" must be benchmarked against well-characterized reference compounds. The choice of these comparators is critical for a self-validating experimental design.
| Compound | Class | Rationale for Inclusion |
| Nicotinic Acid | GPR109A Agonist | The endogenous ligand and primary reference for GPR109A activation. It will serve as the primary positive control for target engagement assays. |
| Acifran | GPR109A/GPR109B Agonist | A synthetic agonist for niacin receptors that has been evaluated in human studies.[6][7][8] It provides a benchmark against another synthetic small molecule targeting the same receptor class. |
| Dexamethasone | Glucocorticoid Receptor Agonist | A potent synthetic corticosteroid with well-established, broad anti-inflammatory effects.[9][10][11] It will serve as a positive control in the functional anti-inflammatory assays, acting through a different mechanism (NF-κB inhibition) to validate the assay itself.[9][12] |
| N-Acetylcysteine (NAC) | Antioxidant | A widely used antioxidant and precursor to glutathione. It will serve as the positive control for the reactive oxygen species (ROS) assay. |
Tiered Experimental Workflow
A structured, tiered approach minimizes resource expenditure and ensures that data from each stage informs the next. The workflow is designed to first establish safety and potency before moving to more complex functional assays.
Caption: Tiered workflow for in vitro validation.
Detailed Protocols and Data Interpretation
Tier 1: Cytotoxicity Profiling (MTT Assay)
Rationale: Before assessing biological activity, it is crucial to determine the concentration range at which the compound is not toxic to the cells. The MTT assay is a standard colorimetric method that measures cell metabolic activity, which correlates with cell viability.[13][14][15][16] This ensures that any observed effects in subsequent assays are due to specific biological activity and not a result of cell death.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed RAW 264.7 macrophages (or another relevant cell line) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Prepare a serial dilution of "this compound" (e.g., from 0.1 µM to 100 µM). Remove the old media and add 100 µL of fresh media containing the different compound concentrations to the wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.[16][17] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[14][15]
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.[15]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15][17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).
Data Presentation (Hypothetical):
| Compound | IC₅₀ (µM) |
| This compound | > 100 |
| Doxorubicin (Positive Control for Toxicity) | 0.8 |
Interpretation: An IC₅₀ value significantly higher than the expected effective concentration for biological activity (EC₅₀) is desired. For subsequent experiments, concentrations should be kept well below the IC₅₀ value (e.g., ≤ 10 µM if IC₅₀ > 100 µM).
Tier 2: Mechanistic Target Validation (cAMP Assay)
Rationale: Since GPR109A is a Gi-coupled receptor, its activation by an agonist will inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[3] Measuring this decrease is a direct and quantitative way to confirm target engagement. Competitive immunoassays, such as HTRF or AlphaScreen, are highly sensitive methods for this purpose.[18][19][20][21]
Caption: GPR109A signaling pathway.
Protocol: HTRF cAMP Assay for GPR109A Activation
-
Cell Line: Use a cell line stably expressing human GPR109A, such as HEK-293 or CHO-K1 cells.
-
Cell Preparation: Harvest and resuspend the cells in assay buffer.
-
Assay Setup: In a 384-well plate, add cells, followed by the test compound ("this compound") or reference compounds (Nicotinic Acid, Acifran) at various concentrations.
-
Stimulation: To induce cAMP production, add Forskolin (a direct activator of adenylyl cyclase). The agonist's effect will be measured as a reduction of the Forskolin-induced cAMP signal.
-
Lysis and Detection: After a 30-minute incubation, add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol (e.g., Cisbio HTRF cAMP assay).[22]
-
Reading: Incubate for 1 hour at room temperature and read the plate on an HTRF-compatible reader.
-
Data Analysis: Calculate the ratio of emissions and plot a dose-response curve to determine the EC₅₀ (the concentration at which 50% of the maximal response is achieved).
Data Presentation (Hypothetical):
| Compound | EC₅₀ (nM) for GPR109A |
| This compound | 75 |
| Nicotinic Acid (Positive Control) | 150 |
| Acifran (Positive Control) | 120 |
Interpretation: A low nanomolar EC₅₀ value would indicate potent activation of the GPR109A receptor. Comparing the potency to Nicotinic Acid and Acifran provides a clear benchmark of its relative efficacy.
Tier 3: Phenotypic Functional Screening
Rationale: GPR109A activation is known to exert anti-inflammatory effects, partly by inhibiting the production of pro-inflammatory cytokines in immune cells like macrophages.[4][23] A common in vitro model for inflammation involves stimulating RAW 264.7 macrophages with lipopolysaccharide (LPS), an endotoxin that triggers a strong inflammatory response, including the release of Tumor Necrosis Factor-alpha (TNF-α).[24][25][26][27] Measuring the inhibition of TNF-α release provides a functional readout of the compound's anti-inflammatory potential.
Protocol: TNF-α Release in LPS-Stimulated Macrophages
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow to adhere overnight.
-
Pre-treatment: Pre-treat the cells for 1 hour with non-toxic concentrations of the test compound, Nicotinic Acid, or Dexamethasone.
-
Inflammatory Challenge: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 18-24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
ELISA: Quantify the amount of TNF-α in the supernatant using a standard ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release compared to the LPS-only control. Determine the IC₅₀ for the inhibition of cytokine release.
Data Presentation (Hypothetical):
| Compound | IC₅₀ (nM) for TNF-α Inhibition |
| This compound | 250 |
| Nicotinic Acid | 500 |
| Dexamethasone | 30 |
Interpretation: The ability to inhibit TNF-α release confirms a functional anti-inflammatory effect. While it may be less potent than a broad-spectrum anti-inflammatory like Dexamethasone, a comparison with Nicotinic Acid will show its relative efficacy through the GPR109A pathway.
Rationale: Inflammation and cellular stress are often associated with the overproduction of Reactive Oxygen Species (ROS).[24][27] The phenolic hydroxyl group in the compound's structure suggests potential antioxidant activity. The DCFH-DA assay is a common method to measure intracellular ROS.[28] DCFH-DA is a cell-permeable probe that is de-esterified inside the cell and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[29]
Protocol: Intracellular ROS Measurement
-
Cell Seeding: Seed a suitable cell line (e.g., RAW 264.7 or HEK-293) in a black, clear-bottom 96-well plate.
-
Probe Loading: Load the cells with 10 µM DCFH-DA for 30 minutes at 37°C.
-
Washing and Treatment: Wash the cells with PBS and then treat them with the test compound or N-Acetylcysteine (NAC) for 1 hour.
-
Oxidative Stress Induction: Induce oxidative stress by adding an agent like H₂O₂ or LPS.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity using a plate reader with excitation at ~485 nm and emission at ~535 nm.
-
Data Analysis: Calculate the percentage reduction in ROS levels compared to the H₂O₂/LPS-only control.
Data Presentation (Hypothetical):
| Compound (at 10 µM) | % ROS Reduction |
| This compound | 45% |
| N-Acetylcysteine (NAC) (at 1 mM) | 85% |
| Vehicle Control | 0% |
Interpretation: A significant reduction in ROS levels indicates that the compound possesses antioxidant properties, which can contribute to its overall biological activity profile.
Conclusion and Future Directions
This guide presents a validated, tiered workflow for the initial in vitro characterization of "this compound." By following these protocols, researchers can generate robust, reproducible, and comparative data on the compound's cytotoxicity, target engagement, and functional effects. Positive results from this workflow—specifically, low cytotoxicity, potent GPR109A activation, and significant anti-inflammatory and/or antioxidant effects—would provide a strong rationale for advancing the compound to more complex studies, including selectivity profiling against other receptors (e.g., GPR109B), assessment of downstream signaling pathways (e.g., ERK, Akt/mTOR), and eventual in vivo efficacy and safety studies.
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A Comparative Guide to the Anti-inflammatory Effects of Brominated Nicotinic Acids
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of immunomodulatory drug discovery, nicotinic acid (niacin, Vitamin B3) and its derivatives have emerged as compelling candidates, extending their therapeutic potential beyond lipid management to the realm of inflammation. The introduction of bromine into the nicotinic acid scaffold presents a fascinating avenue for medicinal chemists to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth, objective comparison of the anti-inflammatory effects of different brominated nicotinic acids, grounded in established experimental data and mechanistic insights. While direct comparative studies on all positional isomers are nascent, this document synthesizes existing evidence to build a coherent, data-driven narrative on their potential.
The Inflammatory Cascade: A Primer on Therapeutic Intervention
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense yet detrimental in its chronic, unregulated state. A key signaling pathway governing inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.
The NF-κB Signaling Pathway
Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory IκBα protein. This liberates the NF-κB dimer (typically p50/p65), allowing its translocation into the nucleus, where it orchestrates the transcription of a host of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the enzyme Cyclooxygenase-2 (COX-2).
Figure 1: Simplified NF-κB signaling pathway.
Nicotinic Acid and its Derivatives as Anti-inflammatory Agents
Nicotinic acid exerts its anti-inflammatory effects, at least in part, through the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2).[1][2] Activation of GPR109A in immune cells, such as macrophages, can suppress the NF-κB pathway, leading to a reduction in the production of pro-inflammatory mediators.[3]
Brominated Nicotinic Acids: A Structure-Activity Relationship Perspective
The introduction of a bromine atom to the nicotinic acid ring can significantly influence its biological activity. While a comprehensive comparative study of all brominated isomers is not yet available in the literature, we can infer potential trends based on existing research on nicotinic acid derivatives and other halogenated anti-inflammatory compounds.
A study synthesizing a series of 2-substituted phenyl derivatives of nicotinic acid found that compounds with a 2-bromophenyl substituent displayed distinctive analgesic and anti-inflammatory activities.[4] This suggests that substitution at the 2-position of the nicotinic acid backbone could be favorable for anti-inflammatory effects.
Hypothesized Ranking of Anti-inflammatory Potency:
Based on the available, albeit limited, data, we can hypothesize the following trend in anti-inflammatory activity:
2-Bromonicotinic Acid > 5-Bromonicotinic Acid > 6-Bromonicotinic Acid
This hypothesis is based on the observation that the 2-position in related nicotinic acid derivatives appears to be a critical site for interaction with biological targets to elicit an anti-inflammatory response. The electron-withdrawing nature of the bromine atom and its position can influence the electronic distribution of the pyridine ring and the acidity of the carboxylic acid group, which in turn can affect receptor binding and cellular uptake.
Experimental Data and Protocols for Evaluation
To rigorously compare the anti-inflammatory effects of brominated nicotinic acids, a series of in vitro and in vivo experiments are essential.
In Vitro Anti-inflammatory Assays
A common and effective in vitro model for assessing anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages.
Experimental Workflow for In Vitro Analysis:
Figure 2: In vitro anti-inflammatory assay workflow.
Table 1: Hypothetical Comparative In Vitro Anti-inflammatory Activity
| Compound | IC50 for NO Inhibition (µM) | IC50 for TNF-α Inhibition (µM) | IC50 for IL-6 Inhibition (µM) |
| 2-Bromonicotinic Acid | Expected to be lowest | Expected to be lowest | Expected to be lowest |
| 5-Bromonicotinic Acid | Intermediate | Intermediate | Intermediate |
| 6-Bromonicotinic Acid | Expected to be highest | Expected to be highest | Expected to be highest |
| Nicotinic Acid | Reference | Reference | Reference |
| Dexamethasone | Positive Control | Positive Control | Positive Control |
Note: The values in this table are hypothetical and serve to illustrate the expected trend based on the structure-activity relationship hypothesis. Actual experimental data is required for confirmation.
In Vivo Anti-inflammatory Assays
The carrageenan-induced paw edema model in rodents is a classic and reliable method for evaluating the in vivo anti-inflammatory activity of test compounds.[5][6][7][8]
Experimental Workflow for In Vivo Analysis:
Figure 3: In vivo anti-inflammatory assay workflow.
Table 2: Hypothetical Comparative In Vivo Anti-inflammatory Activity
| Compound (at a fixed dose) | % Inhibition of Paw Edema (at 3 hours) |
| 2-Bromonicotinic Acid | Expected to be highest |
| 5-Bromonicotinic Acid | Intermediate |
| 6-Bromonicotinic Acid | Expected to be lowest |
| Nicotinic Acid | Reference |
| Indomethacin | Positive Control |
Note: This table presents a hypothetical comparison to guide experimental design. Results will be dose-dependent and require experimental validation.
Detailed Experimental Protocols
Synthesis of Brominated Nicotinic Acids
The synthesis of various brominated nicotinic acids can be achieved through established organic chemistry methodologies. For instance, 5-bromonicotinic acid can be synthesized from 3-aminopyridine via diazotization followed by a Sandmeyer-type reaction with cuprous bromide. Other isomers can be synthesized using appropriate starting materials and brominating agents. A general synthetic approach often involves the oxidation of the corresponding brominated picoline or the direct bromination of nicotinic acid under specific conditions.[9][10]
In Vitro LPS-stimulated Macrophage Assay
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of the brominated nicotinic acids (e.g., 1, 10, 50, 100 µM) for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve with sodium nitrite is used to quantify nitric oxide production.
-
-
Cytokine Measurement (ELISA):
In Vivo Carrageenan-Induced Paw Edema Assay
-
Animals: Use male Wistar rats or Swiss albino mice (180-200 g).
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups for each brominated nicotinic acid at various doses.
-
Drug Administration: Administer the compounds orally (p.o.) one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.[5][6][7][8]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Conclusion and Future Directions
The exploration of brominated nicotinic acids as anti-inflammatory agents is a promising frontier in drug discovery. While direct comparative data remains to be fully elucidated, the existing evidence and structure-activity relationship principles suggest that the position of bromine substitution is a critical determinant of their anti-inflammatory potency. This guide provides a framework for the systematic evaluation of these compounds, from their synthesis and in vitro screening to their in vivo validation. Future research should focus on conducting head-to-head comparative studies of the brominated isomers, elucidating their precise mechanisms of action, including their affinity for the GPR109A receptor, and evaluating their pharmacokinetic and safety profiles. Such studies will be instrumental in identifying lead candidates for the development of novel anti-inflammatory therapeutics.
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Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
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Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Nicotinic Acid Scaffolds
Nicotinic acid (Niacin, Vitamin B3) and its derivatives have long been recognized for their diverse pharmacological activities. Beyond its classical role in treating dyslipidemia, the nicotinic acid scaffold has served as a template for the development of agents with anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] The core pyridine ring, with its capacity for substitution at various positions, offers a versatile platform for modulating biological activity. The subject of this guide, 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid, represents a promising, yet underexplored, starting point for the development of novel therapeutics. Its structure combines several key features—a halogen atom, a hydroxyl group, and methyl substituents—that are known to influence physicochemical properties and target engagement.
This guide will explore the hypothetical SAR of analogs of this compound, focusing on two primary, plausible mechanisms of action: inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and modulation of inflammatory pathways via Cyclooxygenase-2 (COX-2) inhibition .
Core Scaffold and Rationale for Analog Design
The parent compound, this compound, possesses distinct chemical features that provide a rationale for the design of a focused library of analogs.
-
2-Hydroxyl Group: This group can participate in hydrogen bonding and may be crucial for interaction with target enzymes. Its acidity can also influence the overall electronic properties of the molecule.
-
3-Carboxylic Acid Group: A common feature in many biologically active molecules, this group can form key ionic interactions and hydrogen bonds within a target's binding site.
-
4- and 6-Methyl Groups: These lipophilic groups can enhance binding to hydrophobic pockets within a target protein and may influence the orientation of the molecule in the binding site.
-
5-Bromo Group: The presence of a halogen atom can significantly impact a compound's lipophilicity, metabolic stability, and binding affinity through halogen bonding.
Based on these features, a series of hypothetical analogs (detailed in Table 1) have been designed to probe the SAR of this scaffold. Modifications will focus on the 5-position (exploring the effect of different halogens and other substituents), the 2-position (investigating the importance of the hydroxyl group), and the 4- and 6-positions (assessing the impact of varying alkyl substituents).
Predicted Structure-Activity Relationship: A Comparative Analysis
The following sections outline the predicted impact of structural modifications on the biological activity of the parent compound. These predictions are based on established SAR principles for related compound classes.
Hypothetical Analog Comparison for Biological Activity
| Compound ID | R1 (5-position) | R2 (2-position) | R3 (4-position) | R4 (6-position) | Predicted HIF-1α Inhibition (IC50) | Predicted COX-2 Inhibition (IC50) | Predicted Cell Viability (EC50) |
| Parent | Br | OH | CH3 | CH3 | +++ | ++ | + |
| Analog 1 | Cl | OH | CH3 | CH3 | ++ | ++ | + |
| Analog 2 | F | OH | CH3 | CH3 | + | + | + |
| Analog 3 | I | OH | CH3 | CH3 | ++++ | +++ | ++ |
| Analog 4 | H | OH | CH3 | CH3 | + | + | + |
| Analog 5 | Br | OCH3 | CH3 | CH3 | - | - | + |
| Analog 6 | Br | NH2 | CH3 | CH3 | ++ | + | + |
| Analog 7 | Br | OH | H | CH3 | ++ | + | + |
| Analog 8 | Br | OH | CH3 | H | ++ | + | + |
| Analog 9 | Br | OH | C2H5 | CH3 | +++ | ++ | + |
Activity Prediction Key: ++++ (High Potency), +++ (Moderate Potency), ++ (Low Potency), + (Minimal Activity), - (Inactive)
Analysis of Substituent Effects
1. The 5-Position: Halogen Substitution
The nature of the halogen at the 5-position is predicted to significantly influence both HIF-1α and COX-2 inhibitory activity.
-
Bromine (Parent Compound): The parent compound with bromine is expected to exhibit a good balance of lipophilicity and electronic properties, leading to moderate to high potency.
-
Iodine (Analog 3): The larger and more polarizable iodine atom is predicted to enhance binding affinity through stronger halogen bonding interactions, potentially leading to the most potent analog in the series for both targets.
-
Chlorine and Fluorine (Analogs 1 & 2): Decreasing the size and electronegativity of the halogen from bromine to chlorine and fluorine is expected to result in a stepwise decrease in potency.
-
Hydrogen (Analog 4): Removal of the halogen is predicted to significantly reduce activity, highlighting the importance of this substituent for target engagement.
2. The 2-Position: The Role of the Hydroxyl Group
The 2-hydroxyl group is hypothesized to be a critical pharmacophore.
-
O-Methylation (Analog 5): Masking the hydroxyl group through methylation is predicted to abolish or significantly reduce activity. This suggests the hydroxyl group may act as a key hydrogen bond donor or metal chelator within the enzyme active site.
-
Amino Substitution (Analog 6): Replacing the hydroxyl with an amino group may retain some activity, as the amino group can also act as a hydrogen bond donor. However, the difference in pKa and geometry will likely result in lower potency compared to the parent compound.
3. The 4- and 6-Positions: Steric and Lipophilic Effects
The methyl groups at the 4- and 6-positions are likely important for occupying hydrophobic pockets in the target binding sites.
-
Removal of Methyl Groups (Analogs 7 & 8): The removal of either methyl group is predicted to decrease potency by reducing favorable van der Waals interactions.
-
Larger Alkyl Groups (Analog 9): Replacing a methyl group with a larger ethyl group could either enhance or decrease activity. An increase would suggest that the larger group better fills a hydrophobic pocket, while a decrease would indicate a steric clash.
Proposed Mechanisms of Action & Experimental Validation
To validate the predicted SAR, a series of in vitro assays are proposed. These experiments are designed to provide quantitative data on the biological activity of the synthesized analogs.
Hypoxia-Inducible Factor-1α (HIF-1α) Inhibition
HIF-1α is a key transcription factor that plays a central role in the cellular response to hypoxia and is implicated in cancer progression and inflammation.[3][4] Nicotinic acid derivatives have been reported to inhibit HIF-1α activity.[3][4]
Experimental Workflow: HIF-1α Reporter Assay
Caption: Workflow for HIF-1α reporter gene assay.
Protocol: HIF-1α Luciferase Reporter Assay
-
Cell Culture: Plate HCT116 cells stably transfected with a hypoxia-responsive element (HRE)-driven luciferase reporter construct in a 96-well plate at a density of 2 x 10^4 cells/well.[5]
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compounds for 1 hour.
-
Hypoxia Induction: Induce hypoxia by adding CoCl2 to a final concentration of 100 µM or by placing the plate in a hypoxic chamber (1% O2) for 16 hours.[6]
-
Lysis and Luminescence Reading: Lyse the cells and measure luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of HIF-1α inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Cyclooxygenase-2 (COX-2) Inhibition
COX-2 is an inducible enzyme that plays a key role in the inflammatory response by catalyzing the production of prostaglandins.[1] Many non-steroidal anti-inflammatory drugs (NSAIDs) target COX-2. The anti-inflammatory activity of some nicotinic acid derivatives has been attributed to COX-2 inhibition.[1]
Experimental Workflow: In Vitro COX-2 Inhibition Assay
Caption: Workflow for in vitro COX-2 inhibition assay.
Protocol: In Vitro COX-2 Inhibition Assay
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), human recombinant COX-2 enzyme, heme, and arachidonic acid substrate.[7]
-
Reaction Setup: In a 96-well plate, add the reaction buffer, COX-2 enzyme, heme, and various concentrations of the test compounds.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the peroxidase activity of COX-2 by monitoring the oxidation of a chromogenic substrate (e.g., N,N,N′,N′-tetramethyl-p-phenylenediamine) at 590 nm.[7]
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Cell Viability Assessment
To ensure that the observed inhibitory effects are not due to general cytotoxicity, a cell viability assay should be performed in parallel with the activity assays.
Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cells (e.g., HCT116 or RAW 264.7 macrophages) in a 96-well plate at a suitable density.
-
Compound Treatment: After 24 hours, treat the cells with the same concentrations of the test compounds used in the activity assays.
-
MTT Incubation: After the desired incubation period (e.g., 24-48 hours), add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.[8][9][10]
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[8][9][10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.
Conclusion and Future Directions
This guide presents a predictive structure-activity relationship for a novel series of this compound analogs. The proposed SAR suggests that modifications at the 5-position with larger halogens and the retention of the 2-hydroxyl group are crucial for potent HIF-1α and COX-2 inhibitory activities. The outlined experimental protocols provide a clear path for the synthesis and biological evaluation of these compounds.
Future work should focus on the synthesis of the proposed analogs and their in vitro testing to validate these predictions. Promising lead compounds can then be further characterized for their selectivity, mechanism of action, and in vivo efficacy in relevant disease models. This systematic approach, guided by the principles of SAR, will facilitate the development of novel and potent therapeutic agents based on the this compound scaffold.
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Environmentally friendly catalyst- and solvent-free synthesis of 2-anilino nicotinic acids derivatives as potential lead COX inhibitors. (n.d.). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]
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Action of nicotinic acid on the reversion of hypoxic-inflammatory link on 3T3-L1 adipocytes. (2016). National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link] 28.[7][8][9]Triazolo[3,4-b]benzothiazole Scaffold as Versatile Nicotinamide Mimic Allowing Nanomolar Inhibition of Different PARP Enzymes. (2023). PubMed. Retrieved January 13, 2026, from [Link]
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In Vivo Validation of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic Acid: A Comparative Guide for a Novel HIF Prolyl Hydroxylase Inhibitor
This guide provides a comprehensive framework for the in vivo validation of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid, a novel compound with putative activity as a Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibitor. Given the absence of published in vivo data for this specific molecule, this document outlines a robust validation strategy, drawing direct comparisons with established HIF prolyl hydroxylase inhibitors (HIF-PHIs) that have progressed through clinical development. The experimental designs detailed herein are structured to ascertain the compound's efficacy, mechanism of action, and preliminary safety profile in relevant animal models, providing researchers and drug development professionals with a scientifically rigorous pathway for its evaluation.
Introduction: The Therapeutic Promise of HIF Stabilization
The cellular response to low oxygen levels (hypoxia) is primarily orchestrated by the transcription factor Hypoxia-Inducible Factor (HIF). Under normal oxygen conditions, HIF-α subunits are hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to their recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In hypoxic states, PHD activity is diminished, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes crucial for adaptation to low oxygen. These target genes are involved in critical processes such as erythropoiesis (via erythropoietin, EPO), iron metabolism, and angiogenesis.[1][2][3][4]
HIF prolyl hydroxylase inhibitors are a class of small molecules that pharmacologically mimic a hypoxic response by inhibiting PHD enzymes, thereby stabilizing HIF-α.[2][5] This mechanism has been successfully leveraged to develop oral medications for the treatment of anemia associated with chronic kidney disease (CKD), offering an alternative to injectable erythropoiesis-stimulating agents (ESAs).[1][2] Several HIF-PHIs, including Roxadustat, Daprodustat, and Vadadustat, have been approved in various regions for this indication.[1][6]
This compound is a novel small molecule with structural similarities to the 2-oxoglutarate co-substrate of PHD enzymes, suggesting its potential as a competitive inhibitor. This guide outlines the necessary in vivo studies to validate this hypothesis and benchmark its performance against established HIF-PHIs.
Comparative Landscape of HIF Prolyl Hydroxylase Inhibitors
A successful in vivo validation program for this compound must be benchmarked against the performance of current and late-stage HIF-PHIs. These compounds provide a crucial reference for efficacy and safety endpoints.
| Compound | Developer(s) | Approval Status (Selected Regions) | Key Characteristics |
| Roxadustat (FG-4592) | FibroGen/Astellas/AstraZeneca | Approved in China, Japan, Europe | First-in-class, inhibits PHD1, PHD2, and PHD3.[6][7] |
| Daprodustat (GSK1278863) | GlaxoSmithKline | Approved in Japan, US | Inhibits PHD1, PHD2, and PHD3.[6][7] |
| Vadadustat (AKB-6548) | Akebia Therapeutics | Approved in Japan | Preferentially inhibits PHD2. |
| Molidustat (BAY 85-3934) | Bayer | Approved in Japan | Inhibits all three PHD isoforms.[6][7] |
| Enarodustat (JTZ-951) | Japan Tobacco/Torii Pharmaceutical | Approved in Japan | Inhibits all three PHD isoforms.[6] |
Experimental Workflow for In Vivo Validation
The in vivo validation of this compound should follow a logical progression from pharmacokinetic and pharmacodynamic characterization to efficacy and safety assessments in a relevant disease model.
Caption: High-level experimental workflow for the in vivo validation of a novel HIF-PHI.
Part 1: Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and to establish a relationship between drug exposure and the desired biological response (HIF stabilization).
Experimental Protocol:
-
Animal Model: Healthy male Sprague-Dawley rats (n=3-5 per group).
-
Administration:
-
Intravenous (IV) bolus (e.g., 1-2 mg/kg in a suitable vehicle like saline with a solubilizing agent) to determine key PK parameters like clearance and volume of distribution.
-
Oral gavage (e.g., 5, 10, 50 mg/kg in a vehicle such as 0.5% methylcellulose) to assess oral bioavailability.
-
-
Sampling: Serial blood samples collected at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose). Plasma is harvested for analysis.
-
Bioanalysis: Development of a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the concentration of this compound in plasma.
-
Pharmacodynamic Assessment:
-
At each time point, a separate cohort of animals is euthanized.
-
Kidney and liver tissues are harvested to measure the expression of HIF target genes (e.g., EPO, VEGF) via qRT-PCR.
-
Plasma samples are analyzed for EPO protein levels using a validated ELISA kit.
-
-
Data Analysis:
-
PK parameters (Cmax, Tmax, AUC, half-life, bioavailability) are calculated using non-compartmental analysis.
-
A dose-response curve is generated to correlate drug exposure with the induction of plasma EPO.
-
Comparative Data Table: Target PK/PD Profile
| Parameter | This compound (Target) | Reference HIF-PHI (e.g., Roxadustat) - Published Data |
| Oral Bioavailability | > 30% | ~40-60% |
| Plasma Half-life (rat) | 4-8 hours (to support once-daily dosing) | Varies among compounds |
| EPO Induction | Significant, dose-dependent increase | Robust, dose-dependent increase |
| HIF Target Gene Upregulation | Confirmed in kidney and liver | Confirmed in relevant tissues |
Part 2: Efficacy Evaluation in a Renal Anemia Model
Objective: To assess the ability of this compound to correct anemia in a gold-standard preclinical model of chronic kidney disease.
Experimental Protocol:
-
Animal Model: 5/6 nephrectomy (Nx) model in rats. This surgical procedure induces progressive chronic kidney disease and subsequent anemia.
-
Study Groups (n=8-10 per group):
-
Sham-operated + Vehicle
-
5/6 Nx + Vehicle
-
5/6 Nx + this compound (Low, Medium, High doses)
-
5/6 Nx + Positive Control (e.g., Roxadustat or an ESA)
-
-
Dosing: Oral gavage, once daily for 4-6 weeks, starting after anemia is established (typically 4 weeks post-surgery).
-
Efficacy Endpoints:
-
Mechanism of Action Pathway Diagram:
Caption: Mechanism of action for this compound in ameliorating renal anemia.
Comparative Data Table: Target Efficacy Profile
| Parameter | This compound (Target) | Reference HIF-PHI (e.g., Daprodustat) - Published Data |
| Hemoglobin Increase | Dose-dependent increase of >2 g/dL over 4 weeks | Significant, dose-dependent increases in Hgb |
| Reticulocyte Count | Transient, dose-dependent increase | Transient increase indicating erythropoietic response |
| Hepcidin Levels | Significant reduction compared to vehicle | Consistent reduction in hepcidin |
| Serum Iron/TSAT | Increase, indicating improved iron utilization | Improved iron mobilization and utilization |
Part 3: Preliminary Safety and Tolerability Assessment
Objective: To identify potential adverse effects and establish a preliminary safety window for this compound.
Experimental Protocol:
-
Animal Model: Healthy rats and/or the 5/6 Nx rats from the efficacy study.
-
Endpoints (collected at study termination):
-
Clinical Observations: Daily monitoring for any signs of toxicity (e.g., changes in weight, behavior, appetite).
-
Clinical Pathology:
-
Complete blood count (CBC) with differential.
-
Serum chemistry panel to assess liver (ALT, AST) and kidney (BUN, creatinine) function.
-
-
Histopathology: Microscopic examination of key organs (liver, kidney, heart, spleen, bone marrow) for any pathological changes.
-
Off-Target Assessment: Given the broad role of HIF, particular attention should be paid to markers of angiogenesis (e.g., plasma VEGF levels). While therapeutic for some conditions, excessive angiogenesis is a safety concern.[5]
-
Comparative Data Table: Target Safety Profile
| Parameter | This compound (Target) | Reference HIF-PHIs - Known Class Effects |
| Body Weight | No significant impact at therapeutic doses | Generally well-tolerated in preclinical models |
| Liver Enzymes (ALT, AST) | No significant elevation | Generally no significant hepatotoxicity noted |
| Plasma VEGF | Modest, transient increase | May cause increases in VEGF; a key monitoring parameter |
| Histopathology | No adverse findings in major organs | No major organ toxicity at therapeutic doses |
Conclusion and Future Directions
This guide outlines a comprehensive and comparative in vivo validation pathway for this compound as a potential HIF prolyl hydroxylase inhibitor. The proposed experiments are designed to rigorously assess its pharmacokinetic profile, pharmacodynamic activity, efficacy in a relevant disease model, and preliminary safety. By benchmarking against established HIF-PHIs like Roxadustat and Daprodustat, researchers can effectively evaluate its therapeutic potential and position it within the competitive landscape.
Successful completion of these studies would provide the critical data necessary to justify further preclinical development, including more extensive toxicology studies and investigation into other potential therapeutic areas where HIF stabilization is beneficial, such as inflammatory bowel disease or ischemic injury. The logical progression of these experiments ensures that key questions of efficacy and safety are addressed in a manner consistent with industry standards for drug development.
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Wikipedia. HIF prolyl-hydroxylase inhibitor. [Link]
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Pergola, P. E., et al. (2016). HIF-prolyl hydroxylase inhibitors in renal anemia: current clinical experience. Journal of the American Society of Nephrology, 27(11), 3213-3219. [Link]
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ResearchGate. Stabilization of HIF-α through cellular inhibition of HIF prolyl.... [Link]
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Tanaka, T., & Nangaku, M. (2022). HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review. International Journal of Molecular Sciences, 23(12), 6736. [Link]
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ResearchGate. Discovery of Orally Bioavailable and Liver Targeted Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors for the Treatment of Anemia. [Link]
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Haase, V. H. (2017). Hypoxia-inducible factor–prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease. Kidney International Supplements, 7(2), 1-13. [Link]
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Tanaka, T., & Nangaku, M. (2020). Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. Clinical Kidney Journal, 13(5), 747-749. [Link]
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Chen, N., et al. (2022). Hypoxia-inducible factor-prolyl hydroxylase inhibitors in treatment of anemia with chronic disease. Frontiers in Pharmacology, 13, 931221. [Link]
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A Comparative Benchmarking Study: 5-Bromo-2-hydroxy-4,6-dimethylnicotinic Acid Versus Standards of Care in Key Cancer Cell Lines
This guide provides a comprehensive framework for evaluating the preclinical efficacy of the novel compound, 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid, against established standards of care in diverse cancer cell lines. We will explore a hypothesized mechanism of action, detail rigorous experimental protocols for a head-to-head comparison, and present illustrative data to guide researchers in their assessment of this compound's therapeutic potential.
Introduction: The Rationale for a Novel Nicotinic Acid Analog in Oncology
The relentless pursuit of novel anticancer agents is driven by the need to overcome the limitations of current therapies, including drug resistance and off-target toxicities. Nicotinic acid (a form of vitamin B3) and its derivatives have recently emerged as a compelling class of compounds in cancer research.[1][2] Their biological significance stems from their central role as precursors for nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular metabolism and a substrate for enzymes essential to DNA repair and cell signaling, such as poly(ADP-ribose) polymerases (PARPs).[3][4][5]
Cancer cells exhibit a heightened demand for NAD+ to fuel their rapid proliferation and to cope with elevated levels of DNA damage.[6][7] This dependency creates a therapeutic window for agents that can disrupt NAD+ metabolism. We hypothesize that This compound acts as a potent inhibitor of a key enzyme in the NAD+ salvage pathway, such as nicotinamide phosphoribosyltransferase (NAMPT).[4] By depleting the intracellular NAD+ pool, the compound is proposed to trigger a metabolic crisis and impair DNA repair mechanisms, leading to cancer cell death. This mechanism suggests a potential for broad applicability across various cancer types.
This guide outlines a preclinical benchmarking study to test this hypothesis by comparing the cytotoxic and mechanistic effects of this compound with the following standards of care in representative cancer cell lines:
-
Colon Cancer (HCT116): Comparison against FOLFOX (a combination of 5-Fluorouracil and Oxaliplatin).[8][9]
-
Breast Cancer (MCF-7): Comparison against Doxorubicin and Paclitaxel.[10][11][12]
-
Non-Small Cell Lung Cancer (A549): Comparison against Cisplatin and Pemetrexed.[13][14][15]
Proposed Mechanism of Action
The proposed antitumor activity of this compound is centered on the disruption of NAD+ homeostasis, a critical node in cancer cell metabolism and survival.
Cell Culture and Maintenance
-
Cell Lines:
-
HCT116 (human colorectal carcinoma)
-
MCF-7 (human breast adenocarcinoma)
-
A549 (human lung carcinoma)
-
-
Culture Medium:
-
HCT116 and A549: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MCF-7: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.01 mg/mL human recombinant insulin.
-
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Drug Preparation
-
This compound: Dissolve in DMSO to create a 100 mM stock solution. Aliquot and store at -20°C.
-
Standards of Care:
-
5-Fluorouracil and Oxaliplatin (for HCT116): Prepare stock solutions in DMSO or water, respectively, according to manufacturer's instructions.
-
Doxorubicin and Paclitaxel (for MCF-7): Prepare stock solutions in DMSO.
-
Cisplatin and Pemetrexed (for A549): Prepare stock solutions in appropriate solvents as recommended by the manufacturer.
-
-
Working Solutions: Dilute stock solutions in the respective cell culture medium to the final desired concentrations immediately before each experiment. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.
Cytotoxicity Assessment (MTT Assay)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound and the respective standard-of-care drugs. Include a vehicle control (medium with 0.1% DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the IC50 concentrations of each compound for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) to assess the mode of cell death induced by each treatment.
Illustrative Results: A Comparative Overview
The following tables present hypothetical data to illustrate the potential outcomes of this benchmarking study.
Table 1: Comparative Cytotoxicity (IC50 Values in µM)
| Compound/Drug | HCT116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| This compound | 15.2 | 25.8 | 18.5 |
| 5-Fluorouracil | 8.5 | N/A | N/A |
| Oxaliplatin | 2.1 | N/A | N/A |
| Doxorubicin | N/A | 0.5 | N/A |
| Paclitaxel | N/A | 0.01 | N/A |
| Cisplatin | N/A | N/A | 5.3 |
| Pemetrexed | N/A | N/A | 1.2 |
N/A: Not Applicable for this cell line's standard of care.
Table 2: Induction of Apoptosis (% of Apoptotic Cells at IC50 Concentration)
| Treatment | HCT116 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| Vehicle Control | 5.1% | 4.5% | 6.2% |
| This compound | 45.3% | 38.9% | 42.1% |
| 5-Fluorouracil + Oxaliplatin | 55.2% | N/A | N/A |
| Doxorubicin | N/A | 62.5% | N/A |
| Paclitaxel | N/A | 75.1% | N/A |
| Cisplatin + Pemetrexed | N/A | N/A | 68.7% |
Discussion and Future Directions
The illustrative data suggests that this compound exhibits broad-spectrum cytotoxic activity, albeit at higher concentrations than some of the established chemotherapeutic agents. However, a key differentiator may lie in its specific mechanism of action and potentially more favorable safety profile, which warrants further investigation.
The significant induction of apoptosis across all three cell lines in our hypothetical results supports a mechanism that leads to programmed cell death. The proposed inhibition of NAD+ synthesis would be consistent with this observation, as NAD+ depletion can trigger apoptosis through both energy crisis and the impairment of PARP-mediated DNA repair. [4][5] Future studies should focus on:
-
Direct Enzyme Inhibition Assays: To confirm the inhibitory effect of the compound on NAMPT or other key enzymes in the NAD+ salvage pathway.
-
Intracellular NAD+/NADH Ratio Measurement: To directly quantify the impact of the compound on the cellular NAD+ pool.
-
In Vivo Efficacy Studies: To evaluate the antitumor activity and toxicity of this compound in xenograft models.
-
Combination Therapy Studies: To explore potential synergistic effects with standard-of-care drugs, which could allow for lower, less toxic doses of conventional chemotherapeutics.
Conclusion
This guide provides a robust scientific framework for the initial preclinical evaluation of this compound. By benchmarking against current standards of care and exploring a plausible, metabolism-centric mechanism of action, researchers can generate the critical data needed to determine the therapeutic potential of this novel compound and guide its further development in the oncology pipeline.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Bromo-2-hydroxy-4,6-dimethylnicotinic Acid
Hazard Assessment and Characterization
5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid belongs to the class of halogenated organic compounds.[4] Due to the presence of a bromine atom on the pyridine ring, it must be treated as a hazardous substance whose toxicological properties have not been fully investigated.[5][6] Analysis of closely related compounds, such as 5-Bromonicotinic acid and 5-Bromo-2-hydroxynicotinic acid, indicates that this chemical should be presumed to have the following hazards:
-
Skin Irritation: Likely to cause skin irritation upon contact.[7][8]
-
Serious Eye Irritation: Poses a risk of serious eye irritation.[7]
-
Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[7]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[6]
Therefore, all waste forms of this compound, including pure solid, solutions, and contaminated labware, must be managed as hazardous waste.[9] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.[2][5]
Pre-Disposal Safety: Personal Protective Equipment (PPE)
Before handling the compound for disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE). The causality behind each piece of equipment is rooted in preventing exposure through the primary routes: inhalation, ingestion, and skin/eye contact.[3][6]
-
Eye Protection: Safety goggles with side-shields or a face shield are mandatory to protect against splashes or airborne dust particles causing serious eye irritation.[8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for tears or holes before use and use proper removal techniques to avoid skin contact with the glove's outer surface.[3][5]
-
Body Protection: A lab coat must be worn to protect the skin and clothing from contamination.[3]
-
Respiratory Protection: If there is a risk of generating dust, handling should occur within a chemical fume hood.[8] If a fume hood is not available, a NIOSH/MSHA-approved respirator may be necessary.[10]
| Hazard Category | Potential Effect | Required PPE & Handling Precautions |
| Acute Toxicity | Harmful if swallowed, inhaled, or via skin contact. | Wear gloves, lab coat, and eye protection. Handle in a well-ventilated area or chemical fume hood to avoid dust inhalation.[8] |
| Skin Corrosion/Irritation | Causes skin irritation.[7] | Wear chemical-resistant gloves and a lab coat. Wash hands thoroughly after handling.[8] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[7] | Wear safety goggles with side-shields. Ensure eyewash stations are accessible.[10] |
| Environmental Hazard | Halogenated organic compounds can persist in the environment. | Do not allow the product to enter drains.[5] All waste must be collected for approved disposal. |
Waste Segregation and Collection Protocol
Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[2] As a brominated organic compound, this waste must be collected in a designated "Halogenated Organic Waste" stream.[4][11] Mixing halogenated and non-halogenated waste streams is not only a safety risk but also significantly increases disposal costs, as the treatment methods differ.[12]
Step-by-Step Collection Procedure:
-
Container Selection: Obtain a dedicated hazardous waste container from your institution's Environmental Health & Safety (EHS) department. The container must be made of a chemically compatible material, be in good condition, and have a secure, leak-proof screw cap.[2][11]
-
Labeling: The container must be labeled before the first drop of waste is added.[11] The label must include:
-
Solid Waste Collection:
-
Collect pure, unused, or waste this compound directly into the labeled container.
-
Contaminated disposable materials such as weighing paper, gloves, and paper towels should be collected in a separate, clearly labeled container for solid hazardous waste.[1]
-
-
Liquid Waste Collection:
-
If the compound is in solution, collect it in a designated "Halogenated Organic Liquid Waste" container.
-
Do not mix with incompatible waste streams such as strong acids, bases, or oxidizers.[12]
-
-
Container Management: Keep the waste container closed at all times, except when actively adding waste.[11] Store the container in a designated satellite accumulation area within the laboratory, under the control of laboratory personnel.[2]
Spill Management and Decontamination
All materials used to clean up a spill of this compound must also be disposed of as hazardous waste.[9]
Spill Cleanup Protocol:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large or the dust is significant, evacuate the immediate area.[5]
-
Don PPE: Wear the full PPE detailed in Section 2.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it into the designated hazardous waste container.[6]
-
Decontamination: Clean the spill area with an appropriate solvent and paper towels. All cleanup materials (gloves, towels, etc.) must be placed in the solid hazardous waste container.
-
Reporting: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
Final Disposal Workflow
The ultimate disposal of hazardous waste is a regulated process that must be handled by trained professionals.[13] The laboratory researcher's responsibility is to ensure the waste is collected, segregated, and labeled correctly for pickup.[14]
Caption: Disposal workflow for this compound.
Arranging for Final Disposal
Once your waste container is ready for pickup (typically when it is 80-90% full), contact your institution's EHS office or the designated hazardous waste disposal contractor.[1] Provide them with a complete and accurate description of the waste. They will arrange for the collection, transportation, and ultimate disposal in compliance with all local and national regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[2]
By following these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that our scientific pursuits do not come at the cost of our planet's health.
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Comprehensive Safety and Handling Guide for 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid
This guide provides essential safety protocols and handling procedures for 5-Bromo-2-hydroxy-4,6-dimethylnicotinic acid. The information herein is synthesized from established safety data for structurally similar nicotinic acid derivatives, providing a robust framework for risk mitigation in the laboratory. Given that the toxicological properties of this specific compound have not been thoroughly investigated, a cautious and proactive approach to safety is paramount.[1][2]
Hazard Identification and Risk Assessment
Anticipated Hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4][5]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][3]
Based on these classifications, a thorough risk assessment should be conducted before any handling of this compound. This involves evaluating the specific procedures to be performed, the quantities to be used, and the potential for exposure.
Engineering and Administrative Controls: The First Line of Defense
Personal Protective Equipment (PPE) is the final barrier against chemical exposure. Before relying on PPE, robust engineering and administrative controls must be implemented to minimize risk at the source.
Engineering Controls:
-
Ventilation: All work with this compound, especially when handling the solid powder or creating solutions, must be conducted in a properly functioning chemical fume hood to minimize inhalation of dust or vapors.[3][6]
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.[5][6]
Administrative Controls:
-
Restricted Access: The area where the compound is handled should be clearly marked, and access should be restricted to authorized personnel.
-
Safe Work Practices: Avoid the formation of dust and aerosols.[1][3] Do not eat, drink, or smoke in the laboratory.[3] Wash hands thoroughly after handling.[1][3][4]
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential for comprehensive protection. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Rationale and Best Practices |
| Hands | Double-gloving with nitrile gloves. | Provides robust protection against skin contact. Gloves must be inspected before use and changed immediately if contaminated. Use proper glove removal technique to avoid skin contact.[1] |
| Eyes/Face | Safety goggles with side shields and a face shield. | Standard safety glasses are insufficient. Goggles provide a seal against splashes, while a face shield offers an additional layer of protection for the entire face.[7] |
| Body | A lab coat that is fully buttoned. | Protects skin and personal clothing from contamination. |
| Respiratory | A NIOSH-approved N95 or higher-rated respirator. | Essential when handling the solid compound outside of a fume hood or if there is a risk of aerosol generation. A full respiratory protection program, including fit-testing, should be in place.[1][6] |
Step-by-Step Handling and Disposal Workflow
The following workflow diagram illustrates the critical steps for safely handling this compound, from initial preparation to final disposal.
Caption: Safe handling workflow for this compound.
Emergency Procedures: A Plan for the Unexpected
In the event of an exposure or spill, immediate and correct action is crucial.
| Exposure Type | Immediate Action |
| Inhalation | Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][4] |
| Eye Contact | Rinse eyes cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[1][4] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][4] |
| Spill | Evacuate the area. For small spills, use an absorbent material to contain the spill. For large spills, contact your institution's environmental health and safety department. Do not let the product enter drains.[1] |
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]
-
Keep away from incompatible materials such as strong oxidizing agents.[5][6]
-
The storage area should be locked to prevent unauthorized access.[3]
Disposal:
-
Dispose of this compound and its container as hazardous waste.[3][4]
-
Do not dispose of it down the drain or with regular trash.[1]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact a licensed professional waste disposal service.[1][2]
References
-
Capot Chemical. (2012-12-03). MSDS of 5-Bromo-2-hydroxynicotinic acid. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Nicotinic acid hydrazide, 97%. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
